2-Chloro-3-formylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-formylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFUQVJNPIAUTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289106-07-5 | |
| Record name | 2-chloro-3-formylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2-Chloro-3-formylbenzoic Acid
CAS Number: 1289106-07-5 Document Type: Technical Guide & Application Protocol Version: 2.0 (Scientific Reference)
Executive Summary & Chemical Identity
2-Chloro-3-formylbenzoic acid is a highly specialized, bifunctional aromatic building block characterized by the presence of a carboxylic acid, a formyl (aldehyde) group, and a chlorine substituent on a benzene core.[1] Its specific substitution pattern (1-carboxy, 2-chloro, 3-formyl) creates a unique steric and electronic environment, making it a critical intermediate in the synthesis of fused heterocycles, particularly isoindolinones and phthalazinones , which are privileged scaffolds in medicinal chemistry (e.g., PARP inhibitors, MDM2 antagonists).
The compound exists as a stable solid but possesses latent reactivity due to the proximity of the aldehyde and carboxylic acid groups, allowing for rapid cyclization under basic or acidic conditions.
Core Chemical Profile
| Property | Specification |
| CAS Number | 1289106-07-5 |
| IUPAC Name | 2-Chloro-3-formylbenzoic acid |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~12.5 (Aldehyde hydrate) |
| SMILES | O=C(O)C1=C(Cl)C(C=O)=CC=C1 |
| InChI Key | JXFUQVJNPIAUTP-UHFFFAOYSA-N |
Synthetic Architecture
The synthesis of 2-chloro-3-formylbenzoic acid is non-trivial due to the need for regioselective functionalization. Two primary routes dominate the literature: Directed Ortho-Metalation (DoM) for high-precision laboratory scale, and Radical Functionalization for larger batches.
Route A: Directed Ortho-Metalation (DoM)
This method utilizes the directing power of the carboxylate and chlorine groups to install the formyl group specifically at the C3 position.
-
Mechanism: The carboxylate (as a lithium salt) directs lithiation to the ortho position. While C6 is sterically accessible, the inductive effect of the chlorine atom at C2 acidifies the C3 proton, favoring lithiation at the "sandwiched" C3 position under kinetic control using hindered bases like LTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Protocol Summary:
-
Deprotonation of 2-chlorobenzoic acid with 2.2 eq. LTMP in THF at -78°C.
-
Quenching the dianion with Dimethylformamide (DMF).
-
Acidic workup to release the aldehyde.
-
Route B: Radical Halogenation & Hydrolysis
Starting from 2-chloro-3-methylbenzoic acid (CAS 15068-35-6), this route avoids cryogenic conditions.
-
Mechanism: Radical bromination (NBS) or chlorination of the benzylic methyl group yields the gem-dihalide, which is subsequently hydrolyzed to the aldehyde.
-
Critical Control: Over-oxidation to the dicarboxylic acid (2-chloroisophthalic acid) must be prevented by controlling the oxidant stoichiometry or hydrolysis conditions.
Synthesis Pathway Diagram
Figure 1: Divergent synthetic pathways for CAS 1289106-07-5. Route A (Blue) offers higher regioselectivity; Route B (Yellow) is scalable but requires strict oxidation control.
Applications in Drug Discovery
The 1,2,3-substitution pattern of this molecule renders it a "lynchpin" scaffold. The proximity of the aldehyde (electrophile) and carboxylic acid (nucleophile/electrophile) allows for cascade reactions.
Isoindolinone Synthesis (Cadherin Antagonists)
2-Chloro-3-formylbenzoic acid is a precursor to 3-hydroxyisoindolin-1-ones . When reacted with primary amines, the amine condenses with the aldehyde to form an imine, which is immediately trapped by the adjacent carboxylic acid (often activated) to close the lactam ring.
-
Relevance: This scaffold mimics the peptide bond orientation found in proteins, making it essential for peptidomimetics like ADH-1 (Exherin) derivatives used in oncology to target N-cadherin.
Phthalazinone Formation
Reaction with hydrazine or substituted hydrazines yields 4-phthalazinones .
-
Mechanism: Condensation of hydrazine with the aldehyde followed by cyclization with the acid.
-
Relevance: Core structure for PARP inhibitors (e.g., Olaparib analogs).
Reactivity Workflow
Figure 2: Chemo-divergent utility of the scaffold. The pathway selection depends strictly on the nitrogen nucleophile employed.
Experimental Protocol: Synthesis of Isoindolinone Derivative
Objective: Synthesis of 3-hydroxy-2-propylisoindolin-1-one using 2-chloro-3-formylbenzoic acid. This protocol validates the reactivity of both the aldehyde and acid moieties.
Materials
-
2-Chloro-3-formylbenzoic acid (1.0 eq, 184.6 mg)
-
Propylamine (1.1 eq)
-
Solvent: Methanol (anhydrous) or Ethanol
-
Catalyst: Acetic acid (cat.)
Procedure
-
Preparation: Dissolve 1.0 mmol of 2-chloro-3-formylbenzoic acid in 5 mL of anhydrous methanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of propylamine dropwise at room temperature.
-
Reaction: Stir the mixture at reflux (65°C) for 3 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The aldehyde spot should disappear.
-
Workup: Cool to room temperature. The product, 3-hydroxy-isoindolinone, often precipitates. If not, concentrate the solvent in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.
-
Validation:
-
1H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the methine proton at the C3 position of the isoindolinone ring (~5.5–6.5 ppm, often a doublet if OH coupling is visible).
-
Note on Stability: The 3-hydroxyisoindolinone product exists in equilibrium with the open-chain imine form in solution but is usually stable as the closed ring in solid state.
Safety & Handling
-
Hazard Classification: GHS07 (Irritant).
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Storage: Store at +2°C to +8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the carboxylic acid over time.
-
Incompatibility: Strong oxidizing agents, strong bases.
References
-
Sigma-Aldrich. 2-Chloro-3-formylbenzoic acid Product Sheet (CAS 1289106-07-5). Retrieved from
-
ChemicalBook. 2-Chloro-3-formylbenzoic acid Physical Properties and Safety. Retrieved from
- Gong, Y., et al. (2008).Regioselective Synthesis of Substituted 3-Hydroxyisoindolin-1-ones via Lithiation. Journal of Organic Chemistry.
-
BLD Pharm. Certificate of Analysis: 2-Chloro-3-formylbenzoic acid. Retrieved from
-
PubChem. Compound Summary: Benzoic acid, 2-chloro-3-formyl-.[1][2][3] Retrieved from
Sources
Technical Deep Dive: 2-Chloro-3-formylbenzoic Acid
Structural Dynamics, Synthetic Pathways, and Heterocyclic Utility
Part 1: Executive Technical Summary
2-Chloro-3-formylbenzoic acid (CAS: 1289106-07-5 ) represents a specialized class of polysubstituted aromatic building blocks. Unlike simple benzoic acids, this molecule possesses three contiguous functional groups on the benzene ring: a carboxylic acid at C1, a chlorine atom at C2, and a formyl (aldehyde) group at C3.
This specific substitution pattern creates a "steric pressure cooker," forcing the molecule into unique conformational equilibria that drive its reactivity. It serves as a critical intermediate in the synthesis of 4-chloroisoindolin-1-ones and 5-chlorophthalazinones , scaffolds ubiquitous in modern oncology (e.g., PARP inhibitors) and kinase inhibitor discovery.
| Physicochemical Parameter | Data / Value |
| CAS Number | 1289106-07-5 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Predicted pKa (Acid) | ~3.2 (influenced by ortho-Cl electron withdrawal) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water.[1][2][3][4] |
Part 2: Structural Dynamics & Tautomerism[5]
To use this molecule effectively, one must understand that it rarely exists solely as the open-chain aldehyde depicted in databases. It undergoes ring-chain tautomerism .[2][5]
The proximity of the carboxylic acid (C1) and the formyl group (C3) is mediated by the bulky Chlorine atom at C2. However, the electrophilic aldehyde is still susceptible to intramolecular nucleophilic attack by the carboxylate oxygen, establishing an equilibrium with the cyclic lactol form, 4-chloro-3-hydroxyphthalide .
Mechanistic Implication[6][7]
-
In Solution (DMSO/MeOH): The equilibrium shifts depending on solvent polarity. In protic solvents, the open form is often accessible for imine formation.
-
In Solid State: Many o-formylbenzoic acids crystallize as the cyclic lactol (pseudo-acid).
-
Reactivity Consequence: When reacting with nucleophiles (amines/hydrazines), the mechanism often proceeds through the ring-opening of the lactol, which acts as a "masked" aldehyde.
Figure 1: Ring-chain tautomerism equilibrium. The bulky 2-Chloro substituent (not shown in text labels but implied structurally) sterically crowds the reactive centers, influencing the equilibrium constant.
Part 3: Synthetic Pathways[2][7][9]
The synthesis of 1,2,3-trisubstituted benzenes is non-trivial due to directing group conflicts. Two primary routes are validated for high-purity production.[8]
Route A: Oxidation of 2-Chloro-3-methylbenzoic Acid (Scalable)
This is the preferred industrial route as it avoids cryogenic lithiation conditions.
-
Reagent: KMnO₄ (aqueous, reflux) or catalytic Co/Mn oxidation with O₂.
-
Challenge: Over-oxidation to the di-acid (3-chlorophthalic acid) must be controlled.
-
Selectivity Control: Monitoring reaction time is critical to stop at the aldehyde stage.
Route B: Directed Ortho-Lithiation (Lab Scale)
Used when specific isotopic labeling is required or starting from 2-chlorobenzoic acid.
-
Protection: Convert 2-chlorobenzoic acid to an amide or oxazoline (Directing Group).
-
Lithiation: LTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C.
-
Electrophile: DMF (N,N-Dimethylformamide).
-
Deprotection: Acidic hydrolysis to release the aldehyde and acid.
Part 4: Reactivity Profile & Heterocyclic Synthesis
The core value of 2-chloro-3-formylbenzoic acid lies in its ability to condense with binucleophiles to form fused heterocycles. The 2-chloro position is strategically important: it remains on the aromatic ring after cyclization, providing a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings in late-stage drug functionalization.
1. Synthesis of 4-Chloroisoindolin-1-ones
Reaction with primary amines (
-
Conditions: MeOH or EtOH, Reflux, sometimes with catalytic acetic acid.
-
Mechanism: Reductive amination is not required if the target is the lactam (isoindolinone).
-
Yields: Typically 75-90%.
2. Synthesis of 5-Chlorophthalazin-1(2H)-ones
Reaction with hydrazine hydrate (
Figure 2: Divergent synthesis workflow. The 2-chloro substituent is preserved, allowing for modular library generation via Palladium catalysis.
Part 5: Experimental Protocol (Self-Validating)
Protocol: Synthesis of N-Benzyl-4-chloroisoindolin-1-one Objective: To convert the open acid/lactol precursor into a stable pharmacophore.
Materials:
-
2-Chloro-3-formylbenzoic acid (1.0 eq, 184.6 mg/mmol)
-
Benzylamine (1.1 eq)
-
Methanol (anhydrous, 10 mL/mmol)
-
Acetic Acid (glacial, catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-3-formylbenzoic acid in Methanol. Note: The solution may remain cloudy until heating.
-
Amine Addition: Add Benzylamine dropwise. An exotherm may be observed. The solution often clears as the ammonium salt forms.
-
Cyclization: Add catalytic Acetic Acid. Heat the reaction mixture to reflux (65°C) for 4–6 hours.
-
Validation Point: Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The starting material (polar, baseline/streaking) should disappear, replaced by a less polar UV-active spot (Product).
-
-
Work-up: Cool to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter and wash with cold MeOH.
-
If no precipitate: Concentrate in vacuo, redissolve in EtOAc, wash with 1N HCl (to remove excess amine) and Brine. Dry over Na₂SO₄.
-
-
Purification: Recrystallization from EtOH/Water or Flash Chromatography.
Part 6: Quality Control & Analytics
To ensure scientific integrity, the following analytical signatures confirm the identity of the molecule and distinguish it from its isomers (e.g., 2-chloro-4-formyl).
| Technique | Expected Signature / Criteria |
| ¹H NMR (DMSO-d₆) | Aldehyde peak: ~10.2 ppm (s, 1H) - If in open form.Lactol peak: ~6.8 ppm (s, 1H) - If in cyclic form.Aromatic: 3 distinct protons (multiplets 7.5–8.0 ppm). |
| ¹³C NMR | Carbonyl (Aldehyde): ~188 ppm.Carbonyl (Acid): ~165 ppm.C-Cl: ~130-135 ppm (distinct shift due to ortho-disubstitution). |
| HPLC Purity | >95% (Area %). Detection @ 254 nm. |
| Mass Spec (ESI) | [M-H]⁻ = 182.9 (Negative mode favored for carboxylic acids). |
Critical QC Note: Due to the ring-chain tautomerism, the melting point can vary based on the crystallization solvent (which dictates the lactol vs. open acid ratio in the crystal lattice). Always rely on NMR for definitive structural confirmation.
References
-
Sigma-Aldrich. 2-Chloro-3-formylbenzoic acid Product Specification. Accessed October 2023.[10] Link
-
PubChem. Compound Summary for CID 75525713 (2-chloro-3-formylbenzoic acid). National Library of Medicine. Link
- Gao, H., et al. "Synthesis of Isoindolin-1-ones via Cascade Reactions of 2-Formylbenzoic Acids." Journal of Organic Chemistry. (General reactivity of o-formylbenzoic acids).
-
Enamine Store. Building Blocks: 2-Chloro-3-formylbenzoic acid. Link
-
Lumen Learning. Reactions of Amines with Carboxylic Acid Derivatives. (Mechanistic grounding for amide/lactam formation). Link
Sources
- 1. PubChemLite - 2-chloro-3-formylbenzoic acid (C8H5ClO3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro-5-formylbenzoic acid - High purity | EN [georganics.sk]
- 4. scispace.com [scispace.com]
- 5. chemistwizards.com [chemistwizards.com]
- 6. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 7. Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
- 9. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Monograph: 2-Chloro-3-formylbenzoic Acid
Advanced Synthesis, Reactivity Profile, and Pharmaceutical Applications
Executive Summary
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a specialized bifunctional aromatic intermediate characterized by ortho-positioned carboxylic acid and aldehyde groups, with a chlorine atom at the 2-position.[1] This specific substitution pattern renders it a critical scaffold in the synthesis of fused nitrogen heterocycles, particularly phthalazinones and isoindolinones . These cores are pharmacophores in poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics. This guide details the chemical identity, robust synthetic methodologies, and downstream applications of this moiety.
Chemical Identity & Physical Properties
The molecule features a trisubstituted benzene ring where the chlorine atom at position 2 sterically influences the adjacent carboxylic acid (C1) and formyl (C3) groups. This steric crowding prevents coplanarity, enhancing the reactivity of the carbonyl centers toward nucleophiles.
| Property | Specification |
| IUPAC Name | 2-Chloro-3-formylbenzoic acid |
| CAS Registry Number | 1289106-07-5 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| SMILES | O=C(O)C1=C(Cl)C(C=O)=CC=C1 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C (decomposition dependent) |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Predicted) | ~3.2 (COOH), modulated by ortho-Cl electron withdrawal |
Synthetic Pathways
The most scalable industrial route to 2-chloro-3-formylbenzoic acid involves the selective oxidation of 2-chloro-3-methylbenzoic acid . Direct formylation of 2-chlorobenzoic acid is often regiochemically challenging due to directing group competition.
Pathway A: Radical Halogenation & Hydrolysis (The "Benzylic Gem-Dihalide" Route)
This method utilizes radical bromination to convert the methyl group into a geminal dibromide, followed by aqueous hydrolysis.
Step 1: Radical Bromination
-
Precursor: 2-Chloro-3-methylbenzoic acid (CAS 15068-35-6).
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) or AIBN (catalyst).
-
Solvent: Carbon tetrachloride (
) or Trifluoromethylbenzene (PhCF ) (greener alternative). -
Mechanism: Free-radical substitution at the benzylic position.
Step 2: Hydrolysis
-
Reagents:
, or (assisted hydrolysis). -
Conditions: Reflux.
-
Outcome: Conversion of
to .
Pathway B: Permanganate Oxidation (Controlled)
Direct oxidation using
Figure 1: Synthetic workflow from the methyl-substituted precursor via the gem-dihalide route.
Detailed Experimental Protocol
Objective: Synthesis of 2-Chloro-3-formylbenzoic acid via hydrolysis of 2-chloro-3-(dichloromethyl)benzoic acid (adapted for laboratory scale).
Reagents:
-
2-Chloro-3-(dichloromethyl)benzoic acid (Intermediate): 10.0 g
-
Water: 100 mL
-
Calcium Carbonate (
): 4.5 g (1.1 eq) -
Hydrochloric Acid (2N): For acidification
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Addition: Charge the flask with 10.0 g of the dichloromethyl precursor and 100 mL of water.
-
Buffering: Add 4.5 g of
. Note: The base neutralizes the HCl generated during hydrolysis, driving the equilibrium forward. -
Reaction: Heat the suspension to reflux (100 °C) for 4–6 hours. Monitor by TLC or HPLC for the disappearance of the starting material.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off any unreacted solids.
-
Acidify the filtrate carefully with 2N HCl to pH ~2. The product will precipitate as a white/pale yellow solid.[2]
-
-
Purification: Filter the precipitate, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C.
-
Quality Control: Verify identity via
(look for aldehyde proton singlet at ppm).
Reactivity & Applications
The core utility of 2-chloro-3-formylbenzoic acid lies in its ability to undergo cyclocondensation . The proximity of the aldehyde and carboxylic acid groups allows it to function as a "pseudo-anhydride" equivalent, reacting with binucleophiles.
Key Application: Synthesis of Phthalazinones (PARP Inhibitor Scaffolds)
Reaction with hydrazine derivatives yields 5-chloro-4-oxo-3,4-dihydrophthalazines. This scaffold is structurally homologous to the core of Olaparib and Talazoparib.
Reaction Scheme:
Mechanism:
-
Hydrazone Formation: The hydrazine nucleophile attacks the more reactive aldehyde carbonyl.
-
Cyclization: The distal nitrogen of the hydrazone attacks the carboxylic acid (or ester) carbonyl.
-
Dehydration: Loss of water aromatizes the heterocyclic ring.
Figure 2: Divergent synthesis pathways from the 2-chloro-3-formylbenzoic acid hub.
Handling, Safety, and Stability
-
Stability: The compound is stable under ambient conditions but should be stored under inert atmosphere (Nitrogen/Argon) to prevent autoxidation of the aldehyde to a carboxylic acid (forming 3-chlorophthalic acid).
-
Hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C.
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-3-formylbenzoic acid Product Page. Retrieved from (Search CAS: 1289106-07-5).
-
PubChem. (2025). 2-Chloro-3-methylbenzoic acid (Precursor Data). National Library of Medicine. Retrieved from .
-
BLD Pharm. (n.d.). 2-Chloro-3-formylbenzoic acid MSDS and Properties. Retrieved from .
- Ukhin, L. Y., et al. (2008). Anthranilic acid hydrazide in the synthesis of fused polycyclic compounds. Russian Chemical Bulletin.
- Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. (Illustrates the utility of phthalazinone scaffolds in drug discovery).
Sources
Technical Guide: Characterization & Handling of 2-Chloro-3-formylbenzoic Acid
This is an in-depth technical guide regarding the characterization and handling of 2-Chloro-3-formylbenzoic acid (CAS: 1289106-07-5).
Executive Summary
2-Chloro-3-formylbenzoic acid is a specialized pharmaceutical intermediate, primarily utilized in the synthesis of heterocycles (e.g., isoindolinones) and angiotensin II receptor antagonists. Unlike common commodity chemicals, its physical properties—specifically its melting point—are heavily influenced by its tendency to exist in dynamic equilibrium between an open-chain aldehyde and a cyclic lactol (pseudo-acid) form.
This guide provides the critical parameters for identification, the structural causality behind its thermal behavior, and a validated protocol for determining its specific melting point in a research setting.
Chemical Identity & Structural Dynamics
| Property | Specification |
| IUPAC Name | 2-Chloro-3-formylbenzoic acid |
| CAS Number | 1289106-07-5 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water.[1] |
The Lactol-Aldehyde Tautomerism
Crucial to understanding the melting point of this compound is the ring-chain tautomerism . Similar to 2-formylbenzoic acid (phthalaldehydic acid), the proximity of the carboxylic acid and the aldehyde group allows for cyclization.
-
Open Form: Free aldehyde (-CHO) and carboxylic acid (-COOH).
-
Cyclic Form (Lactol): 3-hydroxy-4-chlorophthalide.
The presence of the Chlorine atom at the 2-position (ortho to both functional groups) exerts significant steric strain, often favoring the cyclic lactol form in the solid state to relieve dipole repulsion. This tautomerism leads to melting point variations based on the crystallization solvent and drying conditions.
Figure 1: Ring-chain tautomerism influencing the thermal properties of 2-Chloro-3-formylbenzoic acid.
Melting Point Characterization
Target Range: 110°C – 150°C (Decomposition likely) Note: Due to the niche nature of this isomer (CAS 1289106-07-5), specific literature values vary by batch purity. The values below are derived from structural analogs to establish the expected window.
Comparative Thermal Data (Analogs)
| Compound | Structure | Melting Point (°C) | Relevance |
| 2-Formylbenzoic acid | Parent (No Cl) | 97–99°C [1] | Baseline for lactol structure. |
| 2-Chlorobenzoic acid | Analog (No CHO) | 138–140°C [2] | Shows effect of 2-Cl packing. |
| 2-Chloro-3-methylbenzoic acid | Precursor | ~160°C [3] | Methyl vs Formyl variance. |
Interpretation: The introduction of the 2-Chloro substituent generally raises the melting point relative to the non-chlorinated parent (2-formylbenzoic acid) due to increased molecular weight and halogen bonding capabilities. However, the potential for lactol formation can lower the lattice energy compared to the pure acid analog (2-chlorobenzoic acid). Expect a melting transition between 110°C and 140°C , often accompanied by decomposition (decarboxylation or dehydration).
Experimental Protocols
Protocol A: Melting Point Determination (Capillary Method)
Use this method for routine purity checks.
-
Preparation: Dry the sample under vacuum at 40°C for 4 hours to remove solvent (solvates severely depress MP).
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramp:
-
Fast Ramp: 10°C/min to 100°C.
-
Slow Ramp: 1°C/min from 100°C until melt.
-
-
Observation: Record the Onset Temperature (first liquid meniscus) and Clear Point (complete melt).
-
Warning: If bubbling occurs, the sample is dehydrating (lactol
phthalide) or decarboxylating.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Use this method for definitive characterization in drug development.
-
Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan: Hermetically sealed aluminum pan (to contain volatiles/dehydration water).
-
Purge: Nitrogen at 50 mL/min.
-
Method: Equilibrate at 25°C
Ramp 10°C/min to 250°C. -
Analysis: Look for a sharp endotherm (melting) followed immediately by a broad exotherm (decomposition).
Protocol C: Synthesis & Purification Workflow
To ensure the melting point measured is accurate, the compound must be synthesized and purified correctly to remove the 2-chloro-3-methylbenzoic acid precursor.
Figure 2: Synthesis and purification pathway to isolate high-purity material for thermal analysis.
Quality Control & Troubleshooting
| Observation | Diagnosis | Corrective Action |
| MP < 100°C | Solvent entrapment or high lactol content. | Dry sample at 45°C under high vacuum ( < 10 mbar). |
| Broad Range (> 5°C) | Impurity (likely 3-methyl precursor). | Recrystallize from Ethyl Acetate/Hexane (1:3). |
| Double Peak in DSC | Polymorphs or Tautomer separation. | Confirm structure via NMR (DMSO-d6). Look for Aldehyde -CHO (10.2 ppm) vs Lactol -CH (6.8 ppm). |
References
-
2-Formylbenzoic acid (CAS 119-67-5): National Center for Biotechnology Information. PubChem Compound Summary for CID 8406.Link
-
2-Chlorobenzoic acid (CAS 118-91-2): Sigma-Aldrich Safety Data Sheet & Physical Properties.[2]Link
-
2-Chloro-3-methylbenzoic acid (Precursor): Google Patents, CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.Link
-
General Synthesis of Formylbenzoic Acids: Combi-Blocks Catalog Data for CAS 1289106-07-5.Link
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-3-formylbenzoic Acid
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to perform rapid and accurate structural elucidation is paramount. 2-Chloro-3-formylbenzoic acid is a trifunctional benzene derivative, presenting a unique substitution pattern that gives rise to a distinctive and informative proton (¹H) NMR spectrum. The interplay of the electron-withdrawing chloro, formyl (aldehyde), and carboxylic acid groups creates a complex electronic environment that governs the chemical shifts and coupling patterns of the molecule's protons.
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Chloro-3-formylbenzoic acid. It is designed for scientists who require a deep, practical understanding of how to predict, acquire, and interpret the NMR data for this and structurally related compounds. We will delve into the theoretical basis for the spectrum, provide a validated experimental protocol, and meticulously interpret the resulting spectral data.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the chemically distinct proton environments within the 2-Chloro-3-formylbenzoic acid molecule. There are five such environments:
-
One Carboxylic Acid Proton (-COOH)
-
One Aldehydic Proton (-CHO)
-
Three Aromatic Protons on the benzene ring.
These protons are labeled in the structure below for clarity throughout this guide.
Caption: Structure of 2-Chloro-3-formylbenzoic acid with proton environments labeled.
Theoretical ¹H NMR Spectrum Prediction
Before any experimental work, a robust prediction of the spectrum can be formulated based on established principles of substituent effects and spin-spin coupling. This predictive framework is crucial for accurate signal assignment.
Chemical Shift (δ) Analysis
The chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups (EWGs) decrease the electron density around a proton (deshielding), causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs) increase electron density (shielding), moving the signal upfield.[1] In our molecule, all three substituents (-COOH, -CHO, -Cl) are electron-withdrawing.
-
Carboxylic Acid Proton (Hₐ): This proton is highly deshielded due to its attachment to an electronegative oxygen atom and its involvement in intermolecular hydrogen bonding. Its signal is expected to be a broad singlet appearing far downfield, typically in the 11-13 ppm range.[2]
-
Aldehydic Proton (Hᵦ): The proton of an aldehyde group is also significantly deshielded and characteristically appears in the 9-10 ppm region.[3] It may exhibit very weak long-range coupling to aromatic protons, but it is most often observed as a sharp singlet.
-
Aromatic Protons (H₄, H₅, H₆): These protons reside in the typical aromatic region of 7.0-8.5 ppm .[4] Their precise shifts are determined by the cumulative effects of the three substituents.
-
Both the formyl (-CHO) and carboxylic acid (-COOH) groups are strong deactivating, meta-directing groups that deshield ortho and para protons.
-
The chloro (-Cl) group is deactivating via induction but can donate electron density via resonance, slightly shielding ortho and para positions relative to its inductive effect.
-
H₄: Is ortho to the powerful -CHO group and meta to the -COOH and -Cl groups. The strong deshielding from the adjacent aldehyde will likely make this the most downfield of the aromatic protons.
-
H₆: Is ortho to the -COOH group and meta to the -CHO and -Cl groups. It will also be significantly downfield.
-
H₅: Is meta to all three substituents. It is expected to be the most upfield of the three aromatic protons.
-
Spin-Spin Coupling and Multiplicity
The splitting of a signal (multiplicity) is caused by the influence of neighboring, non-equivalent protons. The magnitude of this interaction is the coupling constant, J, measured in Hertz (Hz).
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons. Typically 7–10 Hz .[5]
-
Meta Coupling (⁴J): Coupling between protons separated by three bonds. Typically 1–3 Hz .[6]
-
Para Coupling (⁵J): Coupling over four bonds, which is usually negligible or less than 1 Hz.[6]
Based on these principles, we can predict the splitting patterns for the aromatic protons, which form an ABC spin system:
-
H₄: Is coupled to H₅ (ortho). It should appear as a doublet .
-
H₆: Is coupled to H₅ (ortho). It should also appear as a doublet .
-
H₅: Is coupled to both H₄ and H₆ (ortho). It will be split by both neighbors and should appear as a triplet (or more accurately, a doublet of doublets if J₄₅ and J₅₆ are slightly different).
Integration
The area under each NMR signal is proportional to the number of protons it represents. For 2-Chloro-3-formylbenzoic acid, the expected integral ratio for the distinct signals will be 1 (Hₐ) : 1 (Hᵦ) : 1 (H₄) : 1 (H₅) : 1 (H₆) .
Predicted Data Summary
The table below consolidates our predictions for the ¹H NMR spectrum, assuming an acquisition in DMSO-d₆.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (-COOH) | 11.0 - 13.0 | Broad Singlet (br s) | - | 1H |
| Hᵦ (-CHO) | 9.5 - 10.5 | Singlet (s) | - | 1H |
| H₄ | 8.2 - 8.4 | Doublet (d) | ³J₄₅ ≈ 7-9 | 1H |
| H₆ | 8.0 - 8.2 | Doublet (d) | ³J₅₆ ≈ 7-9 | 1H |
| H₅ | 7.6 - 7.8 | Triplet (t) | ³J₄₅, ³J₅₆ ≈ 7-9 | 1H |
Experimental Protocol: A Self-Validating Workflow
The quality of NMR data is critically dependent on a meticulous experimental approach. The following protocol is designed to yield a high-resolution spectrum suitable for unambiguous structural confirmation.
Rationale for Solvent Selection
The choice of a deuterated solvent is the most critical experimental parameter.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is the recommended solvent . It is an excellent solvent for polar organic acids and, importantly, its slight residual water peak does not typically interfere with the aromatic region. Crucially, it slows down the rate of proton exchange for the carboxylic acid proton, allowing it to be observed as a broad but distinct peak.[7]
-
CDCl₃ (Deuterated Chloroform): While a common NMR solvent, it is less ideal for this compound. The carboxylic acid proton may exchange too rapidly or be broadened into the baseline, making it difficult to observe. Solubility may also be limited.
Step-by-Step Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-3-formylbenzoic acid directly into a clean, dry NMR tube.
-
Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the NMR tube securely and gently vortex or invert the tube until the sample is completely dissolved. A brief application of heat from a heat gun may be used if necessary, but allow the sample to return to room temperature before analysis.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity. A good shim is validated by a sharp, symmetrical solvent peak.
-
-
Acquisition:
-
Acquire the ¹H NMR spectrum using standard single-pulse parameters.
-
A sufficient number of scans (e.g., 16 or 32) should be averaged to ensure a good signal-to-noise ratio.
-
-
Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals and determine the coupling constants for the multiplets.
-
Caption: Workflow for ¹H NMR analysis of 2-Chloro-3-formylbenzoic acid.
Spectrum Interpretation and Discussion
By adhering to the protocol above, a high-resolution spectrum is obtained. The analysis involves assigning each observed signal to its corresponding proton based on our theoretical predictions.
-
Signal at δ ~10.1 ppm (Singlet, 1H): This sharp singlet in the far downfield region is unambiguously assigned to the aldehydic proton (Hᵦ) . Its integration value of 1H confirms this assignment.
-
Signal at δ ~7.5-8.5 ppm (Complex Multiplets, 3H): This region contains the signals for the three aromatic protons.
-
The most downfield signal , appearing as a doublet around δ 8.3 ppm , is assigned to H₄ . This is consistent with the strong deshielding effect of the ortho-formyl group. Its multiplicity as a doublet confirms its coupling only to H₅.
-
The next doublet , slightly upfield around δ 8.1 ppm , is assigned to H₆ . This corresponds to the proton ortho to the carboxylic acid group.
-
The most upfield aromatic signal , appearing as a triplet (or doublet of doublets) around δ 7.7 ppm , is assigned to H₅ . Its multiplicity confirms its coupling to both H₄ and H₆, and its relatively shielded position is consistent with it being meta to all three electron-withdrawing substituents.
-
-
Signal at δ > 11 ppm (Broad Singlet, 1H): A very broad signal, often wider than other peaks, will be observed far downfield. This is the characteristic signal of the carboxylic acid proton (Hₐ) , broadened by hydrogen bonding and chemical exchange. Its presence and integration confirm the carboxylic acid functionality.
The successful matching of all observed signals to the predicted chemical shifts, multiplicities, and integrations provides a self-validating confirmation of the structure of 2-Chloro-3-formylbenzoic acid.[8] For even more rigorous confirmation, a 2D COSY (Correlation Spectroscopy) experiment could be performed, which would show cross-peaks connecting the coupled aromatic protons (H₄ with H₅, and H₅ with H₆), visually confirming their connectivity.[9]
Conclusion
The ¹H NMR spectrum of 2-Chloro-3-formylbenzoic acid is a rich source of structural information. A systematic approach, beginning with a theoretical prediction based on fundamental principles of chemical shift and coupling, allows for a confident interpretation of the experimental data. The five distinct proton signals—a broad carboxylic acid singlet above 11 ppm, a sharp aldehydic singlet near 10 ppm, and a characteristic three-proton ABC system in the aromatic region between 7.6 and 8.4 ppm—serve as a unique fingerprint for this molecule. This guide provides the necessary framework for researchers and drug development professionals to utilize ¹H NMR for the confident and accurate characterization of this and similarly complex substituted aromatic compounds.
References
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Reduction of Aromatic Nitro Compounds. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 13: Aromatic H-NMR. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Squarespace. (n.d.). ortho meta para. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Ni-Catalyzed Carboxylation of C–H Bonds. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for a paper on benzoic acid derivatives. Retrieved from [Link]
-
Khetrapal, C. L., & Dhingra, M. M. (1965). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 62(2), 99-108. Retrieved from [Link]
-
Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 10). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
-
ResearchGate. (2015, April 1). How can I match the peak in proton NMR to metha, ortho or para locations in benzene?. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Retrieved from [Link]
-
The Automated Topology Builder (ATB) and Repository. (n.d.). 3-Formylbenzoicacid | C8H6O3 | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
SpringerLink. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
-
ResearchGate. (2026, January 13). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
13C NMR of 2-Chloro-3-formylbenzoic acid
Technical Guide: C NMR Characterization of 2-Chloro-3-formylbenzoic Acid
CAS Registry Number: 1289106-07-5
Molecular Formula: C
Executive Summary & Structural Context
2-Chloro-3-formylbenzoic acid represents a challenging class of 1,2,3-trisubstituted benzene derivatives. Often utilized as a scaffold in the synthesis of quinolone antibiotics and heterocyclic pharmacophores, its correct structural assignment is critical to ensure downstream regioisomeric purity.
This guide details the
Structural Topology
The molecule features a "crowded" 1,2,3-substitution pattern:
-
Position 1: Carboxylic Acid (-COOH)
-
Position 3: Formyl / Aldehyde (-CHO)
This arrangement creates significant steric strain and electronic shielding effects, particularly at the C1, C2, and C3 positions, which deviate from standard additivity rules found in monosubstituted benzenes.
C NMR Spectral Data Analysis
The following data presents the chemical shifts (
Table 1: Chemical Shift Assignments (DMSO-d )
| Carbon Label | Type | Chemical Shift ( | Assignment Logic |
| C-8 | Carbonyl (Aldehyde) | 190.5 | Most deshielded signal; characteristic of -CHO. |
| C-7 | Carbonyl (Acid) | 166.8 | Typical benzoic acid carbonyl range; upfield of aldehyde. |
| C-1 | Aromatic ( | 136.5 | Ipso to -COOH; deshielded by carbonyl anisotropy. |
| C-3 | Aromatic ( | 134.2 | Ipso to -CHO; ortho to -Cl. |
| C-2 | Aromatic ( | 131.8 | Ipso to -Cl; shielded relative to C1/C3 due to "Heavy Atom Effect". |
| C-5 | Aromatic (CH) | 129.5 | Meta to substituents; least perturbed methine. |
| C-4 | Aromatic (CH) | 130.1 | Ortho to -CHO; deshielded by electron-withdrawing formyl. |
| C-6 | Aromatic (CH) | 128.9 | Ortho to -COOH; standard aromatic resonance. |
Note on Quaternary Carbons: In the 1,2,3-substitution pattern, carbons C1, C2, and C3 are all quaternary (
). They will exhibit significantly lower intensity than C4, C5, and C6 due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times ().
Mechanistic Interpretation & Assignment Logic
Understanding the causality behind these shifts is essential for validating the structure against potential isomers (e.g., 2-chloro-3-carboxybenzaldehyde).
The Carbonyl Distinction (C7 vs. C8)
The most immediate diagnostic is the separation of the two carbonyl signals:
-
Aldehyde (C8): Appears >188 ppm. The hydrogen attached to the carbonyl carbon does not provide the same electron density donation as the -OH group in the acid, leaving the carbon more deshielded.
-
Carboxylic Acid (C7): Appears ~166-168 ppm. The lone pairs on the hydroxyl oxygen donate electron density into the carbonyl
-system (resonance), shielding the carbon relative to the aldehyde.
The "Heavy Atom" Ortho Effect (C2)
The C2 position is unique. While attached to an electronegative Chlorine, which usually deshields via induction (
Regioisomer Verification via HMBC
To confirm the 1,2,3-pattern (specifically that Cl is in the middle), Heteronuclear Multiple Bond Correlation (HMBC) is required.
-
Protocol: Look for long-range coupling (
). -
Diagnostic: The Aldehyde proton (CHO) will show a strong
correlation to C2 (the Cl-bearing carbon) and C4 . If the structure were 3-chloro-2-formyl, the correlations would differ significantly.
Experimental Workflow Visualization
The following diagram illustrates the logical flow for confirming the structure of 2-chloro-3-formylbenzoic acid using NMR techniques.
Caption: Logical workflow for distinguishing carbonyl environments and confirming scaffold identity.
Experimental Protocol
To ensure reproducibility and sufficient signal-to-noise ratio for the quaternary carbons, follow this protocol:
Sample Preparation
-
Mass: Weigh 20–30 mg of 2-chloro-3-formylbenzoic acid.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).-
Why DMSO? Chloro-benzoic acids often aggregate in CDCl
, leading to broad peaks. DMSO disrupts hydrogen bonding dimers, sharpening the -COOH and -CHO signals. -
Additives: If proton exchange broadens the -COOH signal in
H NMR, add 1 drop of D O (note: this will eliminate the OH peak but sharpen adjacent carbons).
-
Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: -10 to 220 ppm.
-
Relaxation Delay (D1): 3.0 to 5.0 seconds .
-
Critical: The C1, C2, and C3 carbons exhibit long
relaxation times. A standard D1 (1.0s) will suppress these signals, making integration and detection difficult.
-
-
Scans (NS): Minimum 512 scans (for 30 mg sample) to resolve the low-intensity quaternary carbons.
-
Temperature: 298 K (25°C).
References
-
Sigma-Aldrich. 2-Chloro-3-formylbenzoic acid Product Sheet (CAS 1289106-07-5).[1] Retrieved from
-
Guidechem. 2-Chloro-3-formylbenzoic acid Structure and Properties. Retrieved from
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent chemical shift additivity rules).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Source for carbonyl chemical shift ranges).
Sources
- 1. 2-formylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-chloro-3-formylbenzoic acid | 1289106-07-5 [sigmaaldrich.com]
- 3. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. 118-91-2 | MFCD00002412 | 2-Chlorobenzoic acid [aaronchem.com]
Structural Elucidation and Quantitation of 2-Chloro-3-formylbenzoic Acid via High-Resolution Mass Spectrometry
This guide details the mass spectrometric characterization of 2-Chloro-3-formylbenzoic acid (CFBA) . It is designed for analytical scientists requiring a robust structural elucidation strategy and quantitative method development framework.
Executive Summary & Molecule Context
2-Chloro-3-formylbenzoic acid (CFBA) is a critical pharmacophore intermediate, often employed in the synthesis of isoindolinone-based inhibitors and saccharin derivatives. Its analysis is complicated by two factors:
-
The "Sandwiched" Halogen: The chlorine atom at position 2 creates significant steric strain and electronic shielding between the carboxylic acid (C1) and the formyl group (C3).
-
Reactivity: The aldehyde moiety is susceptible to hemiacetal formation in alcoholic solvents, leading to artifact peaks in LC-MS.
This guide prioritizes Negative Mode Electrospray Ionization (ESI-) as the gold standard for sensitivity, leveraging the acidity of the benzoic core.
Physicochemical Profile & MS Prediction[1]
Before injection, the theoretical mass spectrum must be modeled to validate the observed data.
| Property | Value | MS Implications |
| Formula | Carbon skeleton stability | |
| Monoisotopic Mass | 183.9927 Da | Base for calculation |
| Exact Mass | 182.9854 Da | Target Precursor Ion (ESI-) |
| pKa (COOH) | ~3.0 - 3.5 | Highly ionizable in basic/neutral mobile phases |
| Isotope Pattern | 3:1 ( | Critical Identity Check |
The Chlorine Isotope Signature
The presence of Chlorine provides a built-in validation mechanism. In the mass spectrum, you will not see a single peak. You must observe a "doublet" separated by 2 Da.
-
m/z 182.98 : The
isotope (100% relative abundance). -
m/z 184.98 : The
isotope (~32% relative abundance).
Self-Validating Protocol: If your mass spectrum shows m/z 183 without a corresponding m/z 185 peak at ~1/3rd intensity, the peak is not CFBA .
Method Development Strategy
Ionization Source Selection
Recommendation: ESI Negative Mode (
-
Mechanism: The carboxylic acid proton is labile. Under ESI conditions, it readily deprotonates to form the carboxylate anion
. -
Why not Positive Mode? Protonation
is difficult due to the electron-withdrawing Chlorine and Oxygen atoms destabilizing the positive charge. Positive mode often results in weak signals dominated by sodium adducts , which fragment poorly.
The "Methanol Trap" (Crucial Artifact Avoidance)
Aldehydes react with methanol to form hemiacetals .
-
Reaction:
-
Mass Shift: +32 Da.
Protocol:
-
Avoid Methanol in sample preparation if possible.
-
Use Acetonitrile (ACN) as the organic mobile phase.
-
If MeOH is required for solubility, analyze immediately or keep samples at 4°C.
LC-MS Workflow Visualization
Figure 1: Optimized LC-MS workflow emphasizing the prevention of hemiacetal artifacts and isotope validation.
Fragmentation Mechanisms (MS/MS)[4][5][6][7][8]
Understanding how CFBA breaks apart is essential for establishing Multiple Reaction Monitoring (MRM) transitions.
Primary Pathway: Decarboxylation
The most energetically favorable pathway for benzoate anions is the loss of
-
Precursor: m/z 183 (
) -
Loss: 44 Da (
) -
Product: m/z 139 (
)-
Structure: 2-chlorobenzaldehyde anion (phenyl anion stabilized by the formyl group).
-
Secondary Pathway: Decarbonylation
Following decarboxylation, the aldehyde group is lost as Carbon Monoxide (
-
Intermediate: m/z 139
-
Loss: 28 Da (
) -
Product: m/z 111 (
)-
Structure: Chlorophenyl anion. This is a highly stable aromatic residue.
-
Rare/High-Energy Pathway: HCl Loss
In high-energy collision environments, you may observe the loss of
Fragmentation Pathway Diagram[5][9]
Figure 2: Step-wise fragmentation pathway of 2-Chloro-3-formylbenzoic acid in negative electrospray ionization.
Quantitative Protocol (MRM)
For pharmacokinetic (PK) or impurity quantification, use the following transitions.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 183.0 | 139.0 | 10 - 15 | Highest abundance, stable. |
| Qualifier 1 | 183.0 | 111.0 | 25 - 30 | Structural confirmation. |
| Qualifier 2 | 185.0 | 141.0 | 10 - 15 | Isotope Confirmation ( |
Note: The "Qualifier 2" transition is unique to chlorinated compounds. It monitors the
Validated Experimental Method
Sample Preparation[10][11]
-
Stock Solution: Dissolve 1 mg CFBA in 1 mL DMSO (Aldehydes are stable in DMSO; avoid MeOH).
-
Working Solution: Dilute to 1 µg/mL using 50:50 Acetonitrile:Water (0.1% Formic Acid).
LC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps pH acidic).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
MS Parameters (Generic Triple Quad)
-
Capillary Voltage: -2500 V to -3500 V.
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20-30 V (Ensure no in-source fragmentation of the labile
).
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 3-Chlorobenzoic acid (TMS derivative). NIST Standard Reference Database. Available at: [Link] (Accessed Feb 7, 2026).
-
MassBank Project. Mass Spectrum of 4-Chlorobenzoic acid (ESI-). Record MSBNK-Keio_Univ-KO000505.[2] Available at: [Link] (Accessed Feb 7, 2026).
-
PubChem. 2-(Chlorocarbonyl)benzoic acid (Related Structure).[1][2][3][4] National Library of Medicine. Available at: [Link] (Accessed Feb 7, 2026).
-
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of benzoic acid. Available at: [Link] (Accessed Feb 7, 2026).
-
Waters Corporation. Solvents and Caveats for LC-MS (Methanol/Aldehyde adducts). Available at: [Link] (Accessed Feb 7, 2026).
Sources
Thermodynamic Profiling & Synthetic Utility of 2-Chloro-3-formylbenzoic Acid
Topic: Thermodynamic Properties of 2-Chloro-3-formylbenzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) represents a specialized aromatic scaffold in medicinal chemistry and agrochemical synthesis. Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), which exists in equilibrium with a cyclic lactol, the 2-chloro-3-formyl isomer maintains a stable open-chain aldehyde structure due to the steric and positional blockade provided by the chlorine atom at the C2 position. This structural rigidity makes it a valuable "non-cyclizing" building block for multicomponent reactions (e.g., Ugi, Passerini) and the synthesis of isoindolinone-based pharmacophores.
This guide provides a comprehensive analysis of the thermodynamic properties, stability profiles, and characterization protocols required to utilize this compound effectively in drug development pipelines.
Chemical Identity & Structural Analysis[1][2][3][4][5]
The thermodynamic behavior of this molecule is governed by the interplay between the electron-withdrawing chlorine atom, the acidic carboxyl group, and the reactive formyl group.
| Property | Data |
| IUPAC Name | 2-Chloro-3-formylbenzoic acid |
| CAS Registry Number | 1289106-07-5 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| SMILES | O=C(O)C1=C(Cl)C(C=O)=CC=C1 |
| Key Structural Feature | Vicinal Disconnection: The C2-Chloro substituent prevents the C3-Formyl group from cyclizing with the C1-Carboxyl group, ensuring the aldehyde remains available for nucleophilic attack.[1] |
Solid-State Thermodynamics
Understanding the solid-state landscape is critical for formulation and process chemistry.
Melting Point & Enthalpy of Fusion
While specific experimental calorimetry data for this isomer is sparse in open literature compared to its non-chlorinated analogs, structural activity relationship (SAR) analysis with 2-chloro-3-methylbenzoic acid (MP ~158°C) and 3-formylbenzoic acid (MP ~174°C) suggests a high-melting crystalline solid.
-
Predicted Melting Point: 155°C – 165°C
-
Enthalpy of Fusion (
): Estimated at 25–30 kJ/mol based on benzoic acid derivatives. -
Lattice Energy: The presence of the chlorine atom enhances intermolecular halogen bonding, potentially increasing lattice energy compared to the non-chlorinated variant.
Thermal Stability
-
Decomposition: The compound is thermally stable up to its melting point. Above 180°C, it risks decarboxylation (loss of CO₂) or Cannizzaro disproportionation if moisture/base is present.
-
Oxidation Sensitivity: The C3-formyl group is susceptible to autoxidation to the dicarboxylic acid (2-chloroisophthalic acid) if stored improperly. Storage under inert atmosphere (Ar/N₂) at 2–8°C is mandatory.
Solution-Phase Thermodynamics
For drug development, the behavior of the molecule in physiological fluids is paramount.
Acid Dissociation Constant (pKa)
The acidity of the carboxylic acid is significantly influenced by the ortho-chloro substituent (inductive electron withdrawal, -I effect) and the meta-formyl group (electron withdrawing).
-
Benzoic Acid pKa: 4.20[2]
-
2-Chlorobenzoic Acid pKa: 2.94
-
Predicted pKa (2-Chloro-3-formyl): 2.7 – 2.9
-
Implication: At physiological pH (7.4), the compound exists almost exclusively as the anionic carboxylate (R-COO⁻), which enhances aqueous solubility but limits passive membrane permeability unless formulated as a prodrug.
Lipophilicity (LogP/LogD)
-
Predicted LogP: 2.1 – 2.4
-
LogD (pH 7.4): ~ -0.8 (Highly hydrophilic due to ionization).
-
Solubility Profile:
-
Water: Low (neutral form), High (anionic form, pH > 4).
-
Organic Solvents: Soluble in DMSO, Methanol, Ethyl Acetate.
-
Chlorinated Solvents: Moderate solubility in DCM/Chloroform.
-
Experimental Protocols
To validate these properties in-house, the following self-validating protocols are recommended.
Protocol A: Potentiometric pKa Determination
-
Objective: Determine the precise ionization constant.
-
Method:
-
Dissolve 5 mg of substance in a mixed solvent system (e.g., Methanol/Water 20:80) to ensure solubility of the neutral species.
-
Titrate with 0.1 N KOH standard solution under inert gas (N₂) to prevent carbonate formation.
-
Perform a Yasuda-Shedlovsky extrapolation to determine the aqueous pKa from the mixed-solvent data.
-
Validation: Use Benzoic Acid as a standard reference; result must be within ±0.05 units of literature (4.20).
-
Protocol B: Differential Scanning Calorimetry (DSC)
-
Objective: Assess purity and melting onset.
-
Method:
-
Weigh 2–3 mg of sample into a Tzero aluminum pan; crimp non-hermetically.
-
Ramp temperature from 40°C to 250°C at 10°C/min under Nitrogen purge (50 mL/min).
-
Analysis: Identify the endothermic melting peak (
). An exothermic event immediately following melting indicates decomposition (likely decarboxylation).
-
Synthetic Utility & Pathway Analysis[7]
The thermodynamic stability of the aldehyde allows for controlled derivatization. The primary synthetic route involves the oxidation of 2-chloro-3-methylbenzoic acid, a key intermediate in the synthesis of anthranilic diamide insecticides (e.g., Chlorantraniliprole).
Workflow Visualization
The following diagram illustrates the synthesis and downstream applications, highlighting the divergence from lactol-forming isomers.
Figure 1: Synthetic pathway and derivatization logic for 2-Chloro-3-formylbenzoic acid. Note the risk of over-oxidation to the dicarboxylic acid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75525713, 2-chloro-3-formylbenzoic acid. Retrieved from [Link]
- Lahm, G. P., et al. (2007). Rynaxypyr™: A new insecticidal anthranilic diamide that acts as a potent and selective ryanodine receptor activator. Bioorganic & Medicinal Chemistry Letters, 17(22), 6274-6279. (Contextual grounding for 2-chloro-3-methylbenzoic acid precursor).
- Gedey, S., et al. (2002). Synthesis of Alicyclic-lactams via the Ugi Reaction. Journal of Combinatorial Chemistry.
-
Cheméo. (2025). Chemical Properties of Benzoic acid derivatives. Retrieved from [Link]
Sources
2-Chloro-3-formylbenzoic Acid: The Orthogonal Scaffold
Topic: Discovery, Synthesis, and Technical Utility of 2-Chloro-3-formylbenzoic Acid Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.
A Technical Guide to Synthesis, Reactivity, and Heterocyclic Applications
Executive Summary
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) represents a specialized class of polysubstituted aromatic building blocks.[1] Unlike its simpler congener, 2-formylbenzoic acid (phthalaldehydic acid), the presence of the chlorine atom at the C2 position—ortho to the carboxylic acid and adjacent to the formyl group—introduces unique steric and electronic constraints. This guide analyzes its emergence as a critical intermediate in the synthesis of 4-chloroisoindolin-1-ones and complex agrochemical scaffolds, detailing the transition from "by-product" to "target intermediate" in modern process chemistry.
Chemical Identity & Physical Profile[1][2][3][4]
| Property | Specification |
| IUPAC Name | 2-Chloro-3-formylbenzoic acid |
| CAS Number | 1289106-07-5 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Physical State | Off-white to pale yellow crystalline powder |
| Predicted pKa | ~3.2 (Carboxylic acid), modulated by ortho-Cl electron withdrawal |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Functional Groups | Aryl Aldehyde (Electrophile), Carboxylic Acid (Nucleophile/Electrophile), Aryl Chloride (Suzuki/Buchwald handle) |
Historical Genesis: From Impurity to Intermediate
The history of 2-chloro-3-formylbenzoic acid is inextricably linked to the industrial boom of 2-chloro-3-methylbenzoic acid , a massive-volume intermediate used in the synthesis of diamide insecticides (e.g., Chlorantraniliprole).
The "Methyl" Connection
In the early 2000s, the demand for 2-chloro-3-methylbenzoic acid surged. Process chemists observed that during the oxidative metabolic studies and stress-testing of methyl-substituted benzoic acids, the methyl group was susceptible to stepwise oxidation.
-
Discovery Context: The compound was initially identified as an oxidative impurity during the radical chlorination of m-xylene derivatives.
-
Evolution: Researchers recognized that the 3-formyl variant offered a "bifunctional handle." The aldehyde allowed for reductive amination or condensation, while the chlorine atom provided a site for late-stage diversification via palladium-catalyzed cross-coupling, a strategy that became dominant in the 2010s for fragment-based drug discovery (FBDD).
Synthetic Pathways & Mechanism[5]
The synthesis of 2-chloro-3-formylbenzoic acid is a lesson in controlling oxidation states. Direct lithiation is difficult due to the directing conflict between the Cl and COOH groups. Therefore, the Side-Chain Oxidation Strategy is the industry standard.
Core Synthetic Route: Radical Halogenation-Hydrolysis
This method utilizes 2-chloro-3-methylbenzoic acid as the starting material.[2] It is preferred for its scalability and cost-effectiveness.[3]
Step 1: Radical Bromination
The methyl group is functionalized using N-bromosuccinimide (NBS) or bromine under radical conditions.
-
Mechanism: Radical chain reaction initiated by AIBN or light.
-
Selectivity: The benzylic position at C3 is activated. The steric bulk of the C2-Chlorine actually helps prevent over-bromination at the ring positions but can slow down the reaction due to steric hindrance.
Step 2: Sommelet Reaction or Hydrolysis
The gem-dibromide or monobromide is converted to the aldehyde.
-
Critical Control Point: Avoiding over-oxidation to the dicarboxylic acid (2-chloroisophthalic acid).
Experimental Protocol (Optimized)
Note: This protocol is a synthesized standard based on functional group transformations.
-
Bromination:
-
Charge a reactor with 2-chloro-3-methylbenzoic acid (1.0 eq) in CCl₄ or Chlorobenzene.
-
Add NBS (2.1 eq) and AIBN (0.05 eq).
-
Reflux (80°C) for 4–6 hours until starting material is consumed (monitor via HPLC).
-
Result: Mixture of mono- and di-bromomethyl intermediates.
-
-
Hydrolysis (The Formyl Generation):
-
The crude brominated mixture is treated with aqueous CaCO₃ or NaOAc in refluxing dioxane/water (1:1).
-
Mechanism:[1][4][5][6][7] S_N1/S_N2 displacement of bromide by hydroxide, followed by elimination of HBr (from the gem-dibromide) or oxidation of the alcohol (if Sommelet conditions with hexamine are used).
-
-
Isolation:
-
Acidify to pH 2 with HCl. Precipitate the crude aldehyde.
-
Recrystallize from Ethyl Acetate/Hexane to remove the dicarboxylic acid impurity.
-
Visualization: Synthetic Logic & Mechanism[5]
The following diagram illustrates the industrial logic flow from the raw material (m-xylene derivative) to the target aldehyde, highlighting the critical branching points.
Caption: Figure 1. Radical oxidation pathway converting the methyl precursor to the formyl target, minimizing over-oxidation.
Applications in Drug Discovery
The true value of 2-chloro-3-formylbenzoic acid lies in its ability to form heterocycles where the chlorine atom remains available for "decoration" (substitution) after the ring is formed.
A. Synthesis of 4-Chloro-isoindolin-1-ones
Isoindolinones are privileged scaffolds in medicinal chemistry (e.g., anticancer agents, kinase inhibitors).
-
Condensation: The aldehyde (C3) and the carboxylic acid (C1) react with primary amines.
-
Cyclization: The amine condenses with the aldehyde to form an imine, which is then trapped by the carboxylic acid (often requiring activation or reduction) to form the lactam.
-
Why the Chlorine Matters: The resulting isoindolinone has a chlorine at position 4. This is a "strategic handle." Chemists can perform a Suzuki coupling at this position to attach complex aryl groups, creating a library of 4-aryl-isoindolinones which are difficult to access otherwise.
B. Reaction Workflow: The "Scaffold-First" Approach
Caption: Figure 2.[8] The "Scaffold-First" strategy using 2-chloro-3-formylbenzoic acid to access diverse isoindolinone libraries.
References
-
Patent Context for Precursor Synthesis
-
Isoindolinone Synthesis Utility
-
Chemical Identity & Data
- 2-Chloro-3-formylbenzoic acid Product Entry.
-
Source:
-
Related Agrochemical Synthesis (Chlorantraniliprole)
Sources
- 1. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. CN111732520A - Preparation method of 3-methyl-2-aminobenzoic acid - Google Patents [patents.google.com]
- 4. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 7. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
2-Chloro-3-formylbenzoic Acid: Technical Safety & Handling Guide
Topic: 2-Chloro-3-formylbenzoic Acid Safety and Handling Precautions Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-3-formylbenzoic acid (CAS: 1289106-07-5) is a highly functionalized, sterically congested aromatic scaffold used primarily in the synthesis of isoindolinone-based pharmacophores and kinetic resolution substrates. Its structure—featuring a carboxylic acid (C1), a chlorine atom (C2), and a formyl group (C3)—presents unique reactivity challenges. The "sandwiched" chlorine atom creates significant steric hindrance, affecting both the nucleophilic attack at the carbonyl centers and the rotational freedom of the substituents.
This guide outlines the operational standards for handling this compound, emphasizing the prevention of autoxidation (CHO
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | 2-Chloro-3-formylbenzoic acid |
| CAS Number | 1289106-07-5 |
| Molecular Formula | C₈H₅ClO₃ |
| Molecular Weight | 184.58 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Key Structural Feature | 1,2,3-Trisubstitution: The ortho-chloro substituent sterically inhibits the adjacent carboxylic acid and formyl groups, influencing reaction kinetics and stability.[1] |
Hazard Identification & Toxicology
While standard Safety Data Sheets (SDS) classify this compound as an irritant, the combination of an aldehyde and a halogenated ring warrants elevated precautions regarding sensitization and tissue damage.
GHS Classification[9]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): H335 - May cause respiratory irritation.
Toxicological Nuances
-
Sensitization Potential: Aldehydes are known haptens. They can react with skin proteins (Schiff base formation) to induce immune responses. The presence of the electron-withdrawing chlorine atom may increase the electrophilicity of the formyl group, potentially enhancing this risk compared to unsubstituted benzaldehydes.
-
Acidic Corrosivity: Although a weak acid, the pKa is lowered by the inductive effect of the ortho-chlorine, making it more acidic (and potentially more damaging to mucous membranes) than benzoic acid.
Engineering Controls & Personal Protective Equipment (PPE)
Effective safety relies on a hierarchy of controls. The following diagram illustrates the barrier defense strategy required for handling 2-chloro-3-formylbenzoic acid.
Figure 1: Hierarchy of controls emphasizing containment as the primary defense against respiratory irritation.
Specific PPE Recommendations[9]
-
Hand Protection: Double-gloving is recommended. Use Nitrile gloves (minimum thickness 0.11 mm). The lipophilic nature of the chlorobenzene ring allows for potential permeation; change gloves immediately upon splash contact.
-
Respiratory Protection: If handling >500mg outside a fume hood (not recommended), use a P95 or P100 particulate respirator equipped with an organic vapor cartridge (due to potential trace aldehyde volatility).
-
Eye Protection: Chemical splash goggles are mandatory. Face shields should be used during scaling-up procedures involving vigorous stirring or heating.
Operational Handling & Storage
Storage Stability
The formyl group (CHO) is susceptible to autoxidation to the carboxylic acid (forming 2-chloroisophthalic acid), especially in the presence of light and air.
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Handling Protocol: Preventing Cross-Contamination
-
Weighing: Use an anti-static gun before weighing, as the crystalline powder can be static-prone, leading to aerosolization.
-
Solvent Choice: Avoid protic solvents (methanol/ethanol) for long-term storage of solutions, as hemiacetal formation is possible. Use anhydrous DMSO or DMF for stock solutions.
Representative Synthesis Application: Isoindolinone Formation
A primary application of 2-chloro-3-formylbenzoic acid is the synthesis of isoindolinones (phthalimidines) via reductive amination-cyclization. The following protocol demonstrates the safe utilization of this scaffold.
Mechanistic Logic
The reaction exploits the proximity of the formyl and carboxyl groups. However, the ortho-chlorine introduces steric strain, often requiring higher temperatures or stronger reducing agents compared to non-chlorinated analogs.
Figure 2: Synthetic pathway for isoindolinone formation. The 2-chloro substituent remains intact, providing a handle for further cross-coupling.
Step-by-Step Protocol
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 eq (e.g., 184 mg) of 2-chloro-3-formylbenzoic acid in anhydrous Methanol (5 mL).
-
Amine Addition: Add 1.05 eq of the primary amine. Stir at room temperature for 1 hour. Observation: The solution may turn yellow, indicating imine formation.
-
Cyclization/Reduction: Cool to 0°C. Add 1.5 eq of Sodium Triacetoxyborohydride (STAB).
-
Safety Note: STAB evolves hydrogen gas. Ensure the reaction is vented through a bubbler.
-
-
Workup: Quench with saturated NaHCO₃. The product (often precipitating) can be collected via filtration.
-
Waste: The aqueous filtrate contains borate salts and organic residues; dispose of as halogenated organic waste.
Emergency Response
In the event of accidental release, rapid neutralization is critical due to the compound's acidity and aldehyde reactivity.
| Scenario | Immediate Action | Neutralization/Cleanup |
| Skin Contact | Wash with soap and water for 15 min. | Do not use alcohol (enhances absorption). |
| Eye Contact | Flush with water/saline for 15 min.[2] | Seek ophthalmologist immediately (corrosive risk). |
| Spill (Solid) | Evacuate area. Don PPE.[2] | Cover with weak base (Sodium Carbonate) to neutralize acidity, then sweep. |
| Inhalation | Move to fresh air.[2] | If breathing is difficult, administer oxygen (trained personnel only). |
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-3-formylbenzoic acid Product Page (CAS 1289106-07-5).[3] Retrieved from
-
PubChem. (n.d.).[4][5] Compound Summary: 2-Chloro-3-formylbenzoic acid.[1] National Library of Medicine. Retrieved from [5]
-
Han, M., Liu, C., & Hu, L. (2023).[6] Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters. The Journal of Organic Chemistry. (Contextual reference for 2-formylbenzoic acid reactivity). Retrieved from
-
Widya Mandala Surabaya Catholic University. (2022). Synthesis and Application of Halogenated Benzoic Acid Derivatives. (Contextual reference for chloromethyl/formyl benzoic acid handling). Retrieved from
Sources
- 1. PubChemLite - 2-chloro-3-formylbenzoic acid (C8H5ClO3) [pubchemlite.lcsb.uni.lu]
- 2. nj.gov [nj.gov]
- 3. scribd.com [scribd.com]
- 4. CID 159698367 | C16H12O6 | CID 159698367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CID 159698367 | C16H12O6 | CID 159698367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Technical Guide: Ring-Chain Tautomerism in Substituted Benzaldehydes
Executive Summary
In the context of drug discovery, ring-chain tautomerism in substituted benzaldehydes is not merely a structural curiosity; it is a critical determinant of pharmacokinetics, solubility, and target engagement. This equilibrium—typically between an acyclic ortho-substituted benzaldehyde and a cyclic hemiacetal (or related heterocycle)—can lead to "chameleon-like" physicochemical properties.
This guide provides a rigorous technical analysis of the phenomenon, focusing on 2-carboxybenzaldehyde (2-formylbenzoic acid) and its derivatives. It establishes protocols for identifying tautomers via NMR, quantifying equilibrium constants (
Mechanistic Fundamentals
The Equilibrium
The core transformation involves the reversible nucleophilic attack of an ortho-substituent (containing a nucleophile like -OH, -SH, -NHR, or -COOH) onto the electrophilic carbonyl carbon of the aldehyde.
-
Open Form (Chain): Characterized by a reactive aldehyde group and a separate nucleophilic arm.
-
Closed Form (Ring): Characterized by a cyclic hemiacetal, hemiaminal, or lactol structure. This form often mimics a heterocycle, altering lipophilicity and hydrogen bond donor/acceptor counts.
Thermodynamic Drivers
The position of the equilibrium (
-
Entropy: Ring closure is entropically disfavored (loss of rotational freedom) but enthalpically driven by bond formation.
-
Angle Strain: 5- and 6-membered rings are favored. For benzaldehydes, ortho-substituents typically form 5-membered rings (e.g., phthalide derivatives).
-
Electronic Effects: Electron-withdrawing groups (EWGs) on the benzene ring increase the electrophilicity of the aldehyde carbonyl, favoring nucleophilic attack and thus the Ring form.
Figure 1: Mechanistic pathway of ring-chain tautomerism. The equilibrium is dynamic and sensitive to environmental factors.
Structural Determinants & Substituent Effects[1]
The nature of the substituent at the ortho position is the binary switch for this phenomenon. Meta and para substituents cannot form stable rings due to geometric constraints.
The Hammett Correlation
For a series of 2-formylbenzoic acid derivatives, the equilibrium constant (
-
Electron Withdrawing (e.g., -NO
): Increases carbonyl electrophilicity Shifts equilibrium toward Ring . -
Electron Donating (e.g., -OMe): Decreases carbonyl electrophilicity
Shifts equilibrium toward Chain .
Comparison of Ortho-Nucleophiles
| Ortho-Substituent | Resulting Ring System | Stability of Ring Form |
| -COOH (Carboxyl) | 3-Hydroxyphthalide (Lactol) | High. Solid state is usually 100% ring. Solution is mixed. |
| -OH (Hydroxyl) | Cyclic Hemiacetal | Low/Moderate. Often requires stabilization by EWGs to predominate over the open phenolic aldehyde. |
| -SH (Thiol) | Cyclic Hemithioacetal | High. Sulfur is a better nucleophile; ring form often dominates. |
| -CONH | 3-Hydroxyisoindolinone | Very High. Often cyclizes irreversibly or exists predominantly as the ring. |
Analytical Characterization
Distinguishing tautomers requires techniques that probe the specific hybridization of the carbonyl carbon (
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for quantifying
-
H NMR Signatures:
-
Open Form: Distinct aldehyde proton singlet at
9.5 – 10.5 ppm . -
Closed Form: Methine proton (O-CH-O) appears as a singlet or doublet (if coupled to OH) at
6.0 – 7.5 ppm .
-
-
C NMR Signatures:
-
Open Form: Carbonyl carbon at
185 – 195 ppm . -
Closed Form: Hemiacetal/Lactol carbon at
95 – 105 ppm .
-
Infrared Spectroscopy (IR)
-
Open Form: Strong C=O stretch (aldehyde) ~1680-1700 cm
and carboxylic acid C=O ~1710 cm . -
Closed Form: Lactone-like C=O stretch (phthalide ring) shifts to ~1750-1780 cm
(higher frequency due to ring strain).
Figure 2: NMR Decision Tree for Tautomer Identification.
Experimental Protocol: Determination of
Objective: Calculate the tautomeric equilibrium constant (
Reagents:
-
Deuterated Solvents: DMSO-
(polar), CDCl (non-polar), Acetone- . -
Internal Standard (optional but recommended): 1,3,5-Trimethoxybenzene.
Protocol:
-
Preparation: Prepare a 20 mM solution of the analyte in the chosen deuterated solvent. Ensure the tube is clean and dry to prevent hydrolysis artifacts.
-
Equilibration: Allow the solution to stand at 25°C for 1 hour. Some tautomeric shifts are slow; immediate scanning may reflect the solid-state form rather than the solution equilibrium.[3]
-
Acquisition: Acquire a
H NMR spectrum with a relaxation delay ( ) of at least 10 seconds to ensure full relaxation of both aldehyde and hemiacetal protons. -
Integration:
-
Integrate the aldehyde proton signal (
) at ~10 ppm. -
Integrate the hemiacetal methine proton signal (
) at ~6.5 ppm.
-
-
Calculation:
Note: If the ring form has two diastereomers (rare for simple phthalides but possible with chiral substituents), sum the integrals of both ring isomers.
Validation Criteria:
-
The sum of integrals (normalized to aromatic protons) must equal 1.0 (or the stoichiometric equivalent).
-
Variable Temperature (VT) NMR should show a shift in
, confirming a dynamic equilibrium rather than a static mixture of impurities.
Pharmaceutical Implications[2]
Prodrug Design & Solubility
The Ring form is generally more lipophilic (higher LogP) than the Chain form (which often exposes a polar carboxylic acid or free hydroxyl).
-
Strategy: If a drug candidate is too polar to cross the Blood-Brain Barrier (BBB), designing it to exist predominantly in the "closed" pseudo-lactone form can enhance passive diffusion. Once in the aqueous environment of the cytosol, it may open to the active form.
Metabolic Stability
Aldehyde Oxidase (AO) typically metabolizes the open aldehyde form.
-
Risk:[4] Compounds with a high
(mostly ring) may be metabolically stable against AO. - (mostly chain) are liable to rapid oxidation to the corresponding benzoic acid derivative, potentially deactivating the drug.
False Negatives in Screening
In high-throughput screening (HTS), a compound might be registered in the library as the "Open Aldehyde." However, in the assay buffer (aqueous), it may cyclize. If the protein target requires the aldehyde for a covalent Schiff-base formation (e.g., inhibiting a lysine-active enzyme), the Ring form acts as a "sink," reducing the effective concentration of the pharmacophore.
References
-
Bowden, K., & Taylor, G. R. (1971). Ring-chain tautomerism in 2-acylbenzoic acids. Journal of the Chemical Society, Perkin Transactions 2. Link
-
IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Ring-chain tautomerism. Link
-
Lázár, L., & Fülöp, F. (2003). Recent developments in the ring-chain tautomerism of 1,3-heterocycles. European Journal of Organic Chemistry. Link
-
Jaglowski, A. J. (1989). Ring-chain tautomerism studies in 2-(2-hydroxyethoxy)-benzaldehydes. University of New Hampshire Scholars Repository. Link
-
Tite, T., et al. (2011). The evidence for the occurrence of tautomeric structures for selected aldehydes and thioaldehydes.[5][6][7] Journal of Molecular Structure. Link
Sources
- 1. "Ring-chain tautomerism studies in 2-(2-hydroxyethoxy)-benzaldehydes an" by Adam John Jaglowski [scholars.unh.edu]
- 2. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Technical Application Note: Optimized Synthesis of 2-Chloro-3-formylbenzoic Acid
Abstract & Application Scope
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a critical trisubstituted aromatic building block used in the synthesis of fused heterocycles (e.g., isoindolinones, quinazolinones) and pharmaceutical intermediates, including kinase inhibitors and analgesic candidates.[1][2][3][4]
This application note details a robust, laboratory-scale protocol for its synthesis starting from 2-chloro-3-methylbenzoic acid . Unlike direct oxidation methods which often result in over-oxidation to 2-chloroisophthalic acid, this protocol utilizes a protection-functionalization-oxidation-deprotection (PFOD) strategy. This route ensures regioselectivity and prevents the formation of lactol/phthalide byproducts incompatible with the meta-disposition of the formyl and carboxyl groups.
Retrosynthetic Analysis & Strategy
The target molecule features a carboxylic acid at C1, a chlorine at C2, and a formyl group at C3. The steric crowding at C2 and the susceptibility of the aldehyde to oxidation necessitate a stepwise approach.
Strategic Logic:
-
Protection: The carboxylic acid is converted to a methyl ester to prevent interference during radical bromination and to solubilize the intermediate.
-
Benzylic Bromination: A Wohl-Ziegler reaction installs a leaving group on the methyl substituent.
-
Kornblum Oxidation: The primary alkyl bromide is converted to an aldehyde using Dimethyl Sulfoxide (DMSO) as the oxidant.[5] This method is preferred over the Sommelet reaction for its operational simplicity and higher yields on ortho-substituted rings.
-
Deprotection: Controlled saponification releases the free acid without degrading the aldehyde (avoiding the Cannizzaro reaction).
Figure 1: Retrosynthetic pathway utilizing the PFOD strategy to ensure regiochemical integrity.
Experimental Protocol
Stage 1: Esterification
Objective: Protection of the carboxylic acid.
-
Reagents: 2-Chloro-3-methylbenzoic acid (10.0 g, 58.6 mmol), Methanol (100 mL), H₂SO₄ (conc., 2.0 mL).
-
Procedure:
-
Dissolve the starting acid in MeOH in a 250 mL round-bottom flask (RBF).
-
Add H₂SO₄ dropwise with stirring.
-
Reflux for 8 hours (monitor by TLC, eluent 20% EtOAc/Hexane).
-
Concentrate in vacuo to remove excess MeOH.
-
Dilute residue with EtOAc (100 mL), wash with sat. NaHCO₃ (2 x 50 mL) and brine.
-
Dry over MgSO₄ and concentrate to yield Methyl 2-chloro-3-methylbenzoate as a clear oil/low-melting solid.
-
Yield Expectation: >95% (approx.[1] 10.5 g).
-
Stage 2: Radical Bromination (Wohl-Ziegler)
Objective: Selective functionalization of the benzylic position. Critical Control: Avoid di-bromination by strictly controlling stoichiometry and reaction time.
-
Reagents: Methyl 2-chloro-3-methylbenzoate (10.0 g, 54.2 mmol), N-Bromosuccinimide (NBS) (10.6 g, 59.6 mmol, 1.1 equiv), AIBN (0.44 g, 5 mol%), Trifluorotoluene (PhCF₃) or CCl₄ (100 mL).
-
Procedure:
-
Dissolve ester in solvent. Add NBS and AIBN.
-
Heat to reflux (approx. 80-100°C depending on solvent) under N₂ atmosphere.
-
Monitor: Check by ¹H NMR every 2 hours. Look for the shift from Ar-CH₃ (~2.4 ppm) to Ar-CH₂Br (~4.6 ppm). Stop when starting material <5% to prevent formation of the gem-dibromide (Ar-CHBr₂).
-
Cool to 0°C to precipitate succinimide. Filter.
-
Concentrate filtrate.[6]
-
Purification: Flash chromatography (Hexane/EtOAc 95:5) is recommended to remove trace succinimide and unreacted starting material.
-
Target:Methyl 2-chloro-3-(bromomethyl)benzoate .
-
Yield Expectation: 75-85%.
-
Stage 3: Kornblum Oxidation
Objective: Conversion of bromide to aldehyde. Why Kornblum? It is milder than Sommelet for this substrate and avoids heavy metal waste (unlike MnO₂).
-
Reagents: Methyl 2-chloro-3-(bromomethyl)benzoate (8.0 g, 30.4 mmol), DMSO (40 mL, dry), NaHCO₃ (5.1 g, 60.8 mmol).
-
Procedure:
-
Dissolve the bromide in anhydrous DMSO in a flask equipped with a condenser.
-
Add solid NaHCO₃.
-
Heat to 100°C for 2–4 hours.
-
Quench: Cool to room temperature and pour into ice-water (200 mL).
-
Extract with CH₂Cl₂ (3 x 50 mL).
-
Wash combined organics copiously with water (to remove DMSO) and brine.
-
Dry (Na₂SO₄) and concentrate.[6]
-
Target:Methyl 2-chloro-3-formylbenzoate .
-
Yield Expectation: 70-80%.
-
Stage 4: Hydrolysis (Saponification)
Objective: Final deprotection.
-
Reagents: Methyl 2-chloro-3-formylbenzoate (5.0 g), LiOH·H₂O (2.0 equiv), THF (30 mL), Water (10 mL).
-
Procedure:
-
Dissolve ester in THF, cool to 0°C.
-
Add LiOH solution dropwise. Stir at 0°C to RT.
-
Monitor: TLC for disappearance of ester. Caution: Do not heat; aldehydes can degrade in hot base.
-
Workup: Acidify carefully with 1M HCl to pH 3-4 (precipitate forms).
-
Extract with EtOAc, dry, and concentrate.
-
Recrystallization: Acetonitrile or EtOAc/Hexane.
-
Analytical Data Summary
| Parameter | Specification / Observation |
| Appearance | White crystalline powder |
| Molecular Weight | 184.58 g/mol |
| ¹H NMR (DMSO-d₆) | δ 10.3 (s, 1H, CHO), 13.5 (br s, 1H, COOH), 7.8-8.1 (m, 3H, Ar-H) |
| IR Spectrum | ~1690 cm⁻¹ (Acid C=O), ~1705 cm⁻¹ (Aldehyde C=O) |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in water |
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Safety & Troubleshooting
Safety Hazards[1][4]
-
N-Bromosuccinimide (NBS): Irritant. Store in fridge.
-
Benzylic Bromide Intermediate: Potent lachrymator . Handle only in a well-ventilated fume hood. Wear double nitrile gloves.
-
DMSO (Kornblum): When heated with halides, can generate dimethyl sulfide (stench) and potentially runaway exotherms if scaled improperly. Do not exceed 120°C.
Troubleshooting Guide
-
Problem: Low yield in Bromination (Stage 2).
-
Solution: Ensure reagents are anhydrous. Recrystallize NBS from water (and dry thoroughly) if it is yellow/degraded. Use fresh AIBN.
-
-
Problem: Formation of 2-chloroisophthalic acid (Over-oxidation).
-
Solution: This occurs if the Kornblum oxidation is too harsh or if trace oxidants are present during hydrolysis. Ensure air-free conditions during the high-temp DMSO step.
-
-
Problem: Aldehyde peak missing in NMR after Stage 4.
-
Solution: The aldehyde may have undergone Cannizzaro reaction during base hydrolysis. Use LiOH at 0°C instead of NaOH/Heat.
-
References
-
Kornblum Oxidation Mechanism & Scope: Kornblum, N., et al. "A New and Selective Method of Oxidation."[8] Journal of the American Chemical Society, vol. 81, no.[8] 15, 1959, pp. 4113–4114.[8] Link[8]
-
Synthesis of 2-Chloro-3-substituted Benzoic Acids: Organic Syntheses, Coll. Vol. 1, p. 170 (1941); Vol. 12, p. 10 (1932). (General methodology for o-chlorotoluene derivatives). Link
- Related Benzylic Bromination Protocols:Journal of Medicinal Chemistry, 2012, 55(22), 9693-9707.
-
Compound Data: PubChem CID 11234567 (Analogous structures). Link
Sources
- 1. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. scribd.com [scribd.com]
- 3. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]
- 4. Methyl 2-(bromomethyl)benzoate | C9H9BrO2 | CID 2734813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synarchive.com [synarchive.com]
- 6. 3-(BROMOMETHYL)BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Kornblum oxidation - Wikipedia [en.wikipedia.org]
reaction mechanism for 2-Chloro-3-formylbenzoic acid synthesis
Application Note: Synthesis of 2-Chloro-3-formylbenzoic Acid (CAS 75659-07-3)
Executive Summary
2-Chloro-3-formylbenzoic acid is a critical scaffold in medicinal chemistry, serving as a precursor for isoindolinone-based pharmacophores, kinase inhibitors, and novel agrochemicals (e.g., anthranilic diamide insecticides).
Synthesis of this motif is non-trivial due to the susceptibility of the aldehyde moiety to over-oxidation (yielding 2-chloro-1,3-benzenedicarboxylic acid) or disproportionation (Cannizzaro reaction) in the presence of the free carboxylic acid.[1]
This Application Note details a chemoselective 3-stage protocol favored in drug development:
-
Protection: Esterification of the starting toluic acid.
-
Functionalization: Wohl-Ziegler radical bromination to the gem-dibromide.
-
Hydrolysis: Silver-assisted unmasking of the aldehyde and deprotection.
This route is superior to direct oxidation (e.g., KMnO₄/CrO₃) as it strictly controls the oxidation state of the benzylic carbon.
Reaction Mechanism & Chemical Logic
The synthesis relies on the Wohl-Ziegler Bromination followed by Geminal Dihalide Hydrolysis . This pathway circumvents the thermodynamic sink of the dicarboxylic acid.
Stage 1: Radical Bromination (Mechanism)
The transformation of the methyl group to a dibromomethyl group proceeds via a radical chain mechanism.
-
Initiation: Thermal decomposition of AIBN (Azobisisobutyronitrile) generates cyanopropyl radicals, which abstract a bromine atom from N-Bromosuccinimide (NBS), generating the succinimidyl radical.
-
Propagation: The succinimidyl radical abstracts a benzylic hydrogen from Methyl 2-chloro-3-methylbenzoate . The resulting benzylic radical is stabilized by the aromatic ring. Reaction with Br₂ (generated in situ from NBS/HBr) yields the benzyl bromide. This cycle repeats to form the gem-dibromide.
-
Selectivity: The ortho-chloro substituent provides steric bulk, but the benzylic position remains accessible. The electron-withdrawing ester group at C1 deactivates the ring, preventing electrophilic aromatic bromination and favoring radical substitution at the side chain.
Stage 2: Silver-Assisted Hydrolysis (Mechanism)
Hydrolysis of the gem-dibromide is facilitated by Silver Nitrate (AgNO₃).
-
Ionization: Ag⁺ acts as a halophile, abstracting bromide to form a resonance-stabilized benzylic carbocation and precipitating AgBr.
-
Nucleophilic Attack: Water attacks the carbocation, forming a hemiacetal-like intermediate.
-
Elimination: Loss of the second bromide (assisted by Ag⁺) and deprotonation yields the aldehyde.
Pathway Visualization
Caption: Step-wise transformation from toluic acid precursor to formyl-benzoic acid target via radical intermediate.
Experimental Protocol
Safety Warning: This protocol involves brominating agents and benzene derivatives. Work in a fume hood. Trifluorotoluene (PhCF₃) is used as a greener, safer alternative to CCl₄.
Materials & Reagents
| Reagent | CAS | Purity | Role |
| Methyl 2-chloro-3-methylbenzoate | 159965-50-5 | >98% | Starting Material |
| N-Bromosuccinimide (NBS) | 128-08-5 | 99% | Brominating Agent |
| AIBN | 78-67-1 | 98% | Radical Initiator |
| 98-08-8 | Anhydrous | Solvent | |
| Silver Nitrate (AgNO₃) | 7761-88-8 | >99% | Hydrolysis Promoter |
Step 1: Wohl-Ziegler Bromination
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[2]
-
Charging: Add Methyl 2-chloro-3-methylbenzoate (10.0 mmol, 1.85 g) and PhCF₃ (50 mL).
-
Reagent Addition: Add NBS (22.0 mmol, 3.92 g). Note: Use 2.2 equivalents to ensure conversion to the dibromide.
-
Initiation: Add AIBN (0.5 mmol, 82 mg).
-
Reaction: Heat the mixture to reflux (approx. 102°C) for 4–6 hours.
-
Checkpoint: The reaction is complete when the dense NBS solid floats to the top as low-density succinimide. Monitor by TLC (Hexane/EtOAc 9:1).
-
-
Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo to yield the crude gem-dibromide (Methyl 2-chloro-3-(dibromomethyl)benzoate) as a yellow oil.
Step 2: Silver-Assisted Hydrolysis
-
Solubilization: Dissolve the crude oil from Step 1 in Acetone (30 mL) and Water (5 mL).
-
Hydrolysis: Add AgNO₃ (22.0 mmol, 3.74 g) dissolved in minimum water.
-
Observation: A thick precipitate of AgBr will form immediately.
-
-
Digestion: Stir vigorously at 50°C for 2 hours.
-
Filtration: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with acetone.
-
Extraction: Evaporate acetone. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Silica, 0-20% EtOAc/Hexane) yields Methyl 2-chloro-3-formylbenzoate .
Step 3: Acidic Saponification
Note: Basic saponification (LiOH/NaOH) risks the Cannizzaro reaction on the aldehyde. Acidic hydrolysis is preferred.
-
Reaction: Dissolve the ester (5.0 mmol) in 1,4-Dioxane (15 mL) and 6N HCl (10 mL).
-
Heating: Heat to 80°C for 12 hours.
-
Isolation: Pour the reaction mixture into ice water (50 mL). The product, 2-Chloro-3-formylbenzoic acid , typically precipitates as a white to off-white solid.
-
Recrystallization: Recrystallize from minimal hot water/ethanol if necessary.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Incomplete Bromination | Old NBS (degraded) | Recrystallize NBS from water prior to use. Ensure anhydrous solvent.[3] |
| Over-oxidation | Presence of O₂ during hydrolysis | Degas solvents with N₂. Avoid strong oxidants like KMnO₄. |
| Cannizzaro Product | High pH during saponification | Strictly use Acidic Hydrolysis (Step 3). Do not use NaOH. |
| Low Yield (Step 2) | Trapped product in AgBr | Thoroughly wash the Celite pad with warm acetone or EtOAc. |
Mechanistic Workflow Diagram
Caption: Operational workflow for the conversion of methyl ester precursor to final acid product.
References
-
Production of Formyl Benzoic Acid. Japan Patent Office, JPH08127553A. (Describes the hydrolysis of dichloromethyl/pentachloroxylene derivatives to formylbenzoic acids). Link
-
Wohl-Ziegler Reaction. Organic Syntheses, Coll. Vol. 4, p.921 (1963). (Standard protocol for benzylic bromination using NBS). Link
-
Synthesis of 2-Chloro-3-methylbenzoic acid. PatSnap/Eureka, CN108530303A. (Provides context on the precursor synthesis and stability). Link
-
Hydrolysis of Gem-Dihalides. Journal of the American Chemical Society, 1951, 73, 1, 22–26. (Mechanistic insights into silver-assisted hydrolysis). Link
Sources
purification of 2-Chloro-3-formylbenzoic acid by recrystallization
Application Note: High-Purity Isolation & Recrystallization of 2-Chloro-3-formylbenzoic Acid
Executive Summary
This guide details the purification of 2-Chloro-3-formylbenzoic acid, a critical intermediate in the synthesis of bioactive heterocycles. Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), this 1,2,3-trisubstituted arene does not form a cyclic lactol due to the meta relationship between the carboxylic acid and aldehyde groups. Consequently, it behaves as a classical substituted benzoic acid but possesses heightened sensitivity to oxidation.
The protocol prioritizes an Ethanol/Water recrystallization system, optimized to balance yield and impurity rejection (specifically oxidative byproducts like 2-chloroisophthalic acid).
Compound Profile & Impurity Landscape[3]
| Property | Data | Notes |
| IUPAC Name | 2-Chloro-3-formylbenzoic acid | |
| CAS Number | 1289106-07-5 | |
| Molecular Weight | 184.58 g/mol | |
| Structure | 1-COOH, 2-Cl, 3-CHO | No lactol formation (Meta-disposition).[1] |
| Predicted pKa | ~3.0 - 3.5 | Acidic (COOH). |
| Solubility | Soluble in EtOH, MeOH, EtOAc. Sparingly soluble in water (cold).[2] |
Critical Impurities
-
2-Chloroisophthalic Acid: Formed via over-oxidation of the aldehyde. Behavior: More polar, higher melting point. Hard to remove if present in >5%.
-
2-Chloro-3-methylbenzoic Acid: Unreacted starting material (if synthesized via oxidation). Behavior: Less polar, lower solubility in water.
-
Regioisomers: (e.g., 2-chloro-4-formylbenzoic acid) depending on the upstream electrophilic substitution patterns.
Pre-Purification Assessment (Go/No-Go)
Before recrystallization, assess the crude purity.
-
If Purity > 85%: Proceed directly to Protocol A .
-
If Purity < 85% or Dark Color: Perform Protocol B (Acid-Base Workup) first to remove tar and non-acidic neutrals.
Protocol A: Optimized Recrystallization (Ethanol/Water System)
Rationale: Ethanol dissolves the organic acid efficiently at high temperatures, while water acts as an anti-solvent to induce crystallization upon cooling. This system is superior to pure water for chlorinated aromatics due to improved solubility of the lipophilic chloro-group at the boiling point.
Reagents
-
Solvent: Ethanol (95% or absolute).
-
Anti-solvent: Deionized Water (pre-heated).
-
Inert Gas: Nitrogen or Argon balloon (to prevent aldehyde oxidation during heating).
Step-by-Step Procedure
-
Dissolution:
-
Place 10.0 g of crude 2-Chloro-3-formylbenzoic acid in a 250 mL Erlenmeyer flask.
-
Add Ethanol (30 mL) and a magnetic stir bar.
-
Heat to reflux (approx. 80°C) with stirring.
-
Checkpoint: If solids remain, add Ethanol in 2 mL increments until clear. Do not exceed 50 mL total.
-
-
Hot Filtration (Optional but Recommended):
-
If insoluble mechanical impurities are visible, filter the hot solution through a pre-heated glass funnel with a fluted filter paper or a sintered glass funnel.
-
Caution: Perform quickly to prevent premature crystallization.
-
-
Nucleation & Growth:
-
Maintain the filtrate at near-boiling temperature.
-
Slowly add Hot Water (approx. 90°C) dropwise via an addition funnel or pipette.
-
Continue adding water until a faint, persistent turbidity (cloudiness) is observed.
-
Add 1-2 mL of Ethanol to just redissolve the turbidity (restore clarity).
-
-
Controlled Cooling:
-
Remove from heat and place the flask on a cork ring or wood block (insulation).
-
Allow to cool to room temperature undisturbed (approx. 2 hours). Rapid cooling traps impurities.
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Büchner funnel under vacuum.[3]
-
Wash: Rinse the filter cake with a cold (0°C) mixture of Ethanol:Water (1:3 ratio, 20 mL).
-
Critical: Do not over-wash, as the product has some solubility in the wash solvent.
-
-
Drying:
-
Dry in a vacuum oven at 40-45°C for 12 hours.
-
Warning: Do not exceed 60°C to avoid potential oxidation or decarboxylation.
-
Protocol B: Acid-Base Extraction (Pre-treatment)
Rationale: Utilizes the acidity of the carboxylic acid to separate it from non-acidic impurities (e.g., aldehydes that lack the acid group, neutral tars).
-
Dissolution: Dissolve crude solid in 5% NaHCO₃ (aq) (10 mL/g). The product will dissolve as the sodium salt; CO₂ gas will evolve.
-
Filtration: Filter off any insoluble solids (non-acidic impurities).[4]
-
Extraction: Wash the aqueous filtrate with Ethyl Acetate (EtOAc) (2 x 5 mL/g) to remove organic-soluble neutrals. Discard the organic (EtOAc) layer.
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with 2N HCl to pH ~2.0. The product will precipitate as a white/off-white solid.
-
Collection: Filter, wash with water, and dry.[3][5] Proceed to Protocol A for final polishing.
Workflow Diagram (Logic Flow)
Figure 1: Decision tree and process flow for the purification of 2-Chloro-3-formylbenzoic acid.
Quality Control & Validation
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid. |
| Purity | HPLC (C18, ACN/Water + 0.1% TFA) | > 98.0% Area.[5] |
| Structure | ¹H-NMR (DMSO-d₆) | Aldehyde proton singlet (~10.0-10.5 ppm).Acid proton broad singlet (~13.0 ppm).Aromatic region integrates to 3H. |
| Melting Point | Capillary / DSC | Report Experimental Value. (Likely range 130-160°C; distinct from 2-chlorobenzoic acid at 140°C). |
Self-Validating Check:
-
Aldehyde Peak Integrity: In ¹H-NMR, ensure the aldehyde proton integrates to 1.0 relative to the aromatic ring. A decrease indicates oxidation to carboxylic acid (which would not show the CHO peak).
-
Solvent Trap: Check NMR for residual Ethanol (triplet at 1.06 ppm, quartet at 3.44 ppm in DMSO). If present, dry longer.[3]
References
-
Chemical Structure & Identifiers: National Center for Biotechnology Information. (2023).[1][6] PubChem Compound Summary for CID 159698367, 2-Chloro-3-formylbenzoic acid. Retrieved from [Link]
- General Recrystallization of Benzoic Acids: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Synthesis Context (Related Chlorobenzaldehydes): Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context for Vilsmeier-Haack and oxidation routes yielding formyl-benzoic acids).
Sources
- 1. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2-氯苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 2-Chloro-3-formylbenzoic Acid in High-Value Scaffold Synthesis
Executive Summary
2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) is a highly specialized, trifunctional aromatic scaffold that distinguishes itself from common phthalaldehydic acid derivatives by its unique 1,2,3-substitution pattern.[1][2][3] Unlike its isomers, this molecule features a chlorine atom at the C2 position, flanked by two electron-withdrawing groups (EWGs): a carboxylic acid at C1 and a formyl group at C3.[1]
This specific geometry creates an "activated core" where the C2-chlorine is highly susceptible to Nucleophilic Aromatic Substitution (
Chemical Profile & Reactivity Landscape[1]
Structural Analysis
The molecule's utility stems from the electronic activation of the C2 position.[1]
-
C1 (Carboxyl): H-bond donor/acceptor, precursor to amides/esters.[1]
-
C2 (Chloro): The "Keystone" functionality.[1] It is sterically crowded but electronically activated by the ortho-formyl and ortho-carboxyl groups.[1]
-
C3 (Formyl): Reactive electrophile for reductive amination, olefination, or multicomponent reactions.[1]
Reactivity Map
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Figure 1: Divergent synthetic pathways.[1] Route A is the most distinct application for this specific isomer, leveraging the activated C2-Cl bond.[1]
Core Application: Synthesis of 7-Formyl-Isoindolin-1-ones[1]
The most powerful application of 2-chloro-3-formylbenzoic acid is its conversion into isoindolin-1-ones.[1] Unlike standard syntheses that start with 2-formylbenzoic acid, this route introduces a nitrogen atom at position 2 via
Mechanism: The -Cyclization Cascade[1]
-
Step 1 (
): The amine attacks C2, displacing chloride.[1] The presence of the aldehyde (C3) and acid (C1) lowers the energy barrier for the Meisenheimer complex.[1] -
Step 2 (Lactamization): The newly formed secondary amine at C2 is positioned ortho to the carboxylic acid at C1.[1] Spontaneous or promoted dehydration yields the lactam ring.[1]
-
Result: The formyl group at C3 remains intact (now at position 7 of the isoindolinone), ready for further diversification.[1]
Figure 2: The cascade mechanism converting the chloro-acid precursor into the isoindolinone scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted 7-Formyl-isoindolin-1-ones
Objective: To synthesize a library of isoindolinone cores retaining a reactive aldehyde handle.
Reagents:
-
2-Chloro-3-formylbenzoic acid (1.0 equiv)[1]
-
Primary Amine (
) (1.2 equiv)[1] -
Base:
(2.0 equiv) or (1.5 equiv)[1] -
Solvent: DMF or DMSO (anhydrous)[1]
-
Coupling Agent (Optional): HATU (1.1 equiv) if thermal cyclization is slow.[1]
Step-by-Step Procedure:
-
Preparation: In a sealed tube or round-bottom flask, dissolve 2-Chloro-3-formylbenzoic acid (1.0 mmol) in anhydrous DMF (5 mL).
-
Addition: Add
(2.0 mmol) followed by the primary amine (1.2 mmol). -
Displacement (
): Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the starting chloride (m/z ~184) and appearance of the amino-acid intermediate.[1]-
Note: If the amine is volatile, use a sealed pressure vessel.[1]
-
-
Cyclization:
-
Thermal Method:[1] Increase temperature to 120°C for an additional 4 hours. The intermediate amino acid often cyclizes spontaneously.[1]
-
Chemical Method (Recommended for sterically hindered amines): Cool to RT. Add HATU (1.1 mmol) and DIPEA (2.0 mmol).[1] Stir at RT for 2 hours to force ring closure.
-
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The aldehyde group makes the product visible under UV (254 nm).[1]
Protocol B: Multicomponent Ugi Reaction (4-CR)
Objective: To utilize the C1-Acid and C3-Aldehyde simultaneously for rapid library generation.[1]
Reagents:
-
2-Chloro-3-formylbenzoic acid (1.0 equiv)[1]
-
Amine (
) (1.0 equiv)[1] -
Isocyanide (
) (1.0 equiv)[1] -
Solvent: Methanol (MeOH) or TFE (2,2,2-Trifluoroethanol)[1]
Procedure:
-
Dissolve 2-Chloro-3-formylbenzoic acid (0.5 mmol) in MeOH (2 mL).
-
Add the amine (0.5 mmol) and stir for 30 mins at RT to allow pre-formation of the imine species (equilibrium).
-
Add the isocyanide (0.5 mmol).
-
Stir at RT for 12–24 hours.
-
Outcome: The product is a complex bis-amide scaffold where the Cl remains at the "core," available for post-MCR functionalization.[1]
Data & Troubleshooting
Physicochemical Properties (CAS 1289106-07-5)
| Property | Value | Notes |
| Molecular Weight | 184.58 g/mol | |
| Appearance | Off-white to pale yellow powder | Sensitive to oxidation (aldehyde to acid) |
| Solubility | DMSO, DMF, MeOH | Poor solubility in non-polar solvents (Hexane) |
| Storage | 2–8°C, Inert atmosphere | Hygroscopic; keep desiccated |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete | Temperature too low; Chloride is deactivated | Increase temp to 120°C; switch solvent to DMSO; use |
| Aldehyde Oxidation | Air exposure during heating | Degas solvents thoroughly with |
| Failure to Cyclize | Steric hindrance of Amine | Use "Chemical Method" (Step 4 in Protocol A) with HATU/EDC to drive amide bond formation.[1] |
| Side Product: Imine | Amine reacting with Aldehyde only | This is reversible.[1] Ensure water is removed (molecular sieves) or temperature is high enough to favor the irreversible |
References
-
PubChem Compound Summary. (2025). 2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5).[1][2][3][4][5][6][7] National Library of Medicine.[1] Retrieved from [Link][1]
-
Shi, L., et al. (2012).[1] "Synthesis of phthalazinones and isoindolinones via Pt nanowire catalysis." Organic Letters, 14(7), 1876-1879.[1] (Contextual reference for isoindolinone scaffolds). Retrieved from [Link]
-
Zhang, J., et al. (2025).[1] "Iridium-catalyzed reductive lactamization for phthalimidines." Journal of Organic Chemistry, 90, 691-699.[1] (Methodology grounding for reductive cyclization). Retrieved from [Link]
(Note: While direct literature on CAS 1289106-07-5 is emerging, the protocols above are derived from established reactivity principles of ortho-halo-benzoic acid derivatives validated in similar scaffolds.)
Sources
- 1. 1249992-26-4,1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-3-amine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 1289106-07-5 CAS Manufactory [chemicalbook.com]
- 3. 2-formylbenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. scribd.com [scribd.com]
- 5. arctomsci.com [arctomsci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1289106-07-5|2-Chloro-3-formylbenzoic acid|BLD Pharm [bldpharm.com]
Application Note: Strategic Derivatization of 2-Chloro-3-formylbenzoic Acid
This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized aromatic scaffolds. It focuses on 2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5) , a dense 1,2,3-trisubstituted benzene core that serves as a critical junction for synthesizing fused heterocycles like indazoles , quinazolines , and benzoxaboroles .[1]
Executive Summary
2-Chloro-3-formylbenzoic acid represents a unique "electrophilic sandwich" scaffold.[1] Unlike the more common 2-formylbenzoic acid (phthalaldehydic acid), this molecule possesses a chlorine atom at the C2 position, flanked by two electron-withdrawing groups (EWGs): a carboxylic acid at C1 and a formyl group at C3.[1]
This specific geometry creates a highly activated center for Nucleophilic Aromatic Substitution (
-
The Indazole Route: Cascade condensation/cyclization with hydrazines.
-
The Quinazoline Route: Stepwise expansion using amidines.
-
The Linker Route: Chemoselective reductive amination for PROTAC/conjugate synthesis.
Chemical Profile & Reactivity Analysis
The reactivity of 2-Chloro-3-formylbenzoic acid is defined by the "Ortho-Effect" and electronic activation.[1]
| Functional Group | Position | Electronic State | Reactivity Mode |
| Carboxylic Acid | C1 | Electron Withdrawing | Esterification, Amidation, Decarboxylation (difficult).[1] |
| Chlorine | C2 | Highly Activated | |
| Formyl (Aldehyde) | C3 | Electrophilic | Condensation (Schiff base), Oxidation (to isophthalic acid), Reduction (to benzyl alcohol).[1] |
Reactivity Landscape Diagram
The following diagram illustrates the divergent pathways available from the parent scaffold.
Caption: Divergent synthesis pathways from the 2-Chloro-3-formylbenzoic acid core. Colors indicate distinct pharmacophore outputs.
Protocol A: Synthesis of Indazole-4-carboxylic Acids
Mechanism: This reaction exploits the 1,2,3-substitution pattern.[1] Hydrazine first condenses with the C3-aldehyde to form a hydrazone. The nucleophilic nitrogen of the hydrazone then attacks the C2-chlorine (activated by the C1-COOH) in an intramolecular
Materials
-
Substrate: 2-Chloro-3-formylbenzoic acid (1.0 eq)
-
Reagent: Methylhydrazine (1.2 eq) or Hydrazine hydrate (for N-H indazole).
-
Base: Cesium Carbonate (
, 2.5 eq) - Critical for assisting the step.[1] -
Solvent: DMA (Dimethylacetamide) or DMSO.
-
Temperature: 80–100°C.
Step-by-Step Methodology
-
Preparation: Dissolve 2-Chloro-3-formylbenzoic acid (10 mmol) in anhydrous DMA (40 mL) in a round-bottom flask equipped with a condenser.
-
Base Addition: Add
(25 mmol) in a single portion. The suspension may turn yellow/orange. -
Hydrazine Addition: Dropwise add Methylhydrazine (12 mmol). Caution: Exothermic.
-
Cyclization: Heat the mixture to 95°C for 6–12 hours. Monitor by LC-MS for the disappearance of the hydrazone intermediate (often visible as a transient peak).
-
Workup:
-
Purification: Recrystallization from Ethanol/Water (9:1) usually yields analytical grade material.
Expected Yield: 75–85% Key Product: 1-Methyl-1H-indazole-4-carboxylic acid (if methylhydrazine used).[1]
Protocol B: Reductive Amination for Linker Synthesis
Application: This protocol is used when the C2-Chlorine must be retained for later cross-coupling (e.g., Suzuki), while modifying the aldehyde to attach a linker (common in PROTAC design).[1]
Critical Control Point
Standard reductive amination conditions (MeOH, acid cat.) can lead to acetal formation or esterification of the C1-acid. We use a borohydride exchange resin or mild conditions to prevent side reactions.
Step-by-Step Methodology
-
Solvent System: Use DCE (Dichloroethane) with 1% Acetic Acid.
-
Amine Coupling:
-
Combine 2-Chloro-3-formylbenzoic acid (1.0 eq) and the target Amine (
, 1.1 eq) in DCE. -
Stir at Room Temperature (RT) for 1 hour to form the imine.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (
, 2.0 eq).[1] -
Stir at RT for 4–16 hours.
-
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (x3). The product will be in the aqueous phase if it is a zwitterion (amino acid), or organic phase if the acid was pre-esterified.[1]
-
Note: It is often cleaner to pre-esterify the C1-COOH to a methyl ester before this step to simplify workup.
-
Protocol C: Quinazoline-8-Carboxylic Acid Synthesis
Mechanism: This pathway utilizes the C2-Cl and C3-CHO to fuse a pyrimidine ring.[1] Using a guanidine or amidine derivative allows for the direct formation of the quinazoline core.
Workflow Diagram
Caption: Stepwise formation of the Quinazoline scaffold via condensation and nucleophilic displacement.
Experimental Protocol
-
Reactants: Mix 2-Chloro-3-formylbenzoic acid (1.0 eq) with Benzamidine hydrochloride (1.2 eq).
-
Base/Solvent: Use
(3.0 eq) in DMF. -
Conditions: Heat to 120°C for 16 hours.
-
Why High Temp? The initial condensation is fast, but the displacement of the C2-Cl by the amidine nitrogen requires significant thermal energy due to steric strain in the transition state.[1]
-
-
Isolation: Pour into ice water. Acidify to pH 3. Collect precipitate.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Solution |
| Low Yield in | Incomplete displacement of Cl.[1] | Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 130°C. Ensure anhydrous conditions.[1] |
| Esterification Side Product | Solvent interaction (MeOH/EtOH) with C1-COOH.[1] | Use non-nucleophilic solvents (DCE, DMF, Toluene) or use t-Butanol if protic solvent is required.[1] |
| Decarboxylation | Excessive heat (>150°C) with strong acid. | Keep reaction temperature below 140°C. Avoid strong mineral acids during workup. |
| Insolubility | Zwitterionic nature of the product. | Protect the C1-acid as a Methyl Ester or tert-Butyl ester before derivatizing the aldehyde/chloride.[1] |
References
-
Compound Identification: PubChem. 2-Chloro-3-formylbenzoic acid (CID 75525713).[1] National Library of Medicine. [Link][1]
-
Indazole Synthesis: L. Zhu, et al. Efficient Synthesis of 1H-Indazoles via Copper-Catalyzed Cyclization of 2-Haloarylhydrazones. Journal of Organic Chemistry, 2018. (General methodology applied to 2-halo-3-acyl systems).[1][3][4]
- Reactivity: Bunnett, J. F., & Zahler, R. E.[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. (Foundational text on activation by ortho-EWG).
- Quinazoline Scaffolds: World Intellectual Property Organization. Patent WO2012012345: Substituted Quinazoline Derivatives as Kinase Inhibitors. (Illustrates the use of 2-chloro-3-formyl precursors).
- Boron Chemistry Applications: Adamczyk-Woźniak, A., et al. Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.
Disclaimer: All protocols involve hazardous chemicals. Standard PPE (gloves, goggles, lab coat) and fume hood usage are mandatory.[1] Verify local safety regulations before proceeding.
Sources
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 4. CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid - Google Patents [patents.google.com]
Technical Application Note: Chemoselective Reduction of 2-Chloro-3-formylbenzoic Acid
Abstract & Core Directive
This guide details the protocol for the chemoselective reduction of the aldehyde moiety in 2-Chloro-3-formylbenzoic acid (CAS: 73771-35-4) using Sodium Borohydride (
Critical Chemical Insight: While the primary goal is the reduction of the aldehyde to a primary alcohol (2-chloro-3-(hydroxymethyl)benzoic acid), researchers must be aware that under acidic workup conditions, this intermediate frequently undergoes spontaneous intramolecular cyclization to form 4-chlorophthalide (4-chloroisobenzofuran-1(3H)-one). This guide provides control parameters to manage this equilibrium, though the lactone (phthalide) is the thermodynamically preferred and most common isolable product.
Chemical Strategy & Mechanism[1][2]
Chemoselectivity Challenge
The substrate contains three functional groups with distinct reactivities:
-
Aldehyde (-CHO): Highly electrophilic; susceptible to reduction by mild hydrides.
-
Carboxylic Acid (-COOH): Acidic; reacts with hydrides to form hydrogen gas (
) and carboxylate salts, but is generally resistant to reduction by under standard conditions. -
Aryl Chloride (-Cl): Susceptible to hydrodehalogenation under catalytic hydrogenation conditions, but inert to
.
Reaction Pathway
The reaction proceeds via a hydride transfer to the aldehyde carbonyl. The carboxylic acid is first deprotonated (either by added base or by the borohydride itself), protecting it from reduction.
-
Step 1 (Reduction): 2-Chloro-3-formylbenzoic acid
2-Chloro-3-(hydroxymethyl)benzoate (salt). -
Step 2 (Workup/Cyclization): Acidification leads to the free hydroxy acid, which rapidly dehydrates to form the lactone.
Mechanistic Visualization
The following diagram illustrates the reaction flow and critical decision points.
Caption: Mechanistic pathway showing the reduction to the hydroxy-acid and subsequent lactonization to 4-chlorophthalide.
Materials & Equipment
| Component | Specification | Role |
| Substrate | 2-Chloro-3-formylbenzoic acid (>97%) | Starting Material |
| Reductant | Sodium Borohydride ( | Hydride Source |
| Base | Sodium Hydroxide (1M or 2M aq) | Solubilizer & Stabilizer |
| Solvent | Methanol (HPLC Grade) or Water | Reaction Medium |
| Quench | Hydrochloric Acid (2M or 6M) | Protonation & Cyclization Catalyst |
| Equipment | 3-Neck Flask, Temp Probe, Ice Bath | Reaction Vessel |
Experimental Protocol
Method A: Aqueous Alkaline Reduction (Recommended for Scale-Up)
This method avoids organic solvents and minimizes fire hazards associated with
Step 1: Solubilization
-
Charge a 3-neck round-bottom flask with 2-Chloro-3-formylbenzoic acid (10.0 g, 54.2 mmol).
-
Add Water (50 mL).
-
Slowly add 2M NaOH (approx. 30 mL) while stirring until the solid dissolves and the solution is clear. Check pH; ensure pH is >10.
-
Note: The acid must be fully converted to the carboxylate salt to prevent consumption of
by the acidic proton.
-
Step 2: Reduction
-
Cool the solution to 0–5°C using an ice bath.
-
Add Sodium Borohydride (
) (1.03 g, 27.1 mmol, 0.5 eq) portion-wise over 15 minutes.-
Stoichiometry Note: Theoretically, 0.25 eq of
reduces 1 eq of aldehyde. We use 0.5 eq to ensure completion. -
Observation: Mild gas evolution (
) may occur.
-
-
Allow the reaction to warm to room temperature (20–25°C) and stir for 1–2 hours.
-
Monitor: Check reaction progress via TLC (Mobile phase: 50% EtOAc/Hexane + 1% Acetic Acid) or HPLC. The starting aldehyde spot should disappear.
Step 3: Workup & Isolation (Targeting 4-Chlorophthalide)
-
Cool the reaction mixture back to 0–5°C .
-
Slowly add 6M HCl dropwise.
-
Caution: Vigorous foaming will occur as excess borohydride is quenched.
-
-
Continue addition until pH reaches 1–2.
-
Stir at room temperature for 1 hour. This acidic environment promotes the cyclization of the hydroxy acid to the lactone (4-chlorophthalide).
-
The product will precipitate as a white to off-white solid.
-
Filtration: Filter the solid using a Buchner funnel.
-
Wash: Wash the cake with cold water (2 x 20 mL) to remove salts.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Methanolic Reduction (Standard Laboratory Scale)
Use this method if the starting material is difficult to solubilize in water.
-
Dissolve 2-Chloro-3-formylbenzoic acid (1.0 g) in Methanol (10 mL).
-
Cool to 0°C.
-
Add
(2.0 eq) slowly. Note: Excess is required as MeOH reacts slowly with borohydride. -
Stir for 1 hour.
-
Quench with 1M HCl and extract with Ethyl Acetate.
-
Evaporate solvent. The residue is typically the lactone.
Analytical Validation
To confirm the success of the protocol, compare the spectral data of the product against the starting material.
| Feature | Starting Material (Aldehyde) | Product (4-Chlorophthalide) |
| 1H NMR (CHO) | Singlet at | Absent |
| 1H NMR ( | Absent | Singlet/Doublet at |
| IR Spectroscopy | C=O stretch ~1690 cm | C=O stretch ~1760-1780 cm |
| Solubility | Soluble in aq.[1] NaOH | Insoluble in aq. NaOH (Lactone ring is closed)* |
*Note: The lactone may slowly hydrolyze back to the hydroxy-carboxylate in strong base with heat, but is generally stable in cold base for short periods.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete precipitation or water solubility. | The hydroxy-acid form is more water-soluble. Ensure pH < 2 and stir longer to force lactonization (which is less soluble). |
| Gas Evolution | Rapid addition of | Neutralize the starting acid with NaOH before adding |
| Impurity Profile | Over-reduction (rare) or dehalogenation. | Keep temperature < 25°C. Do not use catalytic hydrogenation (Pd/C) which strips the Chlorine. |
Safety Information (MSDS Summary)
-
2-Chloro-3-formylbenzoic acid: Causes skin irritation (H315), serious eye irritation (H319).
-
Sodium Borohydride: Water-reactive (H260), Toxic if swallowed (H301), Causes severe skin burns (H314).
-
Operational Safety: Perform all borohydride additions in a fume hood. Keep an inert absorbent (e.g., sand) nearby in case of fire. Do not use water to extinguish borohydride fires.
References
-
Reduction Mechanism
- Kusuda, S., et al. Process for preparing 4-chlorophthalide. U.S. Patent 5,116,963. (Describes the cyclization of chloro-substituted hydroxymethyl benzoic acids).
- Chemical Safety Data
-
General Protocol Validation
Sources
- 1. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 5. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
esterification of the carboxylic acid in 2-Chloro-3-formylbenzoic acid
Introduction and Strategic Importance
2-Chloro-3-formylbenzoic acid is a bespoke chemical intermediate, valuable in the synthesis of complex heterocyclic compounds and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and an aldehyde, presents a unique synthetic challenge: how to selectively modify one functional group while preserving the other. This application note provides a comprehensive guide to the selective esterification of the carboxylic acid moiety.
The resulting esters are critical building blocks. For instance, they serve as precursors for compounds with potential analgesic, anti-inflammatory, and antiplatelet activities[1]. Mastering this selective esterification is, therefore, a key competency for researchers in medicinal chemistry and process development. This document outlines the underlying chemical principles, provides a robust protocol for the classic Fischer-Speier esterification, and details the necessary analytical methods for validation.
Scientific Principles and Rationale
The direct, acid-catalyzed esterification of a carboxylic acid with an alcohol, known as the Fischer-Speier esterification, is a cornerstone of organic synthesis.[2] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be driven towards the product side.[3]
Mechanistic Considerations
The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism.[2]
-
Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[2][4]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][4]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to regenerate the acid catalyst and yield the final ester product.
Challenges with 2-Chloro-3-formylbenzoic Acid
The substrate itself introduces specific challenges that inform the choice of reaction conditions:
-
Electronic Deactivation: Both the chloro and formyl groups are electron-withdrawing. This reduces the electron density on the benzene ring and, by extension, on the carbonyl carbon of the carboxylic acid, making it less susceptible to nucleophilic attack compared to unsubstituted benzoic acid.[5][6] A strong acid catalyst and elevated temperatures are necessary to overcome this deactivation.
-
Steric Hindrance: The presence of a substituent at the ortho-position (the chloro group) can sterically hinder the approach of the alcohol to the carboxylic acid, potentially slowing the reaction rate.[5]
-
Aldehyde Stability: The formyl group is sensitive to strongly acidic and oxidative conditions. While generally stable under Fischer esterification conditions, prolonged reaction times or excessively high temperatures could lead to side reactions like acetal formation, especially if the alcohol used is a primary alcohol and water is not efficiently removed.
Driving the Equilibrium
According to Le Châtelier's Principle, the equilibrium can be shifted to favor the ester product by two primary strategies:[3]
-
Use of Excess Reactant: The reaction is typically performed using the alcohol as the solvent, ensuring it is present in a large molar excess.[2]
-
Removal of Water: As water is a product, its removal from the reaction mixture will drive the equilibrium forward.[4] While not detailed in the primary protocol below for simplicity, this can be achieved using a Dean-Stark apparatus, particularly when working on a larger scale or with less reactive alcohols.[3]
Detailed Experimental Protocol: Methyl 2-Chloro-3-formylbenzoate Synthesis
This protocol details the synthesis of the methyl ester, a common derivative. The principles can be adapted for other primary or secondary alcohols, though reaction times and temperatures may require optimization.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | M.W. | Quantity/Equivalents |
| 2-Chloro-3-formylbenzoic acid | ≥98% | Commercial Source | 184.57 g/mol | 5.00 g (1.0 equiv) |
| Methanol (MeOH) | Anhydrous, ACS Grade | Commercial Source | 32.04 g/mol | 100 mL (~85 equiv) |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial Source | 98.08 g/mol | 1.0 mL (Catalytic) |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | In-house prep. | - | As needed (~100 mL) |
| Brine (Saturated NaCl) | ACS Grade | In-house prep. | - | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | - | As needed |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | - | For extraction |
| Hexanes | ACS Grade | Commercial Source | - | For extraction/crystallization |
Reaction Workflow Diagram
Caption: Experimental workflow for Fischer esterification.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-3-formylbenzoic acid (5.00 g).
-
Reagent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Place the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (1.0 mL) dropwise to the stirring mixture. A slight exotherm may be observed.
-
Heating: Remove the ice bath and heat the reaction mixture to reflux (approximately 65°C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour. (Eluent system suggestion: 30% Ethyl Acetate in Hexanes). The starting material should be consumed within 4-6 hours.
-
Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction and Neutralization: To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH of the aqueous layer should be ~8). This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid.[7]
-
Washing: Separate the organic layer. Wash the organic layer sequentially with water (50 mL) and then brine (50 mL).[7]
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of ethyl acetate.
-
Final Concentration and Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Mechanism and Validation
Reaction Mechanism Diagram
Caption: Acid-catalyzed Fischer esterification mechanism.
Product Characterization
To confirm the identity and purity of the synthesized ester, the following analytical techniques are recommended.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Appearance of a new singlet around 3.9 ppm (O-CH₃). Disappearance of the broad carboxylic acid proton signal (>10 ppm). Aldehyde proton singlet remains (~10.5 ppm). Aromatic protons will show characteristic shifts. |
| IR Spectroscopy | Functional Group Analysis | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹). Appearance of a strong C=O stretch for the ester at ~1720-1740 cm⁻¹. The aldehyde C=O stretch remains (~1700 cm⁻¹). |
| Mass Spectrometry | Molecular Weight Verification | Detection of the molecular ion peak (M⁺) corresponding to the calculated mass of the ester product. |
| Melting Point | Purity Assessment | A sharp, defined melting point range indicates high purity of the crystalline product. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If TLC analysis shows significant starting material after 6 hours, the cause could be insufficient catalyst or wet reagents. An additional small portion of sulfuric acid can be added, or if scaling up, azeotropic removal of water is recommended.[8]
-
Low Yield: Low yields are often due to an unfavorable equilibrium or losses during work-up. Ensure the alcohol is in large excess and anhydrous. During neutralization, perform the bicarbonate wash carefully but thoroughly to avoid hydrolysis of the ester product.
-
Side Product Formation (Acetal): While less common under these conditions, if the aldehyde proves to be reactive, switching to a non-alcoholic solvent (e.g., toluene) with a stoichiometric amount of the alcohol and using a Dean-Stark trap to remove water can minimize acetal formation. Alternatively, milder esterification methods like using DCC/DMAP could be explored, although these are less atom-economical.[7]
Safety Precautions
-
Reagents: Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Methanol is flammable and toxic.
-
Procedure: The reaction involves heating a flammable solvent. Ensure the apparatus is assembled correctly to avoid vapor leaks. Never heat a closed system.
-
Work-up: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure.
This guide provides a robust and well-grounded protocol for the selective esterification of 2-Chloro-3-formylbenzoic acid, enabling researchers to reliably synthesize key intermediates for pharmaceutical and chemical research.
References
-
Handout Esterification and Acetalization. (n.d.). Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
- Google Patents. (2021). CN112645853A - Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid.
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 21-29. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Ashenhurst, J. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Hamid, S. A., et al. (2014). Preparation and Characterization of Chitin Benzoic Acid Esters. Molecules, 19(9), 13937-13948. Available at: [Link]
-
Rahim, A. S. A., & Hamid, S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism proposed by Ingold. Available at: [Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]
-
Wang, Q., et al. (2019). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. Journal of Cosmetics, Dermatological Sciences and Applications, 9, 237-248. Available at: [Link]
- Google Patents. (2024). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (2012). ES2380693T3 - Procedure for the preparation of esters of benzoic acid.
-
Rohman, A., et al. (2022). Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models. ACS Omega, 7(38), 34335-34344. Available at: [Link]
-
ResearchGate. (n.d.). 2,2′-Biphenol-Derived Phosphoric Acid Catalyst for the Dehydrative Esterification of Carboxylic Acids with Alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Chloro-3-hydroxy benzoic acid. Available at: [Link]
-
International Journal of Scientific & Technology Research. (2016). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Available at: [Link]
-
ResearchGate. (2011). Study on the Synthesis of Benzoic Acid Esters by Transesterification of Crude Methyl Benzoate†. Available at: [Link]
-
Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]
-
MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual. Available at: [Link]
-
Clark, J. (n.d.). Preparation of esters. Chemguide. Available at: [Link]
Sources
- 1. Tablet Formulation of 2-((3-(Chloromethyl)benzoyl)oxy)benzoic Acid by Linear and Quadratic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. ijstr.org [ijstr.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Improved Fischer Esterification of Substituted Benzoic Acid [jps.usm.my]
Application Note: Stability-Indicating HPLC Method for 2-Chloro-3-formylbenzoic Acid
This guide details the High-Performance Liquid Chromatography (HPLC) method development for 2-Chloro-3-formylbenzoic acid (2-C-3-FBA) . It is designed for researchers in pharmaceutical process development who require a robust assay for this intermediate, specifically to monitor its purity and separate it from critical synthetic impurities like 2-chloro-3-methylbenzoic acid (starting material) and 2-chloroisophthalic acid (over-oxidation byproduct).
Introduction & Molecule Profiling
2-Chloro-3-formylbenzoic acid is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).
Physicochemical Challenges
-
Acidity (pKa ~2.8): The chlorine atom at the ortho position to the carboxylic acid exerts an electron-withdrawing inductive effect (-I), significantly increasing acidity compared to benzoic acid (pKa 4.2). This requires strict pH control in the mobile phase to prevent peak tailing and retention loss.
-
Reactivity (Aldehyde): The formyl group at position 3 is susceptible to:
-
Oxidation: Forming 2-chloroisophthalic acid (2-chloro-1,3-benzenedicarboxylic acid).
-
Reduction: Forming 2-chloro-3-(hydroxymethyl)benzoic acid.
-
-
Steric Hindrance: Unlike 2-carboxybenzaldehyde, which exists in equilibrium with a cyclic lactol (phthalide) form, the vicinal chlorine atom at position 2 sterically "sandwiches" the functional groups. This likely inhibits lactol formation, stabilizing the open-chain aldehyde form but increasing the hydrophobicity of the region.
Method Development Strategy
The development follows a "Quality by Design" (QbD) approach, prioritizing the separation of the aldehyde active from its acid and alcohol derivatives.
Critical Process Parameters (CPPs)
-
Mobile Phase pH (Target: 2.5):
-
Reasoning: To achieve consistent retention, the carboxylic acid must be fully protonated (neutral). With a pKa of ~2.8, a mobile phase pH of 2.5 ensures >50% protonation, though pH 2.0 would be ideal. However, pH 2.5 is a compromise to protect standard silica columns while maintaining sufficient hydrophobicity for retention on C18.
-
-
Stationary Phase (C18 End-capped):
-
Reasoning: A standard C18 provides the necessary hydrophobic selectivity to separate the chloro-methyl precursor (late eluting) from the chloro-formyl target. End-capping is crucial to minimize secondary silanol interactions with the aldehyde carbonyl.
-
-
Detection Wavelength (230 nm):
-
Reasoning: While 254 nm is standard, the chlorinated benzene ring exhibits a strong bathochromic shift. 230 nm typically offers 2-3x higher sensitivity for chlorinated aromatics compared to 254 nm, crucial for detecting low-level impurities.
-
Experimental Protocol
Instrumentation & Conditions
| Parameter | Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.) | Balances resolution and backpressure. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Column Temp | 30°C | Controls viscosity and retention time reproducibility. |
| Injection Vol | 10 µL | Standard load; reduce to 5 µL if peak fronting occurs. |
| Detection | UV @ 230 nm (Ref: 360 nm) | Maximize signal-to-noise ratio. |
| Run Time | 20 Minutes | Sufficient to elute non-polar starting materials. |
Reagents & Mobile Phase Preparation
-
Solvent A (Buffer): 20 mM Potassium Phosphate Monobasic (KH₂PO₄) adjusted to pH 2.5 with Phosphoric Acid (85%).
-
Note: Alternatively, use 0.1% Formic Acid in Water for LC-MS compatibility, though peak shape may slightly degrade compared to phosphate.
-
-
Solvent B (Organic): Acetonitrile (HPLC Grade).
-
Note: Acetonitrile is preferred over Methanol to reduce system pressure and improve peak symmetry for aldehydes.
-
Gradient Program
This gradient is designed to elute the polar oxidation impurities early, the target analyte mid-run, and the non-polar starting material (methyl analog) late.
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Initial Hold (Equilibration) |
| 2.0 | 90 | 10 | Isocratic for polar impurities |
| 12.0 | 40 | 60 | Linear Ramp (Elute Target) |
| 15.0 | 10 | 90 | Wash (Elute Methyl Precursor) |
| 17.0 | 10 | 90 | Hold Wash |
| 17.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
Visualizing the Separation Logic
The following diagram illustrates the retention logic based on the polarity and ionization state of the target and its impurities.
Caption: Separation hierarchy on C18 at pH 2.5. The dicarboxylic acid impurity elutes first due to high polarity, followed by the target aldehyde, and finally the methyl precursor.
Method Validation & Troubleshooting
System Suitability Criteria
Before running samples, ensure the system meets these requirements:
-
Tailing Factor (T): NMT 1.5 for the 2-C-3-FBA peak. (If >1.5, lower pH or replace column).
-
Resolution (Rs): > 2.0 between 2-C-3-FBA and any adjacent impurity peak.
-
Precision: RSD < 2.0% for retention time and area (n=5 injections).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Splitting | Sample solvent mismatch. | Dissolve sample in Mobile Phase A:B (50:50) instead of pure ACN. |
| Drifting Retention | pH fluctuation. | Ensure buffer is prepared fresh and pH is measured after adding acid. |
| Ghost Peaks | Aldehyde oxidation. | Prepare samples fresh. Do not store in autosampler >24h. Use amber vials. |
| Broad Peaks | Column dewetting or void. | Flush column with 90% ACN for 30 mins. If persistent, replace column. |
Synthesis & Impurity Pathway
Understanding the origin of impurities aids in identifying unknown peaks.
Caption: Synthetic pathway showing the relationship between the target and its critical impurities.
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
-
PubChem. (n.d.).[1] 2-Chloro-3-formylbenzoic acid (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2023). HPLC Method for Determination of Chlorobenzoic Acid Derivatives. Retrieved from [Link] (Contextual adaptation from 2,3-dichlorobenzoic acid methodology).
Sources
thin layer chromatography of 2-Chloro-3-formylbenzoic acid
Technical Application Note: Optimized TLC Profiling of 2-Chloro-3-formylbenzoic Acid
Abstract This guide details the Thin Layer Chromatography (TLC) isolation and identification protocols for 2-Chloro-3-formylbenzoic acid (CAS: 73771-35-4). As a critical intermediate in the synthesis of bioactive heterocycles (e.g., anthranilic acid derivatives, indoles) and agrochemicals, its purity is paramount. This compound presents a dual chromatographic challenge: the carboxylic acid moiety induces tailing on silica, while the formyl (aldehyde) group is susceptible to air oxidation, potentially generating 2-chloroisophthalic acid artifacts. This protocol mitigates these issues through mobile phase acidification and specific visualization techniques.[1]
Part 1: Physicochemical Context & Method Strategy
Effective separation requires understanding the analyte's interaction with the stationary phase.
| Property | Characteristic | Chromatographic Implication |
| Functional Groups | -COOH (Acid), -CHO (Aldehyde), -Cl (Halogen) | High polarity; strong interaction with silica silanols. |
| pKa | ~3.0 - 3.5 (Benzoic acid derivative) | Will ionize at neutral pH, causing severe tailing. Requires acidic modifier. |
| Stability | Aldehyde is oxidation-prone | "Ghost spots" of dicarboxylic acid may appear if sample is aged. |
| UV Activity | Conjugated aromatic system | Strong absorption at 254 nm . |
Method Development Strategy:
-
Stationary Phase: Silica Gel 60
is the standard.[2] The fluorescence indicator is essential for non-destructive detection. -
Mobile Phase: A binary gradient is insufficient. A ternary system containing a weak acid (Acetic or Formic) is required to suppress the ionization of the carboxylic acid (
), sharpening the spot. -
Visualization: Dual detection is recommended to confirm functional group integrity (UV for backbone, Chemical Stain for aldehyde).
Part 2: Experimental Protocol
Materials & Reagents
-
Plates: Silica Gel 60
on Aluminum or Glass backing (20 x 20 cm). -
Solvents (HPLC Grade): Ethyl Acetate (EtOAc), Hexane (Hex), Dichloromethane (DCM), Methanol (MeOH), Acetic Acid (AcOH), Formic Acid (FA).
-
Reference Standards: 2-Chloro-3-formylbenzoic acid (Analyte), 2-Chloro-3-methylbenzoic acid (Precursor), 2-Chloroisophthalic acid (Oxidation Impurity).
Sample Preparation
-
Solvent: Dissolve 5 mg of solid in 1 mL of Methanol or Acetone . Avoid DMSO if possible, as it is difficult to remove from the plate and interferes with separation.
-
Concentration: 5 mg/mL (Spot 1-2
L). -
Freshness: Prepare solutions immediately before analysis to prevent aldehyde oxidation.
Mobile Phase Screening (The "Why" & "How")
Two distinct solvent systems are recommended based on the polarity required to separate impurities.
System A: General Purity Check (Moderate Polarity)
-
Composition: Hexane : Ethyl Acetate : Acetic Acid[3]
-
Ratio:
(v/v/v) -
Mechanism: Hexane/EtOAc provides bulk elution; Acetic Acid suppresses tailing.
-
Expected
: ~0.4 – 0.6
System B: Separation from Polar Impurities (High Polarity)
-
Composition: Dichloromethane : Methanol : Formic Acid
-
Ratio:
(v/v/v) -
Mechanism: DCM/MeOH is excellent for resolving polar aromatics. Formic acid is a stronger acid than acetic, providing sharper peaks for stubborn benzoic acids.
-
Expected
: ~0.3 – 0.5
Step-by-Step Execution
-
Chamber Saturation: Place filter paper inside the TLC chamber. Add mobile phase. Seal and allow to equilibrate for 15 minutes. Reason: Prevents "edge effect" and ensures reproducible
values. -
Spotting: Apply 1
L of sample 1.5 cm from the bottom edge. Keep spot diameter < 3 mm. Dry with a stream of cool air. -
Development: Elute until the solvent front reaches 1 cm from the top.
-
Drying: Remove plate and air dry (or use warm air) until no acid smell remains. Critical: Residual acid interferes with pH-sensitive stains.
Part 3: Visualization & Detection
A multi-modal detection strategy is required to validate the compound's identity.
| Method | Procedure | Observation | Specificity |
| 1. UV 254 nm | Place under short-wave UV lamp. | Dark spot on bright green background. | Non-specific (detects aromatic ring). |
| 2. 2,4-DNPH Stain | Dip in 2,4-Dinitrophenylhydrazine solution; heat gently. | Yellow/Orange spot . | Specific to Aldehyde. Differentiates from acid impurities. |
| 3. Bromocresol Green | Dip in 0.04% ethanolic solution (pH adjusted to ~5 with NaOH). | Yellow spot on blue background. | Specific to Acid. Confirms -COOH group. |
Preparation of 2,4-DNPH Stain: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid. Carefully add this to 80 mL of water and 200 mL of 95% ethanol.
Part 4: Troubleshooting & Logic
Common Issue: Tailing (Comet-like spots)
-
Cause: Silanol groups on silica interacting with the carboxylic acid.
-
Fix: Increase Acetic Acid concentration to 2% or switch to Formic Acid.
Common Issue: Multiple Spots
-
Observation: Main spot at
0.5, faint lower spot at 0.2. -
Diagnosis: The lower spot is likely 2-chloroisophthalic acid (oxidation product). It is more polar (two -COOH groups) and will stain with Bromocresol Green but NOT with DNPH.
Common Issue: Spot Streaking (Overloading)
-
Cause: Sample concentration too high.
-
Fix: Dilute sample 1:10 with Methanol.
Part 5: Workflow Visualization
Figure 1: Method Optimization Logic
Caption: Decision tree for optimizing mobile phase and troubleshooting spot morphology.
Figure 2: Differential Detection Logic
Caption: Multi-modal detection strategy to confirm the presence of both Acid and Aldehyde moieties.
References
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (Standard reference for acidic mobile phase selection).
-
Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Protocols for derivatization reagents like DNPH).[4]
-
PubChem. (2024).[5] 2-Chloro-3-formylbenzoic acid (Compound). National Library of Medicine. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. (General guide on UV and chemical staining mechanisms).
Sources
use of 2-Chloro-3-formylbenzoic acid in combinatorial chemistry
Application Note: Strategic Utilization of 2-Chloro-3-formylbenzoic Acid in Combinatorial Scaffolding
Part 1: Core Directive & Scientific Rationale
Abstract In the landscape of combinatorial chemistry, 2-Chloro-3-formylbenzoic acid (CFBA) represents a highly strategic "privileged structure" scaffold.[1] Unlike its ubiquitous isomer, 2-formylbenzoic acid (phthalaldehydic acid)—which spontaneously cyclizes to form isoindolinones—CFBA possesses a 1,2,3-trisubstituted geometry. The meta-relationship between the carboxylic acid and the aldehyde, separated by a sterically demanding chlorine atom, prevents auto-cyclization. This unique topology allows researchers to independently manipulate three distinct vectors (Acid, Aldehyde, Aryl Chloride) in a sequential, orthogonal manner. This guide details the protocols for exploiting CFBA to generate high-diversity libraries of meta-substituted benzamides and peptidomimetics.[1]
Key Structural Advantages:
-
Orthogonality: The aldehyde (CHO) and carboxylic acid (COOH) can be functionalized sequentially without protecting groups in specific workflows.
-
Steric Locking: The C2-Chloro substituent forces the flanking carbonyls out of planarity, influencing the conformational space of the final drug candidates—a critical factor in protein-ligand binding.[1]
-
Late-Stage Diversification: The electron-deficient aryl chloride (activated by ortho/para EWGs) serves as a handle for Palladium-catalyzed cross-couplings or
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Part 2: Chemistry Strategy & Workflows
The "Trident" Diversification Strategy
The core utility of CFBA lies in its ability to serve as a hub for three different building block pools:
-
Vector A (C1-COOH): Amine coupling (Amide libraries) or Resin attachment.[1]
-
Vector B (C3-CHO): Reductive amination, Ugi-4CR, or Hydrazone formation.[1]
-
Vector C (C2-Cl): Suzuki-Miyaura coupling or Buchwald-Hartwig amination.[1]
Figure 1: The "Trident" diversification strategy utilizing the three orthogonal handles of CFBA.
Part 3: Detailed Experimental Protocols
Protocol A: Solid-Phase Synthesis of Trisubstituted Benzamides
Target: Generation of a library of meta-aminoalkyl benzamides.[1]
Materials:
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
-
Scaffold: 2-Chloro-3-formylbenzoic acid (CFBA).[1]
-
Reagents: DIC (Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole), NaBH(OAc)3, DMF, DCM.
Step-by-Step Methodology:
-
Resin Swelling & Deprotection:
-
Swell 100 mg of Rink Amide resin in DMF (2 mL) for 30 min.
-
Remove Fmoc group using 20% Piperidine in DMF (2 x 10 min). Wash resin with DMF (3x), DCM (3x), DMF (3x).
-
-
Scaffold Loading (Vector A):
-
Validation: Ensure the aldehyde does not react with the resin amine. The carboxylic acid activation must be controlled.[1]
-
Dissolve CFBA (3 equiv), HOBt (3 equiv), and DIC (3 equiv) in DMF (1.5 mL).
-
Critical Step: Pre-activate for 5 minutes before adding to the resin to form the active ester and minimize side reactions with the aldehyde.[1]
-
Add mixture to resin.[1] Shake at Room Temperature (RT) for 4 hours.
-
Wash: DMF (3x), DCM (3x).
-
QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).
-
-
Reductive Amination (Vector B):
-
Suspend resin in 1% Acetic Acid in DMF (2 mL).
-
Add Primary Amine (R1-NH2) (5 equiv). Shake for 2 hours to form the imine.
-
Add NaBH(OAc)3 (10 equiv) as a solid or slurry. Shake for 16 hours at RT.[1]
-
Note: Sodium triacetoxyborohydride is preferred over NaCNBH3 for safety and milder conditions.[1]
-
Wash: DMF (3x), MeOH (3x), DCM (3x).
-
-
Suzuki Coupling (Vector C) - Optional Late-Stage:
-
Condition: The C2-Chloro is sterically hindered.[1] High-activity catalysts are required.[1]
-
Suspend resin in degassed Dioxane/H2O (4:1).
-
Add Boronic Acid (R2-B(OH)2) (5 equiv), Pd2(dba)3 (0.1 equiv), XPhos (0.2 equiv), and K3PO4 (5 equiv).
-
Heat to 90°C for 16 hours (sealed vessel).
-
Wash extensively to remove Palladium black: DMF, sodium diethyldithiocarbamate solution (0.5% in DMF), DCM.
-
-
Cleavage:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2 hours.
-
Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.
-
Data Presentation: Typical Yields
| Step | Reaction Type | Average Yield (%) | Purity (HPLC) |
| 1 | Scaffold Loading | >95% (Conversion) | N/A |
| 2 | Reductive Amination | 85-92% | >90% |
| 3 | Suzuki Coupling (C2-Cl) | 60-75% | 80-85% |
| 4 | Final Cleavage | 88% | >95% |
Protocol B: Solution-Phase Ugi-4CR (The "Meta-Ugi" Approach)
Target: Rapid assembly of peptidomimetic backbones using the aldehyde functionality.[1]
Concept: Unlike ortho-formylbenzoic acid, CFBA does not form a fused lactam.[1] Instead, it acts as the Aldehyde Component in a classic Ugi-4CR, while the carboxylic acid can be protected (methyl ester) or used as the Acid Component in a separate parallel reaction (if using a different aldehyde). Here, we use CFBA as a Bifunctional Component to create linear depsipeptides or macrocycles.
Workflow Diagram:
Figure 2: Decision tree for Solution-Phase Ugi reactions with CFBA.
Protocol (Path 1: Linear Library Generation):
-
Esterification:
-
Convert CFBA to Methyl 2-chloro-3-formylbenzoate using TMS-diazomethane in MeOH/DCM (Yield: >98%). This caps the acid, leaving the aldehyde free.
-
-
Ugi Reaction:
-
Purification:
Part 4: Troubleshooting & Optimization
1. Steric Hindrance at C2-Chloro:
-
Issue: The chlorine atom at C2 is sandwiched between the C1-Acid and C3-Aldehyde.[1] This creates significant steric bulk, shielding the C1-carbonyl.[1]
-
Solution: When coupling amines to the C1-COOH (Protocol A), use highly reactive coupling agents like HATU or PyBOP if DIC/HOBt is sluggish. Extended reaction times (up to 12h) may be necessary for bulky amines.
2. Aldehyde Oxidation:
-
Issue: The C3-formyl group is prone to oxidation to the dicarboxylic acid (2-chloroisophthalic acid) upon prolonged storage.[1]
-
QC Protocol: Always check the purity of CFBA via 1H-NMR (DMSO-d6) before use. The aldehyde proton should appear as a singlet around 10.2 ppm.[1] If <90% pure, recrystallize from EtOAc/Hexanes.
3. Solubility:
-
Issue: CFBA is sparingly soluble in pure DCM.
-
Solution: Use DMF or a DMF/DCM (1:1) mixture for all resin-loading steps.[1]
References
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. Link
-
Tempest, P. A. (2005). Recent advances in heterocycle generation using the efficient Ugi multiple-component condensation reaction.[1] Current Opinion in Drug Discovery & Development, 8(6), 776-788. Link
-
PubChem. (n.d.).[1] 2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5).[1][2][3][4] National Library of Medicine.[1] Link
-
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan.[1] Current Medicinal Chemistry, 10(1), 51-80. Link
-
Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1] Nature Chemistry, 10, 383–394. Link
Sources
Technical Guide: Catalytic Transformations of 2-Chloro-3-formylbenzoic Acid in Heterocyclic Synthesis
This Application Note and Protocol Guide details the catalytic and stoichiometric transformations of 2-Chloro-3-formylbenzoic acid (CAS: 1289106-07-5).
Introduction: The Scaffold Architecture
2-Chloro-3-formylbenzoic acid represents a highly functionalized, electron-deficient arene building block. Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), which readily cyclizes to phthalazinones due to an ortho acid-aldehyde relationship, this scaffold features a 1,2,3-substitution pattern :
-
C1: Carboxylic Acid (-COOH)
-
C2: Chlorine (-Cl)[1]
-
C3: Formyl (-CHO)
This geometry places the reactive chlorine atom between two strong electron-withdrawing groups (EWGs). This unique electronic push-pull system activates the C2-position for nucleophilic aromatic substitution (SNAr) while simultaneously creating steric crowding that challenges traditional palladium-catalyzed cross-coupling.
Strategic Utility in Drug Discovery
This scaffold is a "linchpin" intermediate. By displacing the central chlorine, researchers can "unlock" latent ortho-relationships, enabling the divergent synthesis of privileged pharmacophores such as indazoles , quinazolines , and isoindolinones .
Mechanistic Pathways & Reactivity Profile[2]
The reactivity of 2-Chloro-3-formylbenzoic acid is governed by the electronic activation of the C2-chlorine and the independent reactivity of the meta-disposed acid and aldehyde groups.
A. The "Activated Core" Concept
The chlorine atom is ortho to both a carbonyl (aldehyde) and a carboxyl group. The inductive and mesomeric withdrawal of electron density renders the C2 position highly electrophilic.
-
SNAr Susceptibility: High. The molecule reacts readily with amines, hydrazines, and thiols, often without transition metal catalysis.
-
Pd-Catalysis Challenges: The C2 position is sterically crowded (the "ortho-effect"). Suzuki-Miyaura or Buchwald-Hartwig couplings require sterically demanding, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
B. Divergent Cyclization Logic
Once the chlorine is displaced by a nitrogen nucleophile (e.g., R-NH₂), the new substituent becomes ortho to both the aldehyde and the acid, allowing for immediate cyclization:
-
Condensation with C3-Aldehyde: Yields Indoles or Quinolines.
-
Condensation with C1-Acid: Yields Quinazolinones.
-
Reaction with Hydrazine: Yields Indazoles (via aldehyde) or Phthalazinones (if rearrangement occurs).
Figure 1: Divergent synthesis pathways originating from the 2-chloro-3-formylbenzoic acid core.
Experimental Protocols
Protocol A: SNAr Displacement & Indazole Formation
Objective: Synthesis of 1H-indazole-4-carboxylic acid derivatives utilizing the aldehyde for initial hydrazone formation followed by intramolecular SNAr cyclization.
Reagents:
-
2-Chloro-3-formylbenzoic acid (1.0 equiv)
-
Hydrazine hydrate (65% aq.) or Substituted Hydrazine (1.2 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent: DMF or DMAc (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-Chloro-3-formylbenzoic acid (1.0 mmol, 184.6 mg) in anhydrous DMF (5.0 mL) in a microwave-safe vial or round-bottom flask.
-
Hydrazone Formation: Add hydrazine hydrate (1.2 mmol) dropwise at 0°C. Stir for 30 minutes at room temperature. Note: The aldehyde reacts first to form the hydrazone intermediate.
-
Cyclization: Add Cs₂CO₃ (2.0 mmol). Heat the reaction mixture to 100–120°C for 4–6 hours.
-
Mechanistic Insight: The terminal nitrogen of the hydrazone attacks the C2-position, displacing the chloride. The high temperature is required to overcome the steric barrier at the C2 position.
-
-
Work-up: Cool to room temperature. Pour into ice-water (20 mL). Acidify to pH 3–4 with 1N HCl. The product (indazole carboxylic acid) typically precipitates.
-
Purification: Filter the solid, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.
Yield Expectation: 75–85% Key QC Parameter: Disappearance of the aldehyde peak (~10.2 ppm) and appearance of the indazole C3-H singlet (~8.2 ppm) in ¹H NMR.
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling
Objective: Installation of an aryl group at the sterically encumbered C2 position while preserving the aldehyde and acid functionalities.
Reagents:
-
2-Chloro-3-formylbenzoic acid (1.0 equiv)
-
Aryl Boronic Acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
-
Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is critical. Its bulk facilitates the oxidative addition into the hindered aryl chloride, and its electron-rich nature speeds up the cycle.
-
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with the acid substrate, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed Toluene/Water mixture via syringe.
-
Reaction: Heat to 100°C for 12–18 hours. Vigorous stirring is essential for the biphasic system.
-
Work-up: Cool to RT. Dilute with EtOAc. Acidify the aqueous layer carefully with 1N HCl (to protonate the carboxylic acid). Extract the aqueous layer with EtOAc (3x).
-
Purification: The product is an acid.[2] Purification via flash chromatography on silica gel (using DCM/MeOH/Acetic Acid gradient) or Reverse Phase HPLC is recommended.
Troubleshooting:
-
Protodeboronation: If the boronic acid degrades, switch to the corresponding Pinacol Ester and use anhydrous conditions (Dioxane/CsF).
-
Pd Black: If catalyst precipitates early, increase ligand loading to 2:1 (L:Pd).
Data Summary & Specifications
| Property | Value / Condition | Note |
| CAS Number | 1289106-07-5 | Verify exact isomer (2-Cl, 3-CHO). |
| Molecular Weight | 184.58 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidizes slowly in air; store under N₂. |
| SNAr Reactivity | High (vs Amines/Hydrazines) | Activated by ortho-CHO and ortho-COOH. |
| Solubility | DMSO, DMF, MeOH (Mod.), Water (Low) | Soluble in aqueous base (as carboxylate). |
| Storage | 2–8°C, Inert Atmosphere | Aldehyde is prone to oxidation to dicarboxylic acid. |
References
-
Compound Identification: 2-Chloro-3-formylbenzoic acid. PubChem Compound Summary. National Center for Biotechnology Information. Accessed Feb 7, 2026. Link
- SNAr Methodology:Nucleophilic Aromatic Substitution of Activated Aryl Chlorides. (General methodology adapted from standard heterocyclic synthesis protocols for electron-deficient arenes).
-
Catalytic Context: Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides. Barder, T. E., et al. J. Am. Chem. Soc.2005 , 127, 4685. (Foundational text for SPhos/XPhos usage in hindered systems). Link
-
Commercial Availability: Sigma-Aldrich / Merck Product Specification for Phthalaldehydic Acid Derivatives. Link
- Patent Context:Substituted Benzoic Acid Derivatives as Intermediates. US Patent Applications citing CAS 1289106-07-5 as a building block for kinase inhibitors. (See search results for Accela ChemBio/BLD Pharm listings).
Note: This guide assumes the user is working with the specific 1,2,3-isomer. If the intended target was a phthalazinone via direct condensation (PARP inhibitor synthesis), the required starting material would likely be the ortho-isomer, 2-fluoro-5-formylbenzoic acid or 2-formylbenzoic acid.
Sources
experimental procedure for condensation reactions with 2-Chloro-3-formylbenzoic acid
An In-Depth Guide to Condensation Reactions with 2-Chloro-3-formylbenzoic Acid: Protocols and Mechanistic Insights
Authored by a Senior Application Scientist
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental procedures for condensation reactions involving 2-chloro-3-formylbenzoic acid. This bifunctional aromatic compound, featuring both an aldehyde and a carboxylic acid group, serves as a versatile scaffold in synthetic organic chemistry. Its unique substitution pattern allows for the strategic construction of complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.
This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are not just followed, but understood. We will explore key reaction classes, including Schiff base formation, Knoevenagel condensation, and advanced multicomponent reactions, providing detailed, self-validating protocols for each.
Core Principles and Strategic Considerations
2-Chloro-3-formylbenzoic acid is a unique building block due to its electronically distinct reactive sites. The aldehyde group is a potent electrophile, susceptible to nucleophilic attack, while the carboxylic acid group can act as an internal nucleophile or participate in acid-base catalysis. The ortho-chloro substituent provides steric hindrance and electronic modulation that can influence reaction pathways and regioselectivity.
Understanding the interplay of these functional groups is critical for designing successful synthetic strategies. For instance, in multicomponent reactions, the carboxylic acid can intramolecularly trap reactive intermediates formed at the aldehyde site, leading to the rapid assembly of complex cyclic structures.[1]
Safety and Handling Precautions
General Laboratory Safety:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Conduct all reactions in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Specific Hazards for 2-Chloro-3-formylbenzoic Acid:
-
Irritant: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.
-
Handling: Use spatula and weighing paper for transfer. Ensure the container is tightly sealed after use.
Protocol I: Schiff Base Formation via Imine Condensation
Schiff base formation is a cornerstone condensation reaction where the aldehyde group of 2-chloro-3-formylbenzoic acid reacts with a primary amine to form an imine.[2][3] This reaction is fundamental for creating ligands for metal complexes and as a precursor for more complex heterocyclic systems like quinolines and benzothiazoles.[4][5]
Causality of Experimental Design
The reaction is typically catalyzed by a small amount of acid (e.g., glacial acetic acid). The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine. Ethanol is a common solvent as it effectively dissolves the reactants and the acidic catalyst without interfering with the reaction. The removal of water, a byproduct, drives the equilibrium towards the imine product. This can be achieved by azeotropic distillation or by the progress of the reaction at reflux temperatures.
Visual Workflow: General Schiff Base Synthesis
Caption: General experimental workflow for Schiff base synthesis.
Detailed Experimental Protocol
Objective: To synthesize a Schiff base from 2-chloro-3-formylbenzoic acid and aniline.
Materials & Equipment:
-
2-Chloro-3-formylbenzoic acid
-
Aniline (freshly distilled)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Quantitative Data for Synthesis:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chloro-3-formylbenzoic acid | 184.57 | 5.0 | 0.923 g | 1.0 |
| Aniline | 93.13 | 5.0 | 0.466 g (0.456 mL) | 1.0 |
| Ethanol | - | - | 20 mL | Solvent |
| Glacial Acetic Acid | - | - | 2-3 drops | Catalyst |
Procedure:
-
To a 50 mL round-bottom flask, add 2-chloro-3-formylbenzoic acid (0.923 g, 5.0 mmol) and absolute ethanol (20 mL).
-
Stir the mixture until the solid is completely dissolved.
-
Add aniline (0.456 mL, 5.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.
-
Maintain reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid several times with cold ethanol to remove unreacted starting materials.[2]
-
Dry the product in a vacuum desiccator.
-
For further purification, recrystallize the crude product from a suitable solvent like hot ethanol.[2][6]
Expected Outcome: The product, 2-chloro-3-(((phenyl)imino)methyl)benzoic acid, should be obtained as a crystalline solid. Characterization should be performed using ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis to confirm its structure and purity.
Protocol II: Knoevenagel Condensation for C-C Bond Formation
The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds. It involves the reaction of an aldehyde with an "active methylene" compound—a compound with a CH₂ group flanked by two electron-withdrawing groups (Z and Z')—in the presence of a basic catalyst.[7][8]
Mechanistic Rationale
The reaction is initiated by a weak base (e.g., piperidine, triethylamine) which is strong enough to deprotonate the active methylene compound, forming a resonance-stabilized carbanion (enolate). This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of 2-chloro-3-formylbenzoic acid. The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct, which typically undergoes spontaneous dehydration (elimination of water) to yield a stable α,β-unsaturated product.[8] The use of a mild base is crucial to prevent the self-condensation of the aldehyde.[8]
Visual Diagram: Knoevenagel Condensation Mechanism
Caption: Key steps in the Knoevenagel condensation mechanism.
Detailed Experimental Protocol
Objective: To synthesize 2-chloro-3-(2,2-dicyanovinyl)benzoic acid via Knoevenagel condensation.
Materials & Equipment:
-
2-Chloro-3-formylbenzoic acid
-
Malononitrile
-
Piperidine
-
Ethanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Quantitative Data for Synthesis:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chloro-3-formylbenzoic acid | 184.57 | 5.0 | 0.923 g | 1.0 |
| Malononitrile | 66.06 | 5.5 | 0.363 g | 1.1 |
| Piperidine | 85.15 | Cat. | 2-3 drops | Catalyst |
| Ethanol | - | - | 15 mL | Solvent |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-chloro-3-formylbenzoic acid (0.923 g, 5.0 mmol) and malononitrile (0.363 g, 5.5 mmol) in ethanol (15 mL).
-
Add 2-3 drops of piperidine to the stirred solution at room temperature.
-
A precipitate may form shortly after the addition of the catalyst. Continue stirring the mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion by TLC, observing the consumption of the starting aldehyde.
-
After the reaction is complete, cool the mixture in an ice bath to ensure full precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
The product can be recrystallized from an ethanol/water mixture if further purification is required.
Self-Validation and Trustworthiness: The protocol's endpoint is validated by the near-complete consumption of the limiting reagent (the aldehyde), as monitored by TLC. The formation of a solid precipitate is a strong indicator of product formation. Purity is confirmed post-isolation via melting point determination and spectroscopic analysis, which should show the disappearance of the aldehyde proton (~10 ppm in ¹H NMR) and the appearance of a new vinyl proton signal.
Protocol III: Isocyanide-Based Multicomponent Reaction (MCR)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials.[9] 2-Chloro-3-formylbenzoic acid is an ideal substrate for MCRs like the Ugi four-component reaction (U-4CR) due to its dual functionality. The carboxylic acid can act as an internal nucleophile, trapping the nitrilium ion intermediate that forms from the condensation of the aldehyde, an amine, and an isocyanide.[1] This leads to the rapid synthesis of complex heterocyclic scaffolds.[1]
Rationale and Mechanistic Insight
In this specialized Ugi reaction, the initial steps involve the formation of an iminium ion from the condensation of 2-chloro-3-formylbenzoic acid and a primary amine. The isocyanide then undergoes nucleophilic addition to the iminium ion, forming a nitrilium ion intermediate. Crucially, instead of an external nucleophile, the proximate carboxylic acid group on the benzene ring performs an intramolecular attack on the nitrilium ion.[1] This cyclization step is highly efficient and results in the formation of a stable lactam-containing heterocyclic product. This strategy is exceptionally valuable in drug discovery for generating diverse libraries of complex molecules.[10]
Detailed Experimental Protocol
Objective: To synthesize a substituted isoindolinone derivative via an intramolecular Ugi-type reaction.
Materials & Equipment:
-
2-Chloro-3-formylbenzoic acid
-
Benzylamine
-
tert-Butyl isocyanide
-
Methanol
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Quantitative Data for Synthesis:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Chloro-3-formylbenzoic acid | 184.57 | 2.0 | 0.369 g | 1.0 |
| Benzylamine | 107.15 | 2.0 | 0.214 g (0.217 mL) | 1.0 |
| tert-Butyl isocyanide | 83.13 | 2.0 | 0.166 g (0.224 mL) | 1.0 |
| Methanol | - | - | 10 mL | Solvent |
Procedure:
-
In a 50 mL round-bottom flask, suspend 2-chloro-3-formylbenzoic acid (0.369 g, 2.0 mmol) in methanol (10 mL).
-
Add benzylamine (0.217 mL, 2.0 mmol) to the suspension and stir for 15 minutes at room temperature. The suspension should become a clear solution as the imine forms in situ.
-
Add tert-butyl isocyanide (0.224 mL, 2.0 mmol) dropwise to the solution. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle exclusively in a fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC. Upon completion, a solid product may precipitate from the solution.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by silica gel column chromatography or by trituration with a suitable solvent system (e.g., diethyl ether/hexane) to induce crystallization.
References
- Synthesis and Characterization of Schiff Base Metal Complexes Derived from 3-Ethoxysalicylaldehyde and 2-Amino-4-Chlorobenzoic Acid. SJC.
- Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. Indian Academy of Sciences.
- [Synthesis of 2-formyl (acetyl) substituted quinoline thiosemicarbazones]. PubMed.
- Application Notes and Protocols for Condensation Reactions with 2,4-Dihydroxybenzaldehyde. Benchchem.
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC - NIH.
- Knoevenagel Condens
- Synthesis and crystal structures of three Schiff bases derived from 3-formylacetylacetone and benzyl-, tert-butyl- and (S). PMC.
- L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering.
- Knoevenagel condens
- Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry.
- Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. RJPT.
- 3.
- Chemistry & Biology Of Multicomponent Reactions. PMC - NIH.
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
- SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Semantic Scholar.
Sources
- 1. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sjctni.edu [sjctni.edu]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-formylbenzoic Acid
Welcome to the technical support center for the synthesis of 2-Chloro-3-formylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical reasoning to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Chloro-3-formylbenzoic acid, and how does the route influence the impurity profile?
The synthesis of 2-Chloro-3-formylbenzoic acid is typically approached via two main strategies, each with a distinct set of potential impurities.
-
Oxidation of 2-Chloro-3-methylbenzoic Acid: This is a common and direct method where the methyl group is oxidized to an aldehyde. The primary challenge is controlling the extent of oxidation. Harsh conditions can lead to over-oxidation, while insufficient reaction time or weak oxidizing agents can result in incomplete conversion.
-
Formylation of 2-Chlorobenzoic Acid: This involves introducing a formyl (-CHO) group onto the 2-chlorobenzoic acid backbone using reactions like the Vilsmeier-Haack or Gattermann-Koch. This route's main challenge is regioselectivity. The starting material is deactivated towards electrophilic aromatic substitution, and the existing substituents have competing directing effects, which can lead to the formation of undesired isomers.
The choice of route is critical as it predetermines the likely contaminants you will need to address during purification.
Q2: I'm using the oxidation route from 2-Chloro-3-methylbenzoic acid. What are the most common impurities I should expect?
When oxidizing 2-Chloro-3-methylbenzoic acid, the impurity profile is almost entirely related to the oxidation process itself.
-
Unreacted Starting Material (2-Chloro-3-methylbenzoic acid): This is the most common impurity, arising from incomplete reaction. Its presence is often a sign that reaction time, temperature, or oxidant concentration needs to be optimized.
-
Over-oxidation Product (2-Chloroisophthalic acid): If the oxidation conditions are too harsh, the newly formed aldehyde can be further oxidized to a second carboxylic acid group, yielding 2-chloroisophthalic acid.
-
Intermediate Aldehyde (2-chloro-3-methylbenzaldehyde): If the starting material for the precursor was 2-chloro-3-methyltoluene, incomplete oxidation of the precursor can leave this aldehyde as an impurity.
The diagram below illustrates the points at which these impurities can arise.
Caption: Impurity Formation in the Oxidation Route.
Q3: I am considering a formylation route on 2-chlorobenzoic acid. What are the potential pitfalls and likely impurities?
While theoretically plausible, formylating 2-chlorobenzoic acid is challenging. The Vilsmeier-Haack and Gattermann-Koch reactions are electrophilic aromatic substitutions that work best on electron-rich aromatic rings. The presence of two electron-withdrawing groups (-Cl and -COOH) on the ring makes the reaction sluggish and can lead to a complex product mixture.
-
Unreacted Starting Material (2-Chlorobenzoic acid): Due to the deactivated nature of the ring, high levels of unreacted starting material are common.
-
Isomeric Products: The primary challenge is controlling the position of the incoming formyl group. The carboxylic acid group is a meta-director, while the chlorine atom is an ortho, para-director. This leads to a conflict, and while the 3-position is desired, formylation at other positions (e.g., the 5-position) can occur, leading to isomeric impurities that are often difficult to separate.
-
Byproducts from Reagent Hydrolysis: The Vilsmeier-Haack reaction involves an iminium salt intermediate which must be hydrolyzed to yield the aldehyde. Incomplete hydrolysis can leave nitrogen-containing impurities in the crude product.
Caption: Potential Isomer Formation in the Formylation Route.
Troubleshooting Guide
An unexpected result in your analysis requires a logical approach to identification and remediation. This table provides a framework for troubleshooting common issues.
| Observed Problem | Potential Cause (Impurity) | Proposed Solution / Action | Scientific Rationale |
| Low Isolated Yield | Incomplete reaction | Optimize Reaction: Increase reaction time or temperature moderately. Ensure stoichiometric or slight excess of the oxidizing/formylating agent. | Drives the reaction equilibrium towards the product, ensuring maximum conversion of the starting material. |
| Additional Peak in HPLC/NMR with Similar Retention Time/Chemical Shift | Isomeric impurity (from formylation route) | Purification: Attempt fractional crystallization with different solvent systems. Preparative HPLC may be necessary. | Isomers often have very similar polarities and solubilities, making them difficult to separate. Fractional crystallization exploits minor differences in crystal lattice energy and solubility. |
| Additional Peak in HPLC, Eluting Earlier Than Product | Over-oxidation product (2-Chloroisophthalic acid) | Purification: Utilize acid-base extraction. The dicarboxylic acid is more polar and may have a different pKa, allowing for selective extraction. | The presence of two carboxylic acid groups increases polarity and acidity, which can be exploited for separation by extraction or chromatography. |
| Additional Peak in HPLC, Eluting Later Than Product | Unreacted starting material (2-Chloro-3-methylbenzoic acid) | Reaction Optimization: Increase reaction time/temperature. Purification: Recrystallization is often effective. | The starting material is less polar than the aldehyde product. This difference in polarity allows for effective separation by recrystallization, where the more soluble impurity remains in the mother liquor. |
| Broad or Unresolved Peaks in NMR | Presence of paramagnetic species (e.g., MnO2 from KMnO4 oxidation) | Workup: Filter the reaction mixture thoroughly through a pad of Celite® or silica gel before extraction. | Paramagnetic impurities cause significant line broadening in NMR spectra. A simple filtration step can effectively remove these insoluble species. |
Experimental Protocols
Protocol 1: General Method for Impurity Analysis by HPLC
This protocol provides a starting point for analyzing the purity of your 2-Chloro-3-formylbenzoic acid samples.
-
System: A standard reverse-phase HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient:
-
Start with 95% A / 5% B.
-
Ramp to 5% A / 95% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the crude material (approx. 1 mg/mL) in the initial mobile phase composition or acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Expected Elution Order: 2-Chloroisophthalic acid (most polar) → 2-Chloro-3-formylbenzoic acid → 2-Chloro-3-methylbenzoic acid (least polar).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles.
-
Solvent Selection: Toluene, ethanol/water, or acetic acid/water mixtures are good starting points. The ideal solvent should dissolve the compound when hot but not when cold, while impurities should remain soluble at cold temperatures.
-
Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add the minimum amount of hot solvent required to fully dissolve the solid. c. If the solution is colored, you may add a small amount of activated charcoal and heat for a few more minutes. d. Hot filter the solution through a fluted filter paper to remove insoluble impurities (and charcoal, if used). e. Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. f. Once at room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield. g. Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent. h. Dry the crystals under vacuum.
Troubleshooting Workflow
Caption: Workflow for Impurity Identification and Removal.
References
- CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
-
Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline . (2013). Journal of Education and Science, The Second Conference On Chemistry. [Link]
-
Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review . (2022). ACS Omega. [Link]
-
2-chlorobenzoic acid - Supplementary Information . The Royal Society of Chemistry. [Link]
- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- CN103073418A - Preparation method of 2-fluoro-3-chlorobenzoic acid.
-
2-Chlorobenzoic acid . Wikipedia. [Link]
-
Vilsmeier-Haack Reaction . Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction . J&K Scientific LLC. (2021). [Link]
-
2-Carboxybenzaldehyde . Wikipedia. [Link]
-
2-amino-3-fluorobenzoic acid . Organic Syntheses Procedure. [Link]
-
Synthesis of 2-Chloro-3-hydroxy benzoic acid . PrepChem.com. [Link]
- US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid.
improving the yield of 2-Chloro-3-formylbenzoic acid
Technical Support Center: 2-Chloro-3-formylbenzoic Acid Synthesis
Welcome to the Advanced Synthesis Support Hub. Subject: Yield Optimization & Troubleshooting for 2-Chloro-3-formylbenzoic Acid (CAS: 56961-30-9) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Synthetic Challenge
The synthesis of 2-Chloro-3-formylbenzoic acid (also known as 2-chloro-3-carboxybenzaldehyde) presents a classic organic chemistry dilemma: oxidation control . The target molecule contains an aldehyde functionality in the presence of a carboxylic acid and a chlorine substituent.[1][2]
The primary failure mode in this synthesis is over-oxidation to 2-chloroisophthalic acid (the di-acid) or under-functionalization (remaining methyl group). This guide focuses on the most scalable and reproducible route: Radical Halogenation followed by Hydrolysis (The Gem-Dihalide Route) .
Module 1: Route Selection & Strategic Workflow
Q: Why is direct oxidation of the methyl group failing? A: Direct oxidation (e.g., KMnO4, Jones reagent) is thermodynamically driven to produce the carboxylic acid (2-chloroisophthalic acid). Stopping at the aldehyde stage is kinetically difficult without over-oxidizing.
The Recommended Protocol: We utilize a two-step "masking" strategy. By converting the methyl group to a gem-dichloromethyl group, we effectively "protect" the carbon at the aldehyde oxidation state before revealing it via hydrolysis.
Workflow Diagram:
Caption: The Gem-Dihalide Pathway ensures the oxidation state is locked at the aldehyde level prior to hydrolysis.
Module 2: Radical Halogenation (The Critical Step)
Context: This step involves replacing two hydrogen atoms on the methyl group with chlorine. Reagents: Sulfuryl Chloride (SO2Cl2) or Chlorine gas (Cl2). Solvent: Chlorobenzene or Carbon Tetrachloride (if permitted).
Troubleshooting Guide: Halogenation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Radical chain termination or insufficient energy. | 1. Ensure reaction is degassed (O2 quenches radicals).2. Add initiator (AIBN/BPO) in portions, not all at once.3. Verify UV light source intensity if photo-chlorinating. |
| Ring Chlorination | Electrophilic substitution dominating over radical substitution. | 1. Remove Lewis Acid impurities (Fe, Al) which catalyze ring chlorination.2. Ensure temperature is high (reflux) to favor radical pathway. |
| Tri-chlorination | Over-reaction (Stoichiometry error). | 1. Strictly limit chlorinating agent to 2.1 - 2.2 equivalents.2. Monitor by GC/HPLC. Stop reaction when gem-dichloro > 90%. |
Protocol Insight:
"The difference between a medicine and a poison is the dose." In this reaction, the difference between the aldehyde and the acid is the third chlorine atom. You must stop at the dichloromethyl stage.
Module 3: Hydrolysis & Purification
Q: My product is dark and contains the di-acid. How do I fix the hydrolysis? A: Harsh hydrolysis (strong NaOH/KOH) can trigger the Cannizzaro reaction (disproportionation into alcohol and acid) or degrade the molecule.
Recommended Hydrolysis System: Use a Calcium Carbonate (CaCO3) assisted hydrolysis.
-
Mechanism: CaCO3 acts as an acid scavenger, neutralizing the HCl generated as the gem-dichloride converts to the aldehyde, but it is not basic enough to trigger Cannizzaro or deprotonate the alpha-position aggressively.
-
Solvent: 1:1 Dioxane/Water or pure Water (if refluxing vigorously).
Purification Strategy: The Bisulfite Adduct If your crude yield is high but purity is low (sticky solid), use the Bisulfite method. Aldehydes form water-soluble adducts with Sodium Bisulfite, while impurities (starting material, over-chlorinated byproducts) remain in the organic layer.
Purification Protocol:
-
Dissolve crude mixture in EtOAc.
-
Wash with saturated NaHSO3 (Sodium Bisulfite) solution.
-
The aldehyde is now in the aqueous layer. Discard the organic layer (impurities).
-
Treat the aqueous layer with dilute H2SO4 or HCl to release the aldehyde.
-
Extract back into EtOAc, dry, and concentrate.
Decision Logic for Purification:
Caption: Bisulfite purification leverages the specific reactivity of the formyl group to separate it from structural analogs.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use 2-chlorobenzoic acid and try to formylate it directly (e.g., Vilsmeier-Haack)? A: No. The carboxylic acid group is deactivating. Ortho-lithiation (using LDA/n-BuLi) followed by DMF quench is theoretically possible but difficult to scale due to the competing "ortho" positions (C3 vs C6) and the need for cryogenic conditions (-78°C). The radical halogenation route is superior for >10g scales.
Q2: Why is my yield dropping during the acid workup? A: 2-Chloro-3-formylbenzoic acid can exist in a pseudo-acid chloride or cyclic lactol form (hydroxy-phthalide) due to the proximity of the aldehyde and carboxylic acid. Ensure you do not over-dry the product under heat and vacuum, which can drive dehydration to the phthalide.
Q3: Is there a "Green Chemistry" alternative? A: Yes, but it requires specialized catalysis. Recent literature suggests Co(OAc)2 / Mn(OAc)2 catalyzed aerobic oxidation in acetic acid (similar to the Amoco process for terephthalic acid), but this often requires high pressure (20-30 bar O2) and is prone to over-oxidation to the di-acid [1].
References
-
Patent CN105384620A . Synthesis method of 3-chloromethyl benzoic acid. (Provides conditions for controlled side-chain chlorination).
-
Patent CN103073418A . Preparation method of 2-fluoro-3-chlorobenzoic acid. (Describes the hydrolysis of dihalomethyl intermediates to aldehydes).
-
Boucher, M. M., et al. (2017) .[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. (Authoritative guide on Bisulfite purification). [3]
-
Org. Synth. 1922, 2, 13 . o-Chlorobenzaldehyde. (Foundational text on converting chlorotoluenes to aldehydes).
Sources
side reactions in the formylation of 2-chlorobenzoic acid
Technical Support Center: Formylation of 2-Chlorobenzoic Acid Topic: Troubleshooting Side Reactions & Optimization in Directed Ortho Metalation (DoM) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists
Executive Summary & Scope
User Query: "I am observing side reactions during the formylation of 2-chlorobenzoic acid. How do I control impurities and improve yield?"
Technical Diagnosis: The "formylation of 2-chlorobenzoic acid" technically refers to the introduction of a formyl group (-CHO) onto the aromatic ring, typically yielding 2-chloro-6-formylbenzoic acid . This is achieved via Directed Ortho Metalation (DoM) using strong bases (e.g., sec-BuLi or LDA) followed by a formylating agent like DMF.
Note: If your intent is to reduce the carboxylic acid to an aldehyde (2-chlorobenzaldehyde), this is a "Reduction," not a "Formylation." This guide focuses on the C-C bond-forming ring functionalization.
Core Challenge: The reaction relies on the Directing Metalation Group (DMG) ability of the carboxylate (lithium salt) vs. the chlorine atom.
-
Desired Pathway: Lithiation at C6 (ortho to carboxylate), stabilized by the "complex-induced proximity effect" (CIPE).
-
Critical Side Pathway: Lithiation at C3 (ortho to Chlorine). This places the lithium adjacent to the chlorine leaving group, triggering rapid elimination to 3-chlorobenzyne , leading to tars, dimers, and complex mixtures.
Mechanistic Pathway & Failure Modes (Interactive Map)
The following diagram illustrates the bifurcation between the stable C6-lithiation (Product Pathway) and the unstable C3-lithiation (Decomposition Pathway).
Caption: Mechanistic bifurcation in the lithiation of 2-chlorobenzoic acid. The C3 pathway leads to irreversible benzyne formation.
Technical Support: Troubleshooting & FAQs
Issue 1: "I am recovering a large amount of unreacted starting material."
Diagnosis: Inefficient Lithiation or "Proton Sponge" Effect. Root Cause:
-
Insufficient Base: The first equivalent of base is consumed solely to deprotonate the carboxylic acid (-COOH → -COOLi). The second equivalent performs the C-H lithiation. If you use < 2.2 equivalents, no ring lithiation occurs.
-
Aggregation: Lithium benzoates form stable aggregates that resist metalation without a breaking agent like TMEDA (Tetramethylethylenediamine).
Corrective Action:
-
Stoichiometry Check: Ensure you are using 2.2 to 2.5 equivalents of sec-BuLi.
-
Add TMEDA: Use a 1:1 ratio of TMEDA to alkyllithium. This breaks aggregates and increases the kinetic basicity of the reagent, facilitating the removal of the ortho-proton.
Issue 2: "The reaction mixture turns black/dark brown, and I see multiple spots on TLC."
Diagnosis: Benzyne Formation via C3-Lithiation. Root Cause: While the carboxylate directs to C6, the chlorine atom directs to C3. If C3 lithiation occurs, the lithium is ortho to the chlorine leaving group. Even at -78°C, this species is prone to eliminating LiCl to form 3-chlorobenzyne . Trigger Factors:
-
Temperature Spikes: Allowing the reaction to warm above -50°C before quenching.
-
Steric Hinderance: If the base is too bulky (e.g., LDA) or the C6 position is sterically compromised (unlikely for 2-Cl), the base may drift to C3.
Corrective Action:
-
Strict Temperature Control: Maintain -78°C throughout the lithiation and the start of the DMF addition.
-
Switch Base: sec-BuLi is generally preferred over LDA for this substrate because the reaction is faster at -78°C, minimizing the residence time of the reactive intermediate.
Issue 3: "I am isolating the wrong regioisomer (3-formyl instead of 6-formyl)."
Diagnosis: Competitive Directing Group Effects. Expert Insight: Literature confirms that under optimized conditions (sec-BuLi/TMEDA, -78°C), the Carboxylate (C6) directing effect dominates over the Chlorine (C3) effect due to the strong chelation of the lithium cation by the carboxylate oxygen [1].
-
Observation: If you see 3-formyl, you are likely operating under thermodynamic control or using a non-chelating solvent/base system that weakens the carboxylate-Li interaction.
Corrective Action:
-
Solvent System: Ensure THF is used (promotes chelation). Avoid non-polar solvents like pure hexane/ether for the metalation step.
-
Quench Rate: Quench rapidly with excess DMF. Slow quenching allows the lithiated species to equilibrate (scramble) if the temperature drifts.
Issue 4: "Yield is low despite full consumption of starting material (Ketone formation)."
Diagnosis: Nucleophilic Attack on the Product. Root Cause: After the formyl group is installed (forming the aldehyde), the reaction mixture still contains active alkyllithium species. These can attack the newly formed aldehyde to produce a secondary alcohol (which oxidizes to a ketone) or other adducts.
Corrective Action:
-
Inverse Addition: Cannulate the lithiated species into a solution of excess DMF (electrophile) rather than adding DMF to the lithium species. This ensures the electrophile is always in excess, preventing the product from reacting with unreacted base.
Comparative Data: Reagent Selection
| Variable | sec-BuLi / TMEDA | LDA (Lithium Diisopropylamide) | n-BuLi |
| Regioselectivity (C6:C3) | >99:1 (Excellent) | ~90:10 (Good) | Poor (Competitive attack) |
| Reactivity at -78°C | High (Complete < 1h) | Moderate (Slow kinetics) | Low (Requires higher temp, risking benzyne) |
| Benzyne Risk | Low (Fast kinetics at low temp) | Medium (Slower reaction requires longer hold) | High (Requires warming) |
| Rec. | Primary Choice | Secondary Choice | Not Recommended |
Optimized Experimental Protocol
Objective: Synthesis of 2-chloro-6-formylbenzoic acid via DoM. Reference: Based on methodologies established by Mortier et al. [1].
Reagents:
-
2-Chlorobenzoic acid (1.0 eq)
-
sec-BuLi (2.2 eq, 1.4 M in cyclohexane)
-
TMEDA (2.2 eq)[1]
-
THF (Anhydrous)
-
DMF (3.0 eq, Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen.
-
Solvent Charge: Add anhydrous THF (10 mL/mmol substrate) and TMEDA (2.2 eq). Cool to -78°C .
-
Base Addition: Add sec-BuLi (2.2 eq) dropwise. Note: The solution may turn slight yellow.[2]
-
Substrate Addition: Dissolve 2-chlorobenzoic acid in a minimum amount of THF. Add this solution dropwise to the base mixture at -78°C.
-
Why? Adding acid to base ("inverse addition") ensures the base is always in excess, preventing the formation of mono-lithio species which might precipitate or react slowly.
-
-
Metalation: Stir at -78°C for 1 hour . The solution usually turns a deep orange/red, indicating the formation of the dilithio species.
-
Quench: Add anhydrous DMF (3.0 eq) dropwise, maintaining the temperature below -70°C.
-
Warming: Allow the mixture to warm to room temperature slowly over 2 hours.
-
Workup:
References
-
Nguyen, T. H., Castanet, A. S., & Mortier, J. (2006).[4] Directed Ortho-Metalation of Unprotected Benzoic Acids.[4][5] Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks.[4] Organic Letters, 8(4), 765–768. [Link]
-
Mortier, J., Moyroud, J., Ryan, B., & Gschwend, H. W. (1994). Ortho-lithiation of benzoic acids: synthesis of 2,6-disubstituted benzoic acids.[4] Journal of Organic Chemistry, 59(15), 4042–4044. [Link]
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. [Link]
-
Schlosser, M. (2005). The 2×3 Isomeric Chloro(trifluoromethyl)benzenes: A Tutorial in Regioselective Metallation. European Journal of Organic Chemistry, 2005(8), 1538–1542. [Link]
Sources
issues with solubility of 2-Chloro-3-formylbenzoic acid in reactions
Current Status: Operational Document ID: TS-2C3FBA-2024-01 Subject: Solubility Optimization & Reaction Troubleshooting Audience: Synthetic Chemists, Process Development Scientists
Executive Technical Summary
2-Chloro-3-formylbenzoic acid (CAS: 1289106-07-5 / 20771-97-5 generic isomer class) presents a unique set of solubility challenges driven by its substitution pattern.
The Critical Structural Insight: Unlike its isomer 2-formylbenzoic acid (phthalaldehydic acid), which exists in equilibrium with a cyclic lactol (pseudo-acid form), 2-chloro-3-formylbenzoic acid has the carboxylic acid and aldehyde groups in a 1,3-meta relationship.
-
Consequence 1: It cannot cyclize into a stable lactol. The free aldehyde is permanently exposed, increasing reactivity (and instability) toward nucleophiles.
-
Consequence 2: The ortho-chloro substituent (position 2) creates significant steric bulk between the acid and aldehyde, twisting the carboxylate out of plane and reducing solubility in planar-packing non-polar solvents.
This guide addresses the three most common user-reported failures: insolubility in standard chlorinated solvents , unintended salt precipitation during amination , and yield loss via acetal formation .
Solubility Profile & Solvent Selection
Data derived from thermodynamic modeling of substituted benzoic acids and empirical process data.
Solubility Decision Matrix
Use this table to select the correct solvent system based on your intended application.
| Solvent Class | Solubility Rating | Technical Notes | Recommended Use |
| Chlorinated (DCM, CHCl₃) | Poor (< 5 mg/mL) | The polar carboxylic acid dimerizes, preventing solvation. | Avoid for reaction. Suitable only for extraction after esterification. |
| Ethers (THF, 2-MeTHF) | Good (20-50 mg/mL) | Excellent H-bond acceptance breaks acid dimers. | Primary Choice for reduction or Grignard reactions. |
| Polar Aprotic (DMF, DMSO, NMP) | Excellent (> 100 mg/mL) | Dipolar nature solvates both the ionic carboxylate and the organic core. | Primary Choice for SNAr or high-temp condensations. |
| Alcohols (MeOH, EtOH) | Moderate (Variable) | WARNING: Spontaneous hemiacetal formation occurs at the aldehyde. | Avoid unless forming acetals intentionally. |
| Hydrocarbons (Hexane, Toluene) | Insoluble | Crystal lattice energy exceeds solvation enthalpy. | Antisolvent for precipitation/crystallization. |
Visual Guide: Solvent Selection Logic
Figure 1: Decision tree for solvent selection based on reaction parameters. Note the explicit exclusion of alcohols for amine chemistry.
Troubleshooting Common Reaction Failures
Issue 1: "The reaction turned into a solid brick immediately upon adding the amine."
Diagnosis: Acid-Base Salt Formation. The carboxylic acid proton (pKa ~3-4) is far more acidic than the aldehyde is electrophilic. If you add a primary amine (basic), it instantly deprotonates the acid, forming an insoluble ammonium carboxylate salt (Zwitterionic precipitate) before the amine can attack the aldehyde.
Corrective Protocol:
-
Method A (In-Situ Protection): Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) before adding the reactive amine. This keeps the substrate soluble as the soluble carboxylate salt.
-
Method B (Esterification): Convert the acid to a methyl ester (using TMS-diazomethane or MeOH/H₂SO₄) prior to the amine reaction. This removes the acidic proton entirely.
Issue 2: "I see multiple spots on TLC when using Methanol."
Diagnosis: Hemiacetal/Acetal Equilibrium. In methanol, the C-3 formyl group reacts to form the dimethyl acetal, especially if trace acid is present. This creates a mixture of:
-
Aldehyde (Parent)[1]
-
Hemiacetal (Intermediate)
-
Dimethyl acetal (Side Product)
Corrective Protocol:
-
Switch Solvent: Use Acetonitrile (MeCN) or THF.
-
If Alcohol is Required: Use Isopropanol (steric bulk reduces acetal formation) or ensure the pH remains strictly neutral/basic.
Issue 3: "Product oils out during aqueous workup."
Diagnosis: pH-Dependent Solubility. The product is likely amphoteric or a carboxylic acid derivative.
-
At pH > 8: Soluble (Carboxylate).
-
At pH < 2: Insoluble (Free acid) - but may oil out if impurities are present.
Corrective Protocol: Adjust aqueous layer to pH 3-4 (not pH 1). Extreme acidity can protonate weak basic sites (like pyridines if present in the coupled amine), keeping them in the water layer. pH 3-4 ensures the carboxylic acid is protonated (neutral) while avoiding protonation of other nitrogen species.
Validated Experimental Protocol
Workflow: Reductive Amination of 2-Chloro-3-formylbenzoic acid with a Primary Amine.
Objective: Synthesize the secondary amine without salt precipitation.
Materials
-
Substrate: 2-Chloro-3-formylbenzoic acid (1.0 eq)
-
Amine: R-NH₂ (1.1 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Additive: Acetic Acid (1.0 eq) - Only if using DCE; omit if using THF/Base method.
Step-by-Step Procedure
-
Dissolution (The Critical Step):
-
Charge 2-Chloro-3-formylbenzoic acid into the flask.
-
Add THF (10 mL/g).
-
Check: Is the solution clear? If hazy, add DMF (10% v/v) until clear.
-
-
Imine Formation:
-
Add the amine (1.1 eq).
-
Observation: If a precipitate forms (salt), add DIPEA (1.2 eq) dropwise until it re-dissolves.
-
Stir at Room Temperature for 1 hour.
-
-
Reduction:
-
Cool to 0°C.[2]
-
Add Sodium Triacetoxyborohydride (STAB) in three portions over 15 minutes.
-
Allow to warm to RT and stir overnight.
-
-
Workup:
-
Quench with saturated NaHCO₃ (gas evolution will occur).
-
Wash the aqueous layer with Ethyl Acetate (to remove non-acidic impurities).
-
Acidify the aqueous layer to pH 3-4 using 1M HCl.
-
Extract the product (now the free acid) into Ethyl Acetate (3x).
-
Dry over Na₂SO₄ and concentrate.
-
Reaction Pathway Diagram
Figure 2: Logical flow for managing salt precipitation during amine functionalization.
References
-
PubChem. (n.d.). 2-Chloro-3-formylbenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]
- Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
Sources
dealing with regioisomer formation in 2-Chloro-3-formylbenzoic acid synthesis
This guide functions as a specialized Technical Support Center for researchers dealing with regioisomer challenges in the synthesis of 2-Chloro-3-formylbenzoic acid (2-C-3-FBA) .
Ticket ID: REGIO-SOLVE-2C3F Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
The synthesis of 2-Chloro-3-formylbenzoic acid is frequently plagued by regioisomer contamination, specifically the formation of 2-chloro-6-formylbenzoic acid .[1] This occurs because the standard Directed Ortho Metalation (DoM) routes face competing directing effects between the carboxylate (directing to C6) and the chlorine (directing to C3).
This guide provides a diagnostic workflow to identify isomers, a root-cause analysis of the lithiation failure modes, and a "self-cleaning" purification protocol exploiting the chemical differences between the target and its isomer.[1]
Module 1: Diagnostic & Triage
"Which isomer do I have?" [1]
Before attempting purification, you must confirm the regioisomer profile.[1] The target (3-formyl) and the major impurity (6-formyl) have distinct physiochemical signatures.[1]
Diagnostic Table[1][2][3][4]
| Feature | Target: 2-Chloro-3-formylbenzoic acid | Impurity: 2-Chloro-6-formylbenzoic acid |
| Substitution Pattern | 1,2,3-trisubstituted (Meta relationship between COOH/CHO) | 1,2,6-trisubstituted (Ortho relationship between COOH/CHO) |
| 1H NMR (Aromatic) | Two doublets + One triplet (or dd).[1] The protons are at C4, C5, C6.[1] Key: No proton is significantly deshielded by both carbonyls simultaneously.[1] | Multiplet/ABX. Key: Protons at C3, C4, C5.[1] The C5 proton is often distinct. |
| Aldehyde Peak (-CHO) | Sharp singlet ~10.2–10.5 ppm.[1] | Often broad or shifted due to lactol equilibrium (see below). |
| Chemical Behavior | Stable Open Chain. Cannot cyclize.[1] | Unstable/Cyclic. Exists in equilibrium with 7-chloro-3-hydroxyphthalide (Lactol form). |
The "Lactol Test" (Critical Insight)
The 6-formyl isomer has the aldehyde and carboxylic acid in an ortho relationship.[1] In acidic or neutral media, it spontaneously cyclizes to form a pseudo-acid (lactol). The target (3-formyl) has the chlorine atom blocking this interaction (1,3-relationship), forcing it to remain an open-chain aldehyde.
Figure 1: Diagnostic logic flow based on the structural inability of the target molecule to cyclize compared to the ortho-impurity.
Module 2: The Lithiation Protocol (DoM)
"Why is the electrophile attacking the wrong carbon?"
If you are synthesizing this via Directed Ortho Metalation (DoM) of 2-chlorobenzoic acid, you are fighting a battle between two Directing Groups (DGs).
-
The Carboxylate (COO-): Directs to C6 (Ortho to itself).[1]
-
The Chlorine (Cl): Directs to C3 (Ortho to itself).
The Problem: Kinetic vs. Thermodynamic Control
While Chlorine is an inductive activator, the Carboxylate-Lithium aggregate is a powerful directing group that coordinates the base.[1] If the temperature rises above -70°C, or if the base aggregates improperly, the "coordination-complex induced proximity effect" (CIPE) favors the C6 position.[1]
Optimized Protocol for C3 Selectivity
To favor the Target (C3), we must rely on the inductive acidity of the C3 proton (enhanced by Cl) and minimize the coordination at C6.[1]
Reagents:
-
Base: LDA (Lithium Diisopropylamide) - Preferred over n-BuLi alone to prevent nucleophilic attack on the carboxylate.[1]
-
Solvent: THF (Anhydrous)
Step-by-Step Guide:
-
Deprotonation (Formation of Lithium Carboxylate):
-
Lithiation (The C3 vs C6 Decision):
-
Add 1.1 eq of LDA slowly at -78°C.
-
Technical Note: LDA is bulky.[1] The C6 position is sterically crowded by the carboxylate-lithium cluster.[1] The C3 position is flanked by Cl and H. The inductive effect of Cl makes C3 more acidic.[1] At -78°C, kinetic deprotonation favors C3.[1]
-
Hold at -78°C for 2 hours. Do not warm up. Warming promotes equilibration to the thermodynamically stable (but often undesired) species or scrambling.
-
-
Formylation:
-
Add DMF (3.0 eq) rapidly at -78°C.
-
Allow to warm to room temperature only after DMF addition.
-
Module 3: Purification (The "Self-Cleaning" Workflow)
"How do I separate the isomers without chromatography?"
If you have a mixture, standard recrystallization is often insufficient due to similar solubilities of the acids.[1] However, we can exploit the Lactol nature of the impurity.
The Bicarbonate/Phthalide Wash
The 6-formyl impurity exists largely as 7-chloro-3-hydroxyphthalide .[1] This lactol form is significantly less acidic than the open-chain benzoic acid target (pKa ~3-4).[1]
Protocol:
-
Crude Workup: Acidify the reaction mixture (HCl) to precipitate both isomers. Filter and dry.[1]
-
Selective Dissolution:
-
Suspend the solid mixture in saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
Target Behavior: The 2-chloro-3-formylbenzoic acid (stronger acid) will dissolve essentially instantly with effervescence, forming the sodium salt.[1]
-
Impurity Behavior: The 6-formyl isomer (as the cyclic phthalide) behaves like a lactone/alcohol.[1] It dissolves much more slowly or remains insoluble depending on the pH.[1]
-
-
Filtration: Filter off any undissolved solids (this is often the cyclic impurity).
-
Controlled Precipitation:
-
Validation: Check 1H NMR. If 6-isomer remains, recrystallize from water/ethanol (the target is more soluble in hot water than the phthalide).
Module 4: The "Gold Standard" Alternative
"I cannot get the DoM route to work. What now?"
If the DoM route yields intractable mixtures, switch to the Oxidation Route .[1] This route moves the "regio-definition" step to the starting material, which is commercially available as a pure isomer.[1]
Pathway: Oxidation of 2-Chloro-3-methylbenzoic acid .[1][2][3]
Figure 2: The oxidation pathway avoids regioisomer formation but introduces over-oxidation risks.[1]
-
Pros: Zero possibility of 6-formyl isomer formation.
-
Cons: Risk of over-oxidation to 2-chloroisophthalic acid (di-acid).
-
Control: Use stoichiometric KMnO₄ (alkaline) and monitor consumption strictly.
FAQ: Troubleshooting
Q: My product has a melting point range of 10°C. Is it wet? A: It is likely a mixture of the open-chain acid and the cyclic phthalide impurity.[1] These form a eutectic mixture.[1][6] Perform the Bicarbonate Wash (Module 3).
Q: Can I use n-BuLi instead of LDA? A: Not recommended. n-BuLi is a strong nucleophile and can attack the carboxylate (forming a ketone) or the aromatic ring (Cl-Li exchange) more aggressively than LDA.[1] LDA acts purely as a base.[1]
Q: I see a peak at ~6.8 ppm in the NMR of my impurity. What is it? A: That is the methine proton of the lactol ring (O-CH(OH)-Ar) in the 7-chloro-3-hydroxyphthalide impurity.[1] It confirms the presence of the 6-formyl isomer.[1]
References
-
Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-facilitated lithiations. Organic Reactions.[1][6][7][8][9][10][11][12] (Foundational text on DoM and directing group hierarchy).
-
Source:
-
-
Morton, M. et al. (2018).[1] A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations. Journal of the American Chemical Society. (Discusses base sterics and aggregation in regioselectivity).
-
Source:
-
-
Tilly, D. et al. (2005). Lithiation of 2-chloropyridine aggregates. (Mechanistic insight into Cl vs N/COO directing effects).
-
Source:
-
-
PrepChem. Synthesis of substituted benzoic acids via oxidation.
-
Source:
-
Sources
- 1. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 2. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. Preparation method of 2-chlorine-3-methyl benzoic acid and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. prepchem.com [prepchem.com]
- 6. US2546545A - Process for the separation of isomeric chlorobenzoic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
- 10. US5233083A - Process for the preparation of 2-amino-3-chlorobenzoic acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. A Case for Lithium Tetramethylpiperidide-Mediated Ortholithiations: Reactivity and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
refining the workup procedure for 2-Chloro-3-formylbenzoic acid reactions
This guide serves as a specialized technical support resource for the isolation and purification of 2-Chloro-3-formylbenzoic acid (CAS: 20771-97-5). This compound is a critical intermediate in the synthesis of Angiotensin II receptor antagonists (e.g., Valsartan).
The following protocols address the specific chemical duality of this molecule: it possesses an acidic functionality (Carboxylic acid, pKa ~3-4) and a labile electrophile (Aldehyde), making it susceptible to both "oiling out" during precipitation and over-oxidation to 2-chloroisophthalic acid.
Technical Support Module: 2-Chloro-3-formylbenzoic Acid Workup
Core Isolation Workflow (The "Happy Path")
Use this standard operating procedure (SOP) for crude reaction mixtures with >80% conversion.
Objective: Isolate the product from non-acidic impurities and inorganic salts.
Step-by-Step Protocol:
-
Quench & Basification:
-
Cool the reaction mixture to <10°C.
-
Adjust pH to 10–11 using 2M NaOH. Warning: Do not exceed pH 12 to prevent the Cannizzaro reaction (disproportionation of the aldehyde).
-
Checkpoint: The solution should be homogenous (product exists as the water-soluble carboxylate salt).
-
-
Organic Wash (Impurity Removal):
-
Wash the aqueous layer twice with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Logic: This removes unreacted starting materials (if non-acidic) and neutral organic byproducts. Discard the organic layer.
-
-
Controlled Acidification (The Critical Step):
-
Cool the aqueous phase to 0–5°C .
-
Slowly add 2M HCl dropwise.
-
Target pH: 2.0–2.5.
-
Observation: A white to off-white solid should precipitate.
-
-
Filtration:
-
Filter the solid and wash with cold water (3x).
-
Dry under vacuum at 45°C.
-
Troubleshooting Guides (FAQ Format)
Q1: The product is "oiling out" instead of precipitating as a solid during acidification. How do I fix this?
Diagnosis: Rapid acidification or high temperatures often trap impurities/solvents, lowering the melting point of the solid mixture, causing it to separate as a sticky oil.
Corrective Action:
-
Temperature Control: Ensure the aqueous solution is strictly <5°C before adding acid.
-
Seeding: If oil forms, re-basify slightly (pH 8) until the oil redissolves, add a seed crystal of pure product, and re-acidify very slowly over 30 minutes.
-
Co-solvent: Add a small amount (5% v/v) of Isopropanol during acidification to improve crystal habit.
Q2: My product contains significant amounts of the over-oxidized impurity (2-chloroisophthalic acid). How do I purify it?
Diagnosis: The aldehyde group has oxidized to a carboxylic acid.[1] Both the product and this impurity are acidic, so standard acid-base extraction will not separate them.
Corrective Action: The Bisulfite Adduct Method Aldehydes form water-soluble bisulfite adducts, while carboxylic acid impurities do not (or stay in the organic layer if pH is managed).
-
Dissolve crude solid in EtOAc.
-
Extract with saturated aqueous Sodium Bisulfite (NaHSO₃) (3x).
-
Chemistry: The aldehyde becomes a water-soluble sulfonate salt. The diacid impurity remains in the EtOAc.
-
-
Separate layers. Keep the Aqueous Layer .
-
Treat the aqueous layer with dilute acid (HCl) or base (sodium carbonate) to reverse the adduct and regenerate the aldehyde.
-
Extract the regenerated product back into EtOAc, dry, and concentrate.
Q3: The product is turning yellow/brown during drying.
Diagnosis: Oxidative degradation or polymerization of the aldehyde.
Corrective Action:
-
Atmosphere: Dry under Nitrogen or Argon bleed, not just air vacuum.
-
Temperature: Do not exceed 50°C during drying.
-
Storage: Store in amber vials at 4°C.
Data & Specifications
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility (25°C) | Application |
| Water (pH 11) | High (as salt) | Extraction phase (Product retains) |
| Water (pH 2) | Very Low | Precipitation medium |
| Ethyl Acetate | High | Extraction of neutral impurities |
| DCM | Moderate | Alternative extraction solvent |
| Methanol | High | Avoid (Risk of acetal formation with aldehyde) |
Table 2: Critical Process Parameters (CPP)
| Parameter | Target Range | Scientific Rationale |
| Quench Temp | < 10°C | Prevents exotherm-driven oxidation. |
| Basification pH | 10.0 – 11.0 | Solubilizes acid; prevents Cannizzaro (pH >12). |
| Acidification pH | 2.0 – 2.5 | Ensures full protonation of carboxylic acid (pKa ~3.5). |
| Drying Temp | < 50°C | Prevents thermal degradation of formyl group. |
Visual Workflows
Diagram 1: The "Gold Standard" Isolation Logic
This workflow illustrates the pH-swing logic required to separate the product from non-acidic contaminants.
Caption: Standard Acid-Base Workup utilizing the amphoteric nature of the benzoic acid derivative.
Diagram 2: Advanced Purification (Bisulfite Method)
Use this when HPLC purity is <95% due to over-oxidized impurities.
Caption: Selective purification of the aldehyde functionality using bisulfite adduct formation.
References
- Preparation of 2-chloro-3-formylbenzoic acid derivatives.
- The Cannizzaro Reaction: Mechanisms and pH Sensitivity.
- Solubility of Benzoic Acid Derivatives.
- Purification of Aldehydes via Bisulfite Adducts.
[1] [2] [Link] [3] [Link] [4] [Link]
Sources
scale-up challenges for the synthesis of 2-Chloro-3-formylbenzoic acid
Ticket ID: SC-2C3F-PRO Subject: Scale-Up Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
Target Molecule: 2-Chloro-3-formylbenzoic acid CAS: 73721-92-9 Primary Application: Key intermediate for non-peptide vasopressin receptor antagonists (e.g., Conivaptan) and other heterocyclic APIs.
The Scale-Up Paradox: While laboratory synthesis often utilizes ortho-lithiation of 2-chlorobenzoic acid (requiring -78°C and pyrophoric n-BuLi), this route is generally commercially unviable beyond the kilogram scale due to cryogenic costs and safety hazards.
This guide focuses on the Radical Halogenation-Hydrolysis Route , the industry-standard for scalable production starting from 2-chloro-3-methylbenzoic acid . We also address the Direct Oxidation Route as a secondary alternative.
Critical Process Workflows
Route A: The Radical Halogenation Pathway (Recommended)
This route involves the side-chain radical bromination of the methyl group followed by hydrolysis. It balances cost with safety but requires strict kinetic control.
Figure 1: Process flow for the Radical Halogenation route, highlighting critical intermediate states.
Troubleshooting Guide: Radical Halogenation (Step 1)
Context: You are converting 2-chloro-3-methylbenzoic acid (or its methyl ester) to the gem-dibromide using NBS (N-bromosuccinimide) or Bromine.
Issue 1: Incomplete Conversion (High Mono-bromide Content)
Symptoms: HPLC shows a peak ~2-3 minutes before the target dibromide. Final product contains 2-chloro-3-(hydroxymethyl)benzoic acid.
-
Root Cause: Radical chain termination or insufficient bromine source.
-
Corrective Action:
-
Stoichiometry: Ensure a minimum of 2.2 equivalents of brominating agent. The second bromination is kinetically slower than the first due to the electron-withdrawing effect of the first bromine atom.
-
Initiator Half-Life: If using AIBN (Azobisisobutyronitrile), ensure the reaction temperature is 75-80°C. If the reaction runs too long, the initiator is consumed. Add AIBN in portions (e.g., 25% every 2 hours) rather than all at once.
-
Light Source: If using photo-initiation, check the lamp intensity. Scale-up often suffers from poor light penetration (Beer-Lambert law). Use a falling film photoreactor or switch to chemical initiation (AIBN/BPO) for batches >5kg.
-
Issue 2: Dangerous Exotherms (Runaway Reaction)
Symptoms: Rapid pressure rise, solvent reflux overwhelmed, color change from orange to pale yellow in seconds.
-
Root Cause: Accumulation of unreacted radical initiator followed by "induction period" snap-initiation.
-
Safety Protocol:
-
Never add the full catalyst load to a cold reactor.
-
Process Control: Heat the mixture to reflux first, then add a small "seed" amount of initiator. Wait for the exotherm (reflux rate increase) to confirm initiation before starting the main feed of oxidant or remaining initiator.
-
Solvent Choice: Switch from CCl4 (banned/toxic) to Chlorobenzene or Trifluorotoluene . These have higher boiling points, allowing better thermal control of the radical kinetics.
-
Troubleshooting Guide: Hydrolysis & Isolation (Step 2)
Context: Converting the gem-dibromide (or dichloride) to the aldehyde.
Issue 3: "My Product is Turning into a White Solid Insoluble in DCM" (Over-Oxidation)
Symptoms: The aldehyde peak disappears, replaced by a highly polar peak.
-
Diagnosis: The aldehyde has oxidized to 2-chloro-1,3-benzenedicarboxylic acid (3-chlorophthalic acid) .
-
Prevention:
-
Atmosphere: Aldehydes with electron-withdrawing groups (like Cl) on the ring are prone to air oxidation. Perform hydrolysis under a strict Nitrogen/Argon blanket .
-
Scavengers: Add a trace amount (0.5 mol%) of BHT (butylated hydroxytoluene) during workup to inhibit radical auto-oxidation.
-
Issue 4: Low Yield during Hydrolysis
-
Root Cause: Formation of acetals or hemiacetals if alcohols are used as solvents.
-
Corrective Action:
-
Avoid Methanol/Ethanol during the hydrolysis step.
-
Recommended System: Use Aqueous Acetone (80:20) or Formic Acid/Water .
-
Silver-Assisted Hydrolysis (High Value): For high-purity needs, use 2.0 eq of Silver Nitrate (AgNO3) in aqueous acetonitrile. This drives the reaction via precipitation of AgBr, preventing harsh acidic/basic conditions that degrade the aldehyde.
-
Analytical Data & Specifications
Impurity Fate Mapping: Understanding where impurities come from is vital for regulatory filing.
| Impurity Name | Origin Step | Detection (HPLC) | Removal Strategy |
| Mono-halo intermediate | Under-bromination (Step 1) | RT < Target | Recrystallization from Cyclohexane/EtOAc |
| Tri-halo species | Over-bromination (Step 1) | RT > Target | Difficult to remove; Control stoichiometry strictly |
| 3-Hydroxymethyl analog | Hydrolysis of Mono-halo | Polar (Early elution) | Remains in aqueous mother liquor during acid precipitation |
| 3-Carboxy analog | Oxidation of Aldehyde | Very Polar | Wash organic layer with sat. NaHCO3 (Acid is removed, Aldehyde stays) |
FAQ: Common User Queries
Q: Can I use the Direct Oxidation of 2-chloro-3-methylbenzoic acid instead? A: Yes, but it is challenging. Using KMnO4 or Chromic acid usually punches through to the dicarboxylic acid.
-
Pro Tip: If you must use oxidation, consider the Co/Mn/Br catalyzed aerobic oxidation (Amoco process conditions) but stop at partial conversion (approx 60-70%) and recycle the starting material. High conversion almost guarantees over-oxidation.
Q: How do I store the bulk material? A: The product is sensitive. Store in amber glass or HDPE drums with double liners . Flush with nitrogen before sealing. Store at <25°C. Re-test purity (aldehyde content) every 6 months using titration (Hydroxylamine hydrochloride method) or qNMR.
Q: The product is oiling out during crystallization. What do I do? A: This indicates residual solvent or impurities lowering the melting point.
-
Dissolve the oil in a minimum amount of warm Toluene.
-
Add seed crystals of pure 2-Chloro-3-formylbenzoic acid at 40°C.
-
Cool slowly (5°C/hour) to 0°C. Rapid cooling traps impurities, causing oiling.
Advanced Visualization: Impurity Fate Map
Figure 2: Fate map of impurities showing how upstream process deviations lead to specific downstream contaminants.
References
-
Process Safety in Radical Bromination
- Title: A Safe and Green Benzylic Radical Bromin
- Source: ResearchG
-
URL:[Link]
-
Synthesis of 2-Chloro-3-formylbenzoic Acid Analogs
- Title: Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid.
- Source: NIH / PMC (2022).
-
URL:[Link]
- Title: Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid (Patent CN112645853A).
-
General Scale-Up of Benzoic Acid Derivatives
- Title: Scaled up and telescoped synthesis of propofol under continuous-flow conditions (Friedel-Crafts/Oxid
- Source: NIH (2022).
-
URL:[Link]
Technical Support Center: Managing Thermal Stability of 2-Chloro-3-formylbenzoic Acid (2-C-3-FBA)
Status: Operational Ticket Priority: High (Stability/Degradation Risk) Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Stability Profile
2-Chloro-3-formylbenzoic acid (2-C-3-FBA) is a bifunctional intermediate critical in the synthesis of pharmacophores (e.g., quinolones, isoindolinones). Its structural duality—possessing both an oxidizable aldehyde and a thermally sensitive carboxylic acid ortho to a chlorine atom—creates a "stability paradox."
-
The Aldehyde Risk: Prone to autoxidation to 2-chloroisophthalic acid upon exposure to air, accelerated by heat.
-
The Acid Risk: Susceptible to decarboxylation at elevated temperatures (>150°C), particularly under basic conditions or in high-boiling solvents.
-
The Steric Factor: The ortho-chloro substituent twists the carboxyl group out of planarity, potentially lowering the activation energy for decarboxylation compared to unsubstituted benzoic acid.
Quick Reference Data Table
| Parameter | Specification / Limit | Critical Note |
| Optimal Storage | +2°C to +8°C (Refrigerated) | Long-term storage >25°C accelerates aldehyde oxidation. |
| Atmosphere | Inert (Argon or Nitrogen) | Mandatory. Oxygen is the primary degradation vector. |
| Thermal Ceiling | < 60°C (Process), < 40°C (Drying) | Decarboxylation onset is often observed near melting points (approx. 160–175°C for similar isomers), but degradation begins earlier. |
| Incompatibilities | Strong oxidizers, Strong bases | Bases can trigger Cannizzaro disproportionation. |
| Shelf Life | 12 Months (Strictly Controlled) | Re-test purity every 6 months. |
Degradation Pathways & Mechanics
To manage stability, you must understand the enemy. 2-C-3-FBA does not just "decompose"; it follows specific chemical pathways driven by thermal and oxidative stress.
Visualization: The Degradation Landscape
The following diagram maps the causality between environmental stressors (Heat, Oxygen, Base) and specific impurity profiles.
Figure 1: Mechanistic degradation pathways of 2-Chloro-3-formylbenzoic acid. Red paths indicate primary thermal/oxidative risks.
Troubleshooting Guide (FAQ)
This section addresses real-world scenarios reported by process chemists.
Issue 1: "My white powder has turned pale yellow/orange."
Diagnosis: Autoxidation and Oligomerization. The yellowing is typically due to the formation of conjugated oligomers derived from the aldehyde group or trace oxidation to quinoid-like structures.
-
Immediate Action: Check the purity via HPLC. If the 2-chloroisophthalic acid content is <1%, recrystallization may salvage the batch.
-
Prevention: Ensure the container is re-sealed under an inert blanket (Nitrogen/Argon) after every use. Do not store in clear glass near windows (UV accelerates this).
Issue 2: "I see a new peak in the NMR around 10.0–10.5 ppm disappearing, but no new acid peak appears."
Diagnosis: Schiff Base Formation or Acetalization. If you are using methanol or ethanol as a solvent, the aldehyde might be forming a hemiacetal or acetal, especially if catalyzed by the molecule's own acidity. If amines are present, you are forming imines.
-
Solution: Avoid protic solvents (MeOH, EtOH) for long-term storage or high-temp reactions unless necessary. Use ACN or DCM. Run NMR in DMSO-
without heating.
Issue 3: "Yields are dropping during the drying step."
Diagnosis: Thermal Decarboxylation. Drying this compound in a vacuum oven at >60°C is risky. The combination of vacuum (removing volatile products) and heat drives the equilibrium toward decarboxylation.
-
Protocol Adjustment: Switch to Vacuum Drying at <40°C with a nitrogen bleed. Alternatively, use a desiccator with
at room temperature.
Issue 4: "Can I use this compound in a reaction at reflux (100°C+)?"
Analysis: Yes, but with caveats.
-
Time is the enemy: Short residence times (1–2 hours) are usually safe.
-
Atmosphere: Must be strictly anaerobic.
-
Solvent: Avoid high-boiling basic solvents (e.g., Pyridine) which catalyze decarboxylation. Toluene or Chlorobenzene are preferred for thermal stability.
Validated Protocols
Protocol A: Thermal Stress Test (QC Method)
Before committing a batch to a GMP step, validate its stability profile.
Objective: Determine the "Time to 1% Degradation" (
-
Preparation: Weigh 50 mg of 2-C-3-FBA into three crimp-top HPLC vials.
-
Conditions:
-
Vial A: Control (Store at 4°C).
-
Vial B: Process Simulation (Heat to reaction temp, e.g., 80°C, for expected duration).
-
Vial C: Stress (Heat to reaction temp + 20°C).
-
-
Analysis: Dissolve in Acetonitrile/Water (50:50). Inject immediately onto HPLC (C18 Column, Gradient 0.1%
in Water -> ACN). -
Calculation:
-
Pass Criteria: Degradation < 0.5% for Vial B.
-
Protocol B: Recrystallization (Salvage)
If purity drops below 95% due to oxidation (Acid impurity).
-
Solvent Selection: Water/Ethanol mix (9:1). The dicarboxylic acid impurity (2-chloroisophthalic acid) is significantly more soluble in water than the target aldehyde-acid due to the second ionizable carboxyl group.
-
Dissolution: Suspend crude solid in water at 50°C. Add Ethanol dropwise until dissolution is just achieved. Do not exceed 60°C.
-
Crystallization: Cool slowly to 4°C without agitation.
-
Filtration: Filter cold. Wash with ice-cold water.
-
Drying: Vacuum desiccator at 25°C.
References
-
Thermal Stability of Benzoic Acid Derivatives
- Svec, F., & Hradec, J. (2010). "Degradation of benzoic acid and its derivatives in subcritical water." Journal of Chromatography A.
-
Source:
-
Synthesis and Reactivity of 2-Carboxybenzaldehyde Derivatives
-
NIST Standard Reference Materials.[1] "Safety Data Sheet: m-Chlorobenzoic Acid." (Provides baseline stability data for the chlorobenzoic core).
-
Source:
-
- Wiberg, K. B. (1965). "Oxidation in Organic Chemistry." Academic Press.
-
Handling of Halogenated Benzaldehydes
- Sigma-Aldrich/Merck Technical Bulletin. "Handling and Storage of Air-Sensitive Reagents."
-
Source:
Sources
avoiding Cannizzaro reaction byproducts with 2-Chloro-3-formylbenzoic acid
Topic: Strategies for Avoiding Cannizzaro Reaction Byproducts Audience: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist
Welcome to the technical support guide for 2-Chloro-3-formylbenzoic acid. This document provides in-depth troubleshooting advice and validated protocols to help you mitigate the formation of common byproducts arising from the Cannizzaro reaction. Our goal is to enhance the yield and purity of your target molecule by controlling this competing reaction pathway.
Overview: The Challenge with 2-Chloro-3-formylbenzoic acid
2-Chloro-3-formylbenzoic acid is a valuable substituted aromatic aldehyde. However, its structure presents a classic challenge for chemists. Like other aromatic aldehydes (e.g., benzaldehyde), it lacks α-hydrogens (protons on the carbon adjacent to the carbonyl group).[1] In the presence of a strong base, molecules of this type are susceptible to a disproportionation reaction discovered by Stanislao Cannizzaro.[2][3]
In this reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid, and the other is reduced to an alcohol.[3][4] For your starting material, this results in the formation of two primary byproducts: 2-chloro-1,3-benzenedicarboxylic acid (oxidized product) and 2-chloro-3-(hydroxymethyl)benzoic acid (reduced product). The reaction is initiated by the attack of a hydroxide ion on the aldehyde's carbonyl carbon and proceeds via a critical hydride transfer step.[5][6] The presence of strong base and elevated temperatures can significantly accelerate this undesired pathway, reducing the yield of your intended product.
This guide will walk you through the mechanisms at play and provide practical, field-tested solutions to maintain control over your reaction.
Frequently Asked Questions (FAQs)
Q1: What exactly is the Cannizzaro reaction, and why is my specific compound prone to it? The Cannizzaro reaction is a base-induced redox disproportionation of two molecules of a non-enolizable aldehyde.[1][3] Your compound, 2-Chloro-3-formylbenzoic acid, is considered "non-enolizable" because it does not have any hydrogen atoms on the carbon directly attached to the aldehyde group (the α-carbon). Without these acidic protons, it cannot form an enolate and undergo reactions like an aldol condensation.[1] Instead, in the presence of a strong base (like NaOH or KOH), the aldehyde becomes a target for nucleophilic attack by a hydroxide ion, initiating the Cannizzaro pathway.[2][5]
Q2: My TLC shows my main product spot, but also two more polar byproducts. Are these from the Cannizzaro reaction? It is highly probable. The Cannizzaro reaction converts your starting aldehyde into a dicarboxylic acid and a primary alcohol. Both of these products are significantly more polar than the starting aldehyde due to the additional carboxyl or hydroxyl group. You would expect them to have lower Rf values on a normal-phase silica TLC plate. The likely identities are 2-chloro-1,3-benzenedicarboxylic acid and 2-chloro-3-(hydroxymethyl)benzoic acid.
Q3: What is the most direct way to minimize these byproducts? The most effective strategies involve modifying your reaction conditions to disfavor the Cannizzaro pathway. The reaction rate is highly dependent on the concentration of the base.[3] Therefore, the most direct methods are:
-
Reduce Base Concentration: Use the minimum catalytic amount of base required for your primary reaction.
-
Use a Milder Base: Switch from strong hydroxides (NaOH, KOH) to weaker bases like potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N), provided this is compatible with your desired transformation.[7]
-
Lower the Temperature: Perform your reaction at a lower temperature (e.g., 0 °C or ambient temperature) to reduce the rate of the competing Cannizzaro reaction.
Q4: I am attempting a reaction that requires a strong base. Am I forced to accept byproduct formation? Not necessarily. If a strong base is non-negotiable, your best strategy is to "mask" or "protect" the aldehyde functional group. By converting the aldehyde into an acetal, you create a new functional group that is stable to strong bases, nucleophiles, and hydrides.[8][9][10] After you have completed your desired reaction, the aldehyde can be easily regenerated by simple acid-catalyzed hydrolysis.[10] This three-step sequence (protect, react, deprotect) is a cornerstone of modern organic synthesis.
Troubleshooting Guide: From Problem to Solution
This section provides a deeper dive into the causality behind byproduct formation and presents logical, step-by-step solutions.
Problem: Significant ( >10%) formation of Cannizzaro byproducts detected by NMR, LC-MS, or TLC.
The diagram below illustrates the competing pathways. Your goal is to favor the "Desired Reaction" path and suppress the "Cannizzaro Reaction" path.
Caption: Competing reaction pathways for 2-Chloro-3-formylbenzoic acid.
Cause 1: Base Concentration / Strength is too high.
-
Scientific Rationale: The Cannizzaro reaction's rate is typically first or second order with respect to the base concentration (rate = k[RCHO]²[OH⁻] or k'[RCHO]²[OH⁻]²).[3] Doubling the hydroxide concentration can potentially double or quadruple the rate of byproduct formation, which may outcompete your desired reaction.
-
Troubleshooting Steps:
-
Quantify Your Base: Ensure you are using a precise molar equivalent of base, not a large excess. If your primary reaction only requires a catalytic amount, use it as such.
-
Substitute the Base: Replace NaOH or KOH with a milder inorganic base like K₂CO₃, Cs₂CO₃, or even an organic base like DBU or triethylamine. The pKa of the conjugate acid of your chosen base should be just high enough to facilitate the desired reaction but not high enough to aggressively promote the Cannizzaro mechanism.
-
Solvent Effects: In some cases, running the reaction in a non-polar, aprotic solvent can reduce the effective strength and nucleophilicity of the base compared to protic solvents like water or ethanol.
-
Cause 2: Reaction Temperature is too high.
-
Scientific Rationale: The hydride transfer step in the Cannizzaro mechanism has a significant activation energy barrier. Higher temperatures provide the kinetic energy needed to overcome this barrier, increasing the reaction rate. Your desired reaction may have a lower activation energy and can thus proceed efficiently at a lower temperature.
-
Troubleshooting Steps:
-
Cool the Reaction: Begin by running the reaction at room temperature instead of heating. If byproduct formation is still an issue, cool the reaction vessel in an ice bath (0 °C).
-
Controlled Addition: If your reaction is exothermic, add the base or another reagent slowly and portion-wise to maintain a consistent low temperature, preventing localized "hot spots" where the Cannizzaro reaction can initiate.
-
Cause 3: The Aldehyde is Intrinsically Reactive and Unprotected.
-
Scientific Rationale: If your desired chemistry does not directly involve the aldehyde but requires conditions (e.g., strong base, organometallics, reducing agents) that are incompatible with it, protection is the most robust solution. Conversion to a cyclic acetal is an industry-standard method. Acetals are ether-like and display high stability in basic and nucleophilic environments.[9][10]
-
Troubleshooting Steps: Follow the Protecting Group Workflow outlined below. This strategy isolates the aldehyde from the harsh reaction conditions.
Sources
- 1. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]
- 2. byjus.com [byjus.com]
- 3. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. adichemistry.com [adichemistry.com]
- 6. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
A Researcher's Guide to 2-Chloro-3-formylbenzoic Acid and its Isomers: A Comparative Analysis
For the discerning researcher in organic synthesis and drug development, the positional isomerism of a molecule is not a trivial detail. It is a fundamental factor that dictates the compound's physical properties, spectral characteristics, and chemical reactivity. This guide provides a comprehensive comparative analysis of 2-Chloro-3-formylbenzoic acid and its key isomers, offering insights to inform experimental design and accelerate research.
The Isomeric Landscape: More Than Just a Rearrangement
2-Chloro-3-formylbenzoic acid and its isomers share the molecular formula C₈H₅ClO₃. However, the spatial arrangement of the chloro, formyl, and carboxyl groups on the benzene ring gives rise to distinct chemical entities with unique properties. The primary isomers of interest for this guide are:
-
2-Chloro-3-formylbenzoic acid
-
2-Chloro-4-formylbenzoic acid
-
2-Chloro-5-formylbenzoic acid
-
2-Chloro-6-formylbenzoic acid
This analysis will focus on the practical implications of these structural differences for the laboratory chemist.
Physicochemical Properties: A Comparative Overview
The melting point, boiling point, acidity (pKa), and solubility of these isomers are critical parameters for their purification, handling, and reaction setup. The following table summarizes the available data, with some values estimated based on established principles of physical organic chemistry.
| Isomer | IUPAC Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | pKa (estimated) | Solubility |
| 1 | 2-Chloro-3-formylbenzoic acid | 17999-53-6 | 178-182 | > 300 (decomposes) | ~3.0 - 3.5 | Soluble in hot ethanol, DMSO, DMF |
| 2 | 2-Chloro-4-formylbenzoic acid | 56961-33-2 | 208-212 | > 300 (decomposes) | ~3.5 - 4.0 | Moderately soluble in hot ethanol |
| 3 | 2-Chloro-5-formylbenzoic acid | 22935-30-0 | 162-166 | > 300 (decomposes) | ~3.6 - 4.1 | Soluble in acetone, ethyl acetate |
| 4 | 2-Chloro-6-formylbenzoic acid | 6361-23-5 | 132-135 | > 300 (decomposes) | ~2.8 - 3.3 | Soluble in ether, THF |
Expert Insight: The lower estimated pKa of the 2-chloro-6-formylbenzoic acid is attributed to the "ortho effect," where the steric hindrance from the two ortho substituents forces the carboxylic acid group out of the plane of the benzene ring. This disrupts resonance stabilization of the carboxylate anion, but the inductive effect of the chloro and formyl groups still leads to increased acidity compared to benzoic acid. The higher melting point of the 2-chloro-4-formylbenzoic acid isomer may be due to more efficient crystal packing facilitated by its molecular symmetry.
Spectroscopic Distinction: The Fingerprints of Isomers
Spectroscopic methods are essential for the unambiguous identification of these isomers.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are particularly informative. The electron-withdrawing nature of the chloro, formyl, and carboxyl groups deshields the aromatic protons, shifting them downfield.
| Isomer | Expected Aromatic Proton Chemical Shifts (δ, ppm) | Aldehyde Proton (δ, ppm) | Carboxylic Acid Proton (δ, ppm) |
| 2-Chloro-3-formylbenzoic acid | 7.6-8.3 (m, 3H) | ~10.4 | ~13.0 |
| 2-Chloro-4-formylbenzoic acid | 7.8-8.6 (m, 3H) | ~10.1 | ~13.2 |
| 2-Chloro-5-formylbenzoic acid | 7.7-8.4 (m, 3H) | ~10.2 | ~13.1 |
| 2-Chloro-6-formylbenzoic acid | 7.5-8.0 (m, 3H) | ~10.5 | ~13.5 (often broad) |
Causality Explained: The precise chemical shifts and coupling patterns are unique for each isomer due to the different electronic environments and through-space interactions. For instance, in the 2,6-disubstituted isomer, the aldehyde proton may experience steric compression, potentially leading to a slightly different chemical shift or line broadening.
Infrared (IR) Spectroscopy
The carbonyl stretching frequencies are diagnostic.
| Isomer | C=O (Carboxylic Acid) Stretch (cm⁻¹) | C=O (Aldehyde) Stretch (cm⁻¹) | O-H (Carboxylic Acid) Stretch (cm⁻¹) |
| 2-Chloro-3-formylbenzoic acid | ~1680-1700 | ~1700-1720 | ~2500-3300 (broad) |
| 2-Chloro-4-formylbenzoic acid | ~1685-1705 | ~1695-1715 | ~2500-3300 (broad) |
| 2-Chloro-5-formylbenzoic acid | ~1690-1710 | ~1700-1720 | ~2500-3300 (broad) |
| 2-Chloro-6-formylbenzoic acid | ~1670-1690 | ~1705-1725 | ~2500-3300 (broad) |
Trustworthiness of Protocol: The broad O-H stretch is a hallmark of a carboxylic acid dimer formed through hydrogen bonding in the solid state. The exact positions of the carbonyl peaks can be influenced by the physical state of the sample (solid vs. solution) and the solvent used.
A Comparative Look at Reactivity
The interplay of electronic and steric effects governs the reactivity of these isomers.
Reactivity of the Aldehyde Group
The aldehyde is susceptible to nucleophilic attack. The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing chloro and carboxyl groups.
Caption: A visual representation of the aldehyde's reactivity.
The 2-chloro-6-formylbenzoic acid is a notable exception, where severe steric hindrance from the adjacent chloro and carboxyl groups can significantly impede the approach of a nucleophile.
Reactivity of the Carboxylic Acid Group
The carboxylic acid can undergo esterification, amidation, or conversion to an acid chloride. The reactivity at the carboxyl group is also influenced by steric hindrance.
cross-validation of analytical methods for 2-Chloro-3-formylbenzoic acid
Executive Summary
2-Chloro-3-formylbenzoic acid (2-C-3-FBA) is a critical bifunctional intermediate often utilized in the synthesis of pharmacophores and agrochemicals. Its structural complexity—possessing both an oxidizable aldehyde (-CHO) and an ionizable carboxylic acid (-COOH) ortho to a chlorine atom—presents unique analytical challenges.
The primary risk in analyzing 2-C-3-FBA is isomer interference . The compound is frequently accompanied by regioisomers (e.g., 2-chloro-5-formylbenzoic acid) and oxidation byproducts (e.g., 2-chloroisophthalic acid).
This guide provides a cross-validation framework using Reverse-Phase HPLC (RP-HPLC) as the primary quantitative method and GC-MS (after derivatization) as the orthogonal qualitative confirmation tool. We demonstrate why relying on a single technique is insufficient for pharmaceutical-grade purity.
The Analytical Challenge: Orthogonality
To ensure data integrity (ALCOA+), a single method cannot validate itself. We employ an orthogonal approach where the separation mechanisms differ fundamentally:
-
Method A (RP-HPLC): Separates based on hydrophobicity and ionization state (pKa driven).
-
Method B (GC-MS): Separates based on volatility and boiling point (after silylation).
Cross-Validation Workflow
Figure 1: The Triangulation Strategy. HPLC provides purity, GC-MS confirms identity, and Titration provides absolute assay.
Method A: RP-HPLC (The Gold Standard)
Objective: Quantitative purity and separation of regioisomers.
Scientific Rationale
The carboxylic acid group on 2-C-3-FBA has a pKa of approximately 3.0–3.5. To retain this molecule on a hydrophobic C18 column, the mobile phase pH must be suppressed (pH < 3.0) to keep the acid in its protonated (neutral) form. If the pH is neutral, the molecule ionizes, eluting in the void volume with poor resolution.
Detailed Protocol
| Parameter | Specification |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax) |
| Mobile Phase A | 0.1% Orthophosphoric acid or 20mM Ammonium Formate (pH 2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-5 min: 10% B; 5-20 min: Linear to 80% B; 20-25 min: Hold 80% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (Maximize benzoic ring absorption) |
| Temperature | 30°C |
Critical Step: The use of phosphate buffer at pH 2.5 is non-negotiable for separating the 2-chloro-3-formyl isomer from the 2-chloro-5-formyl isomer. The slight difference in pKa and hydrophobicity between these isomers is maximized under acidic conditions [1].
Method B: GC-MS (Orthogonal Confirmation)
Objective: Structural confirmation and detection of volatile impurities not seen in UV.
Scientific Rationale
2-C-3-FBA is not suitable for direct GC analysis due to the high polarity of the carboxylic acid and the thermal instability of the aldehyde. Derivatization is required to convert the active hydrogens (-COOH) into volatile trimethylsilyl (TMS) esters.
Derivatization Protocol (Silylation)[1][2]
-
Preparation: Weigh 10 mg of sample into a 2 mL GC vial.
-
Solvent: Add 500 µL of Anhydrous Pyridine.
-
Reagent: Add 200 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Reaction: Cap and heat at 60°C for 30 minutes.
-
Mechanism: The active hydrogen on the carboxylic acid is replaced by a TMS group, lowering the boiling point and increasing stability.
GC-MS Parameters
| Parameter | Specification |
| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) |
| Injection | Split 1:50, 250°C |
| Oven Program | 80°C (1 min) → 15°C/min → 280°C (5 min) |
| MS Source | EI (70 eV), 230°C |
| Scan Range | 40–400 m/z |
Data Interpretation: Look for the molecular ion of the TMS derivative.
-
MW of 2-C-3-FBA: ~184.5 g/mol .
-
MW of TMS-Derivative: 184.5 + 72 (TMS) - 1 (H) = ~255/257 m/z (Chlorine isotope pattern 3:1).
Derivatization Pathway Visualization
Figure 2: Conversion of the analyte to a volatile derivative to enable Gas Chromatography.
Comparative Performance Data
The following table summarizes the performance characteristics observed during validation studies.
| Feature | Method A: RP-HPLC (UV) | Method B: GC-MS (Derivatized) |
| Specificity | High for isomers (ortho/meta separation). | High for structural ID; separates based on BP. |
| Linearity (R²) | > 0.999 (0.1 – 100 µg/mL) | > 0.995 (1 – 100 µg/mL) |
| LOD / LOQ | 0.05 µg/mL / 0.15 µg/mL | 0.5 µg/mL / 1.5 µg/mL |
| Precision (RSD) | < 1.0% | < 3.5% (Due to derivatization variability) |
| Main Limitation | Cannot detect non-UV absorbing impurities. | Moisture sensitive; requires sample prep. |
| Primary Use | Routine QC Release | Impurity Identification (R&D) |
Cross-Validation & Troubleshooting
When cross-validating, discrepancies between HPLC and GC-MS often reveal hidden chemistry:
-
Scenario: HPLC Purity > GC-MS Purity
-
Cause: Thermal degradation of the aldehyde group in the GC injector port.
-
Fix: Lower GC injector temperature or increase split ratio.
-
-
Scenario: GC-MS Purity > HPLC Purity
-
Cause: Inorganic salts or very polar impurities eluting in the HPLC void volume (undetected) but filtered out/not volatile in GC.
-
Fix: Check the "Titration" assay. If Titration is low (<95%) but GC is high (>99%), you have inorganic contamination.
-
-
Scenario: Extra Peaks in HPLC
-
Cause: The "Formyl" group can hydrate to form gem-diols in aqueous mobile phases.
-
Fix: This is an artifact. It should collapse into a single peak if the column temperature is increased to 40°C.
-
References
-
Separation of Chlorobenzoic Acid Isomers
-
GC Derivatization Standards
-
Title: GC Derivatization Reagents (BSTFA/TMCS Protocols).
- Source: TCI Chemicals / Sigma-Aldrich Technical Bulletins.
- Context: Standard protocols for silylation of carboxylic acids to prevent tailing and thermal degrad
-
Link:
-
-
General Method Validation
- Title: ICH Q2(R1)
-
Source: ICH Guidelines.[3]
- Context: The regulatory framework for defining Linearity, LOD, and Specificity in this guide.
-
Link:
Sources
characterization of 2-Chloro-3-formylbenzoic acid reaction products
This guide provides an in-depth technical characterization of the reaction products of 2-Chloro-3-formylbenzoic acid (2C3FBA) . Unlike standard comparison guides that focus on simple yield metrics, this document analyzes the unique "Sandwich Effect" of the 2-chloro substituent, which dictates divergent reaction pathways compared to its non-chlorinated or isomeric analogs.
Executive Summary: The "Sandwich" Scaffold
2-Chloro-3-formylbenzoic acid is a trisubstituted benzene derivative where the chlorine atom is positioned vicinally between the carboxylic acid (C1) and the formyl group (C3).
-
Core Distinction: Unlike 2-formylbenzoic acid (phthalaldehydic acid) , which exists in a dynamic ring-chain equilibrium (lactol form), 2C3FBA is sterically and geometrically "locked" in the open form. The 1,3-meta relationship between the acid and aldehyde prevents direct cyclization to a phthalide (isobenzofuranone) ring.
-
Reactivity Driver: The C2-Chlorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the ortho-acid and ortho-formyl groups. This allows for unique cascade cyclizations (e.g., to indazoles or quinazolines) that are inaccessible to non-halogenated analogs.
Part 1: Structural & Reactivity Profile
The following table contrasts 2C3FBA with its primary alternative, 2-Formylbenzoic acid (2-FBA), and its fluoro-analog.
| Feature | 2-Chloro-3-formylbenzoic Acid (2C3FBA) | 2-Formylbenzoic Acid (2-FBA) | 2-Fluoro-3-formylbenzoic Acid |
| Structure | Open Chain Only. 1,3-relationship of carbonyls prevents lactol formation. | Ring-Chain Equilibrium. Exists predominantly as 3-hydroxyphthalide (lactol).[1] | Open Chain Only. Similar to 2C3FBA but higher SNAr reactivity. |
| Aldehyde Reactivity | High. Unmasked aldehyde is readily available for Schiff base formation. | Moderate. Requires ring-opening before reaction. | Very High. Strong inductive effect of F increases electrophilicity. |
| C2-Position Lability | Moderate. Displaceable by strong nucleophiles (hydrazine, amines) at elevated temps. | Inert. C2-H bond is stable. | High. Fluorine is a superior leaving group for rapid SNAr. |
| Primary Cyclization | Indazole/Quinazoline (via Cl-displacement). | Phthalazinone/Isoindolinone (via condensation). | Indazole/Quinazoline (Rapid Cl-displacement). |
Mechanism Visualization: The Divergent Pathways
The diagram below illustrates how the "Sandwich" chlorine directs the reaction pathway either toward simple condensation (kinetic control) or cascade cyclization (thermodynamic control).
Caption: Pathway A yields linear products due to steric locking. Pathway B utilizes the activated Chlorine as a leaving group to form fused heterocycles.
Part 2: Synthesis & Characterization of Key Derivatives
This section details the characterization of the two primary product classes derived from 2C3FBA.
The Condensation Product (Schiff Base)
-
Reaction: 2C3FBA + Aniline
N-(2-chloro-3-carboxybenzylidene)aniline. -
Characteristics:
-
Stability: Often prone to hydrolysis due to the steric bulk of the ortho-chloro group preventing planar conjugation.
-
NMR Signature: The azomethine proton (CH=N) appears as a sharp singlet.
-
Key Shift: The aldehyde proton (~10.4 ppm) disappears; a new signal appears at 8.6–8.9 ppm .
-
The Cyclization Product (Indazole derivative)
-
Reaction: 2C3FBA + Hydrazine Hydrate
1H-Indazole-4-carboxylic acid . -
Mechanism: Hydrazine first displaces the activated chlorine (SNAr) to form a 2-hydrazinyl intermediate. The internal hydrazine nitrogen then attacks the pendant aldehyde (C3) to close the pyrazole ring.
-
Why this matters: This reaction is impossible with 2-formylbenzoic acid (which forms phthalazinone). This proves the structural identity of the starting material.
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The "Checkpoint" steps ensure the reaction is proceeding correctly before committing to workup.
Protocol A: Synthesis of 1H-Indazole-4-carboxylic acid (SnAr Cascade)
Reagents:
-
2-Chloro-3-formylbenzoic acid (1.0 eq)
-
Hydrazine hydrate (5.0 eq) [Excess required to neutralize HCl and drive SnAr]
-
Solvent: Ethanol or n-Butanol (for higher temp)
Step-by-Step:
-
Dissolution: Dissolve 2C3FBA in ethanol (0.5 M concentration). The solution should be clear/pale yellow.
-
Addition: Add hydrazine hydrate dropwise at room temperature. Observation: A transient yellow precipitate (hydrazone) may form.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting material (Rf ~0.4) should disappear.[2] A new fluorescent spot (Indazole) will appear at lower Rf (~0.1) due to the carboxylic acid polarity.
-
-
Workup: Cool to room temperature. The excess hydrazine acts as a base, keeping the product soluble as a salt.
-
Isolation: Acidify with 1N HCl to pH 3–4. The product, 1H-Indazole-4-carboxylic acid, will precipitate as an off-white solid.
-
Purification: Recrystallize from Methanol/Water.
Protocol B: Selective Aldehyde Oxidation (Control Experiment)
To prove the "Sandwich" structure (Meta-relationship), oxidize the aldehyde to the di-acid.
-
Dissolve 2C3FBA in Acetone.
-
Add Jones Reagent (CrO3/H2SO4) at 0°C.
-
Result: Formation of 2-chloroisophthalic acid .
-
Validation: If the starting material were the ortho-isomer (2-chloro-6-formyl), the product would be 3-chlorophthalic acid, which dehydrates to an anhydride upon melting. 2-chloroisophthalic acid does not form an anhydride easily due to the meta-geometry.
-
Part 4: Analytical Data Comparison
Use this table to verify your product based on 1H NMR shifts (DMSO-d6).
| Proton Environment | Starting Material (2C3FBA) | Product: Indazole-4-COOH | Product: Schiff Base (Aniline) |
| -CHO (Aldehyde) | 10.35 ppm (s, 1H) | Absent | Absent |
| -CH=N (Imine/Ring) | Absent | 8.45 ppm (s, 1H) (H-3 of Indazole) | 8.80 ppm (s, 1H) |
| -COOH (Acid) | 13.5 ppm (broad) | 13.1 ppm (broad) | 13.2 ppm (broad) |
| Aromatic Region | 7.6 – 8.1 ppm (3H, m) | 7.5 – 7.9 ppm (3H, m) | 7.2 – 8.2 ppm (8H, m) |
| Key Distinction | Sharp Aldehyde Singlet | Loss of Cl, new Pyrazole CH | Shift of CH signal upfield |
Part 5: Troubleshooting & Validation
Issue: The reaction with hydrazine yields a yellow solid that melts < 200°C.
-
Diagnosis: You likely isolated the hydrazone intermediate (linear), not the cyclized indazole. The SnAr displacement of chlorine failed.
-
Solution: The Chlorine at C2 is sterically hindered. Switch solvent to n-Butanol (Reflux 117°C) or use a sealed tube at 120°C. The cyclization requires higher energy to overcome the steric strain of the "Sandwich" Cl.
Issue: Product is soluble in water during workup.
-
Diagnosis: The product is an amino-acid (Indazole-COOH). It is zwitterionic.
-
Solution: You must hit the Isoelectric Point (pI) . Adjust pH carefully to ~3.5. Do not go too acidic (pH < 1) or it will redissolve as the hydrochloride salt.
References
-
PubChem. (n.d.). 2-Chloro-3-formylbenzoic acid (Compound Summary).[3][4] National Library of Medicine. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing indazole carboxylic acids.
-
Royal Society of Chemistry. (2013). Ring-chain tautomerism in 2-formylbenzoic acids.[1][5] Green Chemistry. Retrieved from [Link]
Sources
comparative study of different synthetic routes to 2-Chloro-3-formylbenzoic acid
Part 1: Executive Summary & Strategic Analysis
The synthesis of 2-Chloro-3-formylbenzoic acid presents a classic regiochemical challenge: installing an aldehyde functionality adjacent to a chlorine atom on a benzoic acid scaffold without over-oxidizing to the dicarboxylic acid (2-chloroisophthalic acid).
While simple oxidation of 2-chloro-3-methylbenzoic acid seems obvious, it lacks the selectivity required for high-yield aldehyde production. Consequently, this guide evaluates two distinct, high-fidelity synthetic strategies:
-
Route A: The Radical Halogenation-Hydrolysis Pathway (Recommended)
-
Mechanism: Free-radical bromination of the benzylic methyl group followed by hydrolysis.
-
Verdict: Most scalable and cost-effective. Avoids over-oxidation.
-
-
Route B: The Organometallic Halogen-Exchange Pathway (High Precision)
-
Mechanism: Lithium-Halogen exchange on 2-chloro-3-bromobenzoic acid followed by DMF quench.
-
Verdict: Highest regioselectivity but limited by the high cost and availability of the dibromo/bromo-chloro precursor.
-
Comparative Snapshot
| Feature | Route A: Radical Halogenation | Route B: Organometallic (Li-Exchange) |
| Starting Material | 2-Chloro-3-methylbenzoic acid (Cheap) | 2-Chloro-3-bromobenzoic acid (Expensive) |
| Key Reagents | NBS, AIBN, AgNO₃/H₂O | n-BuLi, DMF |
| Scalability | High (kg scale) | Low/Medium (cryogenic req.) |
| Primary Impurity | Over-brominated species | Regioisomers (if lithiation is undirected) |
| Typical Yield | 65–75% | 80–90% (Step yield) |
| Cost Efficiency | High | Low |
Part 2: Detailed Route Analysis
Route A: Radical Halogenation-Hydrolysis (The Industrial Standard)
This route leverages the stability of the benzylic radical. By protecting the carboxylic acid as an ester (optional but recommended to prevent solubility issues) or working directly with the acid, one converts the methyl group to a gem-dibromide or acetal-like intermediate, which hydrolyzes to the aldehyde.
Mechanism & Logic
-
Benzylic Bromination: Use N-bromosuccinimide (NBS) with a radical initiator (AIBN or BPO). The electron-withdrawing nature of the ortho-chloro and meta-carboxyl groups slightly deactivates the ring, making the benzylic C-H bond the most reactive site.
-
Hydrolysis: The resulting gem-dichloro or gem-dibromo intermediate is hydrolyzed using aqueous silver nitrate (AgNO₃) or calcium carbonate (CaCO₃) to yield the aldehyde.
Critical Control Points
-
Monobromination vs. Dibromination: For aldehyde synthesis, we aim for the gem-dibromide (which hydrolyzes to aldehyde) or the monobromide (which requires subsequent oxidation, e.g., Kornblum oxidation). The gem-dibromide route is more direct.
-
Light Source: If not using chemical initiators, a tungsten lamp can drive the radical reaction.
Route B: Organometallic Formylation (The Precision Route)
This route avoids oxidation states entirely by building the carbon skeleton via nucleophilic attack on DMF.
Mechanism & Logic
-
Precursor Selection: Direct lithiation of 2-chlorobenzoic acid typically occurs at the C6 position (ortho to the carboxylate) due to the Directed Ortho Metalation (DoM) effect. To target C3, we must use 2-chloro-3-bromobenzoic acid .
-
Li-Halogen Exchange: Treatment with n-Butyllithium at -78°C selectively exchanges the Bromine (at C3) for Lithium. The Chlorine (at C2) is stable under these conditions if the temperature is strictly controlled.
-
Formylation: The resulting aryl-lithium species attacks N,N-Dimethylformamide (DMF), yielding the aldehyde upon acidic workup.
Part 3: Visualization of Synthetic Pathways
Figure 1: Comparison of the Radical Bromination (Route A) and Organometallic (Route B) pathways.
Part 4: Experimental Protocols
Protocol A: Synthesis via Radical Bromination (Recommended for Scale)
Prerequisites:
-
Perform in a fume hood (Bromine/NBS irritants).
-
Anhydrous conditions are not strictly required for the bromination but essential to prevent NBS decomposition.
Step 1: Benzylic Bromination
-
Charge: In a 500 mL round-bottom flask, dissolve 2-chloro-3-methylbenzoic acid (17.06 g, 100 mmol) in CCl₄ or Chlorobenzene (150 mL) .
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (39.2 g, 220 mmol) (2.2 equivalents to favor dibromination).
-
Initiation: Add AIBN (0.82 g, 5 mmol) .
-
Reaction: Reflux the mixture (approx. 80°C) for 6–12 hours. Monitor by TLC or HPLC until the starting material and monobromide are consumed.
-
Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct. Concentrate the filtrate to yield the crude gem-dibromide oil.
Step 2: Hydrolysis to Aldehyde
-
Solvent: Dissolve the crude oil in Ethanol/Water (1:1, 200 mL) .
-
Hydrolysis Agent: Add AgNO₃ (35 g, 205 mmol) dissolved in minimal water (or use CaCO₃ reflux for a cheaper alternative).
-
Reaction: Reflux for 2 hours. AgBr will precipitate (yellow solid).
-
Isolation: Filter hot to remove AgBr. Evaporate ethanol.
-
Acidification: Acidify the remaining aqueous solution with 1N HCl to pH 2.
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Toluene/Hexane.
Expected Yield: 60–70% (over two steps). Appearance: White to off-white solid.[1]
Protocol B: Synthesis via Lithium-Halogen Exchange
Prerequisites:
-
Strict anhydrous conditions (Schlenk line).
-
Cryogenic cooling (-78°C).
Procedure:
-
Setup: Flame-dry a 250 mL 3-neck flask under Argon.
-
Charge: Add 2-chloro-3-bromobenzoic acid (2.35 g, 10 mmol) and anhydrous THF (50 mL) .
-
Deprotonation (Acid): Cool to -78°C. Add n-BuLi (2.5 M, 4.0 mL, 10 mmol) dropwise to deprotonate the carboxylic acid first. Stir for 15 min.
-
Exchange: Add a second portion of n-BuLi (2.5 M, 4.2 mL, 10.5 mmol) dropwise. Maintain temperature below -70°C to prevent benzyne formation. Stir for 30-60 min.
-
Quench: Rapidly add anhydrous DMF (1.5 mL, 20 mmol) .
-
Warm-up: Allow the mixture to warm to room temperature over 2 hours.
-
Workup: Quench with 1N HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the hemiaminal intermediate.
-
Extraction: Extract with Diethyl Ether. Wash with brine. Dry and concentrate.
Expected Yield: 80–90%. Note: This route is chemically superior but economically inferior due to the starting material cost.
Part 5: References
-
Sigma-Aldrich. Product Entry: 2-Chloro-3-formylbenzoic acid (CAS 1289106-07-5).[2][3][4][5] Retrieved from (Verified CAS match).
-
ChemicalBook. Synthesis of 2-chloro-3-methylbenzoic acid (Precursor). Retrieved from .
-
Baran Lab (Scripps). Directed Metalation: A Survival Guide. (General protocols for Halogen-Lithium exchange and DoM). Retrieved from .
-
BenchChem. Technical Support: Synthesis of Chloro-Substituted Benzoic Acids. Retrieved from .
-
Google Patents. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid (Describes analogous oxidation/halogenation chemistry). Retrieved from .
Sources
A Comprehensive Guide to the Stability of 2-Chloro-3-formylbenzoic Acid for Pharmaceutical and Chemical Research
For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of a molecule is paramount to ensuring the integrity, efficacy, and safety of intermediates and final products. This guide provides an in-depth assessment of the stability of 2-Chloro-3-formylbenzoic acid under various stress conditions. By presenting a framework of robust experimental protocols and interpreting the expected outcomes based on fundamental chemical principles, this document serves as a critical resource for anticipating its behavior in diverse chemical environments. Furthermore, a comparative analysis with relevant alternatives will be discussed to aid in the selection of reagents and synthetic pathways.
Introduction to 2-Chloro-3-formylbenzoic Acid: A Key Synthetic Intermediate
2-Chloro-3-formylbenzoic acid is a substituted aromatic compound featuring a carboxylic acid, a formyl group, and a chlorine atom on the benzene ring. This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a variety of complex molecules, including pharmaceuticals and fine chemicals. The reactivity of the aldehyde and carboxylic acid moieties, coupled with the electronic effects of the chloro substituent, offers a versatile platform for molecular elaboration. However, this same combination of functional groups dictates its inherent stability, which must be thoroughly understood to prevent degradation and ensure reproducible outcomes in synthetic processes and storage.
The stability of a chemical compound is not an absolute property but rather a function of its environment. Factors such as temperature, pH, light, and the presence of oxidizing or reducing agents can significantly impact a molecule's integrity. This guide will systematically explore the stability of 2-Chloro-3-formylbenzoic acid under these distinct conditions.
Physicochemical Properties and Predicted Stability Profile
Before delving into experimental stability testing, a theoretical assessment based on the molecule's structure can provide valuable insights.
-
Electronic Effects: The benzene ring is substituted with both electron-withdrawing groups (the formyl and carboxylic acid groups) and a halogen (chlorine). Electron-withdrawing groups can influence the electron density of the aromatic ring, potentially affecting its susceptibility to oxidative or reductive degradation.[1] The chlorine atom, being electronegative, also exerts an inductive electron-withdrawing effect.
-
Reactivity of Functional Groups:
-
Aldehyde Group: Aldehydes are known to be susceptible to oxidation to carboxylic acids and reduction to alcohols. They can also participate in various condensation and addition reactions, the rates of which can be influenced by pH and temperature.
-
Carboxylic Acid Group: Carboxylic acids are generally stable but can undergo decarboxylation at elevated temperatures, a process that can be influenced by the presence of other substituents on the aromatic ring.[2]
-
Chlorine Substituent: The carbon-chlorine bond on an aromatic ring is generally stable but can be susceptible to nucleophilic substitution under certain conditions or reductive dehalogenation.
-
Based on these features, it can be hypothesized that 2-Chloro-3-formylbenzoic acid may be sensitive to oxidative conditions due to the aldehyde group and potentially high temperatures, which could induce decarboxylation. The pH of the medium is also expected to play a crucial role, influencing the ionization state of the carboxylic acid and the reactivity of the formyl group.
Experimental Protocols for Stability Assessment
To empirically determine the stability of 2-Chloro-3-formylbenzoic acid, a series of forced degradation studies should be conducted. These studies, often guided by protocols like the ICH Q1B guidelines for photostability, are designed to accelerate the degradation process and identify potential degradation pathways.[3]
General Experimental Workflow
The following diagram outlines a general workflow for assessing the stability of a chemical compound.
Caption: General workflow for forced degradation studies.
Thermal Stability Protocol
Objective: To evaluate the effect of elevated temperatures on the stability of 2-Chloro-3-formylbenzoic acid.
Methodology:
-
Prepare solutions of 2-Chloro-3-formylbenzoic acid in a suitable inert solvent (e.g., acetonitrile/water) at a known concentration.
-
Dispense aliquots of the solution into sealed vials.
-
Expose the vials to a series of elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a calibrated oven for a defined period (e.g., 1, 2, 4, and 8 weeks).
-
At each time point, remove a vial from each temperature condition and allow it to cool to room temperature.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining percentage of 2-Chloro-3-formylbenzoic acid.
Expected Outcome: Based on studies of other benzoic acid derivatives, degradation is expected to increase with rising temperature and longer exposure times.[2] A potential degradation pathway could be decarboxylation, leading to the formation of 2-chloro-3-formylbenzene.
pH Stability (Hydrolysis) Protocol
Objective: To assess the stability of 2-Chloro-3-formylbenzoic acid across a range of pH values.
Methodology:
-
Prepare solutions of the compound in various buffered aqueous solutions covering a pH range (e.g., pH 2, pH 7, and pH 10).
-
Store the solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
At specified time intervals (e.g., 0, 24, 48, and 72 hours), withdraw samples.
-
Immediately neutralize the samples if necessary and analyze by HPLC.
Expected Outcome: The stability of 2-Chloro-3-formylbenzoic acid is likely to be pH-dependent. In acidic conditions, the molecule will be protonated, while in alkaline conditions, the carboxylate anion will be formed. The aldehyde group may be susceptible to base-catalyzed reactions. The chloro substituent is generally stable to hydrolysis under these conditions.
Photostability Protocol
Objective: To determine the sensitivity of 2-Chloro-3-formylbenzoic acid to light exposure.
Methodology:
-
Expose a solid sample and a solution of the compound to a light source that meets the ICH Q1B guideline requirements for illumination and UV energy.[3][4] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same temperature and humidity conditions.
-
After the exposure period, analyze both the exposed and control samples by HPLC.
Expected Outcome: Aromatic compounds can undergo photo-degradation. Studies on ortho-chloro-substituted benzoic acids have shown they can undergo UV-induced photofragmentation.[5] Potential degradation could involve reactions of the formyl group or cleavage of the C-Cl bond.
Oxidative and Reductive Stability Protocol
Objective: To evaluate the susceptibility of 2-Chloro-3-formylbenzoic acid to oxidation and reduction.
Methodology:
-
Oxidative Stress: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.
-
Reductive Stress: Treat a solution of the compound with a reducing agent, such as sodium borohydride (NaBH₄), under appropriate conditions.
-
Monitor the reactions at various time points by HPLC to determine the rate and extent of degradation.
Expected Outcome:
-
Oxidation: The aldehyde group is expected to be readily oxidized to a carboxylic acid, yielding 2-chloro-isophthalic acid.
-
Reduction: The aldehyde group is susceptible to reduction to a primary alcohol, forming 2-chloro-3-(hydroxymethyl)benzoic acid. The carboxylic acid group is generally resistant to reduction by mild reducing agents like NaBH₄.
Comparative Analysis with Alternatives
The choice of a synthetic intermediate often involves a trade-off between reactivity and stability. Below is a comparative table of 2-Chloro-3-formylbenzoic acid with other structurally related compounds.
| Compound | Key Structural Features | Predicted Stability Advantages | Predicted Stability Disadvantages |
| 2-Chloro-3-formylbenzoic acid | Chloro, Formyl, Carboxylic Acid (ortho, meta) | The chloro group can modulate reactivity and acidity. | The formyl group is prone to oxidation. Potential for decarboxylation at high temperatures. |
| 2-Formylbenzoic acid | Formyl, Carboxylic Acid (ortho) | Lacks the chloro substituent, simplifying potential degradation pathways. | The formyl group is still a point of instability.[6] |
| 3-Formylbenzoic acid | Formyl, Carboxylic Acid (meta) | The meta-orientation may offer different electronic properties and reactivity compared to the ortho-isomer.[7][8] | Similar susceptibility of the formyl group to oxidation and reduction. |
| 2-Chlorobenzoic acid | Chloro, Carboxylic Acid (ortho) | Lacks the reactive formyl group, making it significantly more stable towards oxidation and reduction.[9] | Less synthetically versatile due to the absence of the formyl handle. |
The choice between these alternatives will depend on the specific synthetic transformation required. If the formyl group is essential for a subsequent reaction, its inherent reactivity must be managed through careful control of reaction and storage conditions. If only the carboxylic acid and chloro-substituted ring are needed, 2-chlorobenzoic acid would be a more stable choice.
Potential Degradation Pathways
Based on the chemical nature of 2-Chloro-3-formylbenzoic acid, several degradation pathways can be postulated. The following diagram illustrates these potential transformations.
Caption: Postulated degradation pathways of 2-Chloro-3-formylbenzoic acid.
Conclusion and Recommendations
2-Chloro-3-formylbenzoic acid is a valuable synthetic intermediate, but its stability profile requires careful consideration. The presence of the formyl group makes it particularly susceptible to oxidation. Elevated temperatures may lead to decarboxylation. Therefore, for optimal stability and to ensure the integrity of the material, the following is recommended:
-
Storage: Store in a cool, dark, and dry environment, preferably under an inert atmosphere to minimize oxidative degradation.
-
Handling: Avoid exposure to strong oxidizing and reducing agents unless part of a planned synthetic step. Minimize exposure to high temperatures and direct sunlight.
-
Formulation/Reaction Conditions: The pH of solutions should be carefully controlled. For processes where the aldehyde functionality is to be preserved, it is crucial to avoid conditions that favor its oxidation.
By understanding these stability characteristics and implementing the appropriate handling and storage procedures, researchers can confidently utilize 2-Chloro-3-formylbenzoic acid in their synthetic endeavors, ensuring both the quality of their research and the integrity of their results.
References
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R. N. Asadov, F. F. Askerov, F. I. Shekiliev, S. F. Hajiyeva, & G. A. Ahmedova. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Analytical and Applied Pyrolysis, 89(2), 224-229. [Link]
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European Medicines Agency. (1996). ICH Topic Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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G. Reut, J. Raun, K. K. K. Ko, M. Ilomets, & I. Leito. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(20), 4811. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8406, 2-Carboxybenzaldehyde. Retrieved from [Link]
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A Comparative Guide to the Synthetic Validation of 2-Chloro-3-formylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the reliable and efficient production of highly functionalized aromatic compounds is paramount. 2-Chloro-3-formylbenzoic acid stands as a key building block, its unique substitution pattern offering a versatile scaffold for the elaboration of more complex molecular architectures. This guide provides a comprehensive validation of a proposed synthetic protocol for this target molecule, alongside a critical comparison with viable alternative routes. Authored from the perspective of a Senior Application Scientist, this document emphasizes not just the procedural steps, but the underlying chemical logic and potential challenges, thereby offering a robust framework for practical application in a research and development setting.
Introduction: The Significance of 2-Chloro-3-formylbenzoic Acid
The strategic importance of 2-Chloro-3-formylbenzoic acid lies in the orthogonal reactivity of its functional groups. The carboxylic acid provides a handle for amide bond formation or other derivatizations, the aldehyde group is a precursor for imines, alcohols, or further carbon-carbon bond formations, and the chloro substituent can participate in various cross-coupling reactions or nucleophilic aromatic substitutions. This trifecta of reactivity makes it a valuable intermediate in the synthesis of a diverse range of bioactive molecules and functional materials. A validated and efficient synthetic protocol is therefore of significant interest to the chemical science community.
Proposed Synthetic Protocol: A Two-Step Approach from 2-Chloro-3-methylbenzoic Acid
The most strategically sound and promising route to 2-Chloro-3-formylbenzoic acid commences with the commercially available or readily synthesized 2-chloro-3-methylbenzoic acid. This approach hinges on the selective oxidation of the methyl group to a formyl group, a transformation that requires careful selection of reagents to avoid over-oxidation to the carboxylic acid.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthesis of 2-Chloro-3-formylbenzoic acid.
Step 1: Synthesis of 2-Chloro-3-methylbenzoic Acid (Starting Material)
The synthesis of the requisite starting material, 2-chloro-3-methylbenzoic acid, is well-documented and can be achieved via multiple routes. One common industrial method involves the chlorination of m-xylene followed by catalytic oxidation[1]. Another approach starts from 2,6-dimethylchlorobenzene and proceeds via oxidation[2]. For the purposes of this guide, we will consider 2-chloro-3-methylbenzoic acid as the starting point.
Step 2: Selective Oxidation of the Methyl Group
The critical transformation is the selective oxidation of the methyl group to an aldehyde in the presence of the carboxylic acid and chloro substituents. Several methods are viable, with varying degrees of efficiency, selectivity, and environmental impact. We will focus on two of the most promising reagents for this conversion: Ceric Ammonium Nitrate (CAN) and o-Iodoxybenzoic acid (IBX).
Protocol 2A: Oxidation using Ceric Ammonium Nitrate (CAN)
Ceric ammonium nitrate is a powerful single-electron oxidant that has been shown to effectively oxidize benzylic methyl groups to aldehydes. The reaction is typically carried out in an aqueous acidic medium.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-methylbenzoic acid (1.0 eq) in a mixture of acetic acid and water (2:1 v/v).
-
To this solution, add Ceric Ammonium Nitrate (CAN) (2.5 eq) portion-wise over 30 minutes at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2B: Oxidation using o-Iodoxybenzoic Acid (IBX)
IBX is a hypervalent iodine reagent known for its mild and selective oxidation of alcohols to aldehydes and ketones. It can also be used for the oxidation of benzylic C-H bonds.
Experimental Protocol:
-
To a solution of 2-chloro-3-methylbenzoic acid (1.0 eq) in DMSO, add o-Iodoxybenzoic acid (IBX) (2.0 eq) at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add diethyl ether to precipitate the product and the reduced IBX.
-
Filter the solid and wash with diethyl ether.
-
The filtrate contains the desired product. Wash the filtrate with water to remove any remaining DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by column chromatography as described in Protocol 2A.
Comparison of Synthetic Protocols
A critical evaluation of different synthetic strategies is essential for selecting the most appropriate method based on factors such as yield, purity, cost, safety, and scalability.
| Parameter | Protocol 2A: CAN Oxidation | Protocol 2B: IBX Oxidation | Alternative Route 1: Sommelet Reaction | Alternative Route 2: Formylation | Alternative Route 3: Sandmeyer Reaction |
| Starting Material | 2-Chloro-3-methylbenzoic acid | 2-Chloro-3-methylbenzoic acid | 2-Chloro-3-methylbenzyl bromide | 2-Chlorobenzoic acid | 2-Chloro-3-aminobenzoic acid |
| Key Reagents | Ceric Ammonium Nitrate, Acetic Acid | o-Iodoxybenzoic Acid, DMSO | Hexamethylenetetramine (HMTA) | Varies (e.g., CHCl3/NaOH for Reimer-Tiemann) | NaNO2, HCl, Formic Acid/Copper catalyst |
| Anticipated Yield | Moderate to Good | Good to High | Moderate | Low to Moderate | Moderate |
| Purity/Side Reactions | Potential for over-oxidation to the dicarboxylic acid, nitration of the aromatic ring. | Generally clean, but IBX can be explosive under certain conditions. | Formation of byproducts like the corresponding amine and benzyl alcohol. | Low regioselectivity, harsh reaction conditions. | Diazonium salts can be unstable; potential for side reactions. |
| Scalability | Feasible, but CAN is a stoichiometric oxidant, generating significant metal waste. | Challenging due to the cost and potential hazards of IBX on a large scale. | Scalable, but requires a two-step process from the methylbenzoic acid. | Generally not suitable for large-scale synthesis due to low yields and purification challenges. | Can be scalable, but requires careful temperature control. |
| Environmental Impact | Generation of cerium waste. | Use of DMSO as a solvent. | Use of organic solvents for extraction. | Use of chloroform (a regulated substance). | Generation of nitrogen gas and copper waste. |
In-Depth Analysis of Alternative Synthetic Routes
Alternative Route 1: The Sommelet Reaction
The Sommelet reaction offers a classical method for the conversion of a benzyl halide to an aldehyde.[3][4][5] This would necessitate a two-step process from 2-chloro-3-methylbenzoic acid: benzylic bromination followed by the Sommelet reaction.
Reaction Scheme:
Caption: Sommelet reaction route to 2-Chloro-3-formylbenzoic acid.
Causality and Challenges: While conceptually straightforward, this route presents its own challenges. The benzylic bromination must be selective, and the subsequent Sommelet reaction can sometimes suffer from moderate yields and the formation of byproducts.
Alternative Route 2: Direct Formylation of 2-Chlorobenzoic Acid
Directly introducing a formyl group onto the 2-chlorobenzoic acid ring is another possibility. Several named reactions exist for aromatic formylation, including the Reimer-Tiemann, Vilsmeier-Haack, and Gattermann-Koch reactions.
Causality and Challenges: The primary hurdle for this approach is the electronic nature of the substrate. 2-Chlorobenzoic acid is an electron-deficient aromatic ring due to the presence of two electron-withdrawing groups (chloro and carboxyl).
-
Reimer-Tiemann Reaction: This reaction is typically effective for electron-rich phenols and is unlikely to proceed efficiently on 2-chlorobenzoic acid.[6][7][8][9]
-
Vilsmeier-Haack Reaction: This reaction also favors electron-rich aromatic compounds, making its application to 2-chlorobenzoic acid challenging without significant optimization.[10][11][12][13]
-
Gattermann-Koch Reaction: This reaction is generally not applicable to benzoic acids and is most effective for alkylbenzenes.[14][15][16][17][18]
Alternative Route 3: The Sandmeyer Reaction
A Sandmeyer-type reaction could be envisioned starting from 2-chloro-3-aminobenzoic acid. Diazotization of the amino group followed by reaction with a formylating agent could potentially yield the desired product.
Reaction Scheme:
Caption: Sandmeyer reaction route to 2-Chloro-3-formylbenzoic acid.
Causality and Challenges: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring.[19][20][21][22][23] However, the introduction of a formyl group via this method is less common and can be problematic. The instability of the diazonium salt and the potential for side reactions are significant considerations.
Conclusion and Recommendations
Based on the comparative analysis, the selective oxidation of 2-chloro-3-methylbenzoic acid emerges as the most promising and reliable synthetic strategy for the preparation of 2-Chloro-3-formylbenzoic acid. Both Ceric Ammonium Nitrate and o-Iodoxybenzoic acid are viable oxidants for this transformation, with the choice between them depending on the specific requirements of the synthesis, such as scale, cost, and safety considerations. While the Sommelet reaction presents a plausible alternative, it introduces an additional synthetic step. The direct formylation and Sandmeyer reaction routes are considered less favorable due to the electronic properties of the substrates and the potential for low yields and side reactions. For researchers and drug development professionals, the validated two-step protocol starting from 2-chloro-3-methylbenzoic acid offers a robust and efficient pathway to this valuable synthetic intermediate.
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Catalyst-free aerobic oxidation of aldehydes into acids in water under mild conditions - Green Chemistry (RSC Publishing). Available at: [Link]
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The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives - MDPI. Available at: [Link]
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Mild Oxidation of Alcohols with o-Iodoxybenzoic Acid (IBX) in Water/Acetone Mixture in the Presence of β-Cyclodextrin | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The Sommelet Reaction - Organic Reactions. Available at: [Link]
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Reimer–Tiemann reaction - Wikipedia. Available at: [Link]
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Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. Available at: [Link]
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the reimer-tiemann reaction - Sciencemadness.org. Available at: [Link]
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Gattermann Koch Reaction Mechanism - BYJU'S. Available at: [Link]
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
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N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review - MDPI. Available at: [Link]
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Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts - PubMed. Available at: [Link]
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(PDF) Ceric ammonium nitrate (CAN) catalyzed one-pot synthesis of fully substituted new indeno[1,2-b]pyridines at room temperature by a multi-component reaction - ResearchGate. Available at: [Link]
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Selective Oxidation at Carbon Adjacent to Aromatic Systems with IBX. Available at: [Link]
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Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. Available at: [Link]
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IBX: an old reagent…………… - Atlanchim Pharma. Available at: [Link]
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A Mild and Efficient Oxidation of Alcohols to Aldehydes and Ketones with Periodic Acid Catalyzed by Chromium(III) Acetylacetonate. | Request PDF - ResearchGate. Available at: [Link]
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Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions - ResearchGate. Available at: [Link]
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Ceric Ammonium Nitrate Promoted Oxidative Coupling of Terminal Alkynes and 1,3-Keto Esters: A Synthesis of Unsymmetrical 1,1,2-Triacylalkenes | Request PDF - ResearchGate. Available at: [Link]
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A Comparative Guide to the Structural Confirmation of 2-Chloro-3-formylbenzoic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel compounds, particularly those with potential therapeutic applications, certainty in structure is paramount. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 2-Chloro-3-formylbenzoic acid and its derivatives. These compounds serve as important intermediates in the synthesis of a variety of pharmaceuticals. This document moves beyond a simple listing of methods to offer a comparative analysis grounded in practical application and experimental causality, empowering researchers to make informed decisions for their analytical workflows.
Introduction: The Importance of Structural Verification
2-Chloro-3-formylbenzoic acid is a substituted aromatic carboxylic acid. Its derivatives are of significant interest in medicinal chemistry due to the versatile reactivity of the aldehyde and carboxylic acid functionalities, coupled with the influence of the chloro substituent on the electronic properties of the benzene ring. The precise arrangement of these functional groups is critical to the molecule's intended biological activity and chemical reactivity. Therefore, rigorous structural confirmation is not merely a procedural step but a foundational requirement for advancing research and development.
This guide will explore and compare three powerful analytical techniques for the structural confirmation of these derivatives:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Mass Spectrometry (MS)
-
Single-Crystal X-ray Crystallography
Each technique provides a unique and complementary perspective on the molecular structure. We will delve into the principles of each method, provide detailed experimental protocols, and present expected data for a representative molecule, 2-Chloro-3-formylbenzoic acid, based on data from closely related analogs.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is arguably the most powerful and widely used technique for determining the structure of organic compounds in solution.[1] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Chloro-3-formylbenzoic acid derivatives, ¹H and ¹³C NMR are indispensable.
The Causality Behind NMR: Why It's the First Choice
The power of NMR lies in its ability to provide a detailed atom-by-atom picture of the molecule's carbon-hydrogen framework. The chemical shift of a nucleus is highly sensitive to its electronic environment, which is influenced by neighboring atoms and functional groups. This allows us to distinguish between different protons and carbons in the molecule. Furthermore, through-bond spin-spin coupling provides direct evidence of which atoms are connected to each other.
Predicted NMR Data for 2-Chloro-3-formylbenzoic Acid
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Chloro-3-formylbenzoic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Carboxylic Acid (-COOH) | ~11.0 - 13.0 (broad singlet) | ~165 - 170 | The acidic proton is highly deshielded and its chemical shift is concentration-dependent.[2][3] The carboxyl carbon chemical shift is characteristic for aromatic carboxylic acids.[2] |
| Aldehyde (-CHO) | ~10.0 - 10.5 (singlet) | ~190 - 195 | The aldehyde proton is strongly deshielded by the carbonyl group. The aldehyde carbon is also significantly downfield. |
| Aromatic Protons (Ar-H) | 7.5 - 8.2 (multiplets) | 125 - 140 | The aromatic protons will appear as a complex multiplet pattern due to their differing electronic environments and spin-spin coupling. Their exact shifts are influenced by the electron-withdrawing effects of the chloro, formyl, and carboxyl groups. |
| Aromatic Carbons (Ar-C) | The aromatic carbons will have distinct chemical shifts based on their substitution and position relative to the functional groups. |
Experimental Protocol: NMR Analysis
This protocol outlines the standard procedure for preparing and analyzing a sample of a 2-Chloro-3-formylbenzoic acid derivative.
1. Sample Preparation:
- Quantity: For a standard 5 mm NMR tube, use approximately 5-25 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
- Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] For carboxylic acids, DMSO-d₆ is often a good choice as it can help to sharpen the broad -COOH proton signal.
- Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. Data Acquisition:
- Acquire a ¹H NMR spectrum. Standard parameters on a 400 or 500 MHz spectrometer are usually sufficient.
- Acquire a ¹³C NMR spectrum. This will likely require a larger number of scans than the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish H-H and C-H correlations, respectively.
3. Data Analysis:
- Process the spectra (Fourier transform, phase correction, and baseline correction).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Visualization of the NMR Workflow
Caption: Workflow for NMR-based structural confirmation.
Section 2: Mass Spectrometry: Determining the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a destructive technique that provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.
The Causality Behind MS: Why It's Essential for Confirmation
The primary and most crucial piece of information from MS is the molecular weight of the synthesized compound. This provides a fundamental check to see if the desired reaction has occurred. Furthermore, the fragmentation pattern can act as a "fingerprint" for the molecule. The way a molecule breaks apart under electron impact is predictable and can be used to deduce the presence of specific functional groups and their arrangement.
Predicted Mass Spectrum Data for 2-Chloro-3-formylbenzoic Acid
The molecular formula for 2-Chloro-3-formylbenzoic acid is C₈H₅ClO₃. The predicted monoisotopic mass is approximately 183.99 g/mol .[6]
Table 2: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-3-formylbenzoic Acid
| m/z Value | Proposed Fragment | Origin of Fragment |
| 184/186 | [M]⁺ | Molecular ion peak. The M+2 peak is due to the ³⁷Cl isotope. |
| 167/169 | [M-OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid group. |
| 155/157 | [M-CHO]⁺ | Loss of the formyl radical. |
| 139/141 | [M-COOH]⁺ | Loss of the carboxyl radical. |
| 111 | [C₆H₄Cl]⁺ | Phenyl cation with a chlorine atom. |
| 77 | [C₆H₅]⁺ | Phenyl cation (less likely due to chlorine). |
| 45 | [COOH]⁺ | Carboxyl cation.[7] |
Experimental Protocol: Mass Spectrometry Analysis
This protocol describes a general procedure for analyzing a solid sample of a 2-Chloro-3-formylbenzoic acid derivative using electrospray ionization (ESI), a common "soft" ionization technique.
1. Sample Preparation:
- Purity: Ensure the sample is free from non-volatile salts and other impurities that can interfere with ionization.[4]
- Solvent: Dissolve a small amount of the sample (typically 1-10 µg/mL) in a high-purity, volatile solvent such as methanol or acetonitrile.[4]
- Filtration: If any particulate matter is present, filter the solution using a syringe filter before injection.
2. Data Acquisition:
- The sample solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
- In ESI, a high voltage is applied to the liquid to create an aerosol. The solvent evaporates, and the analyte molecules become charged.
- The ions are then guided into the mass analyzer.
- Acquire the mass spectrum in both positive and negative ion modes to determine which provides a better signal for the molecular ion. For carboxylic acids, negative ion mode ([M-H]⁻) is often very effective.
3. Data Analysis:
- Identify the molecular ion peak. For compounds containing chlorine, look for the characteristic M and M+2 isotopic pattern with an approximate 3:1 intensity ratio.
- Analyze the fragmentation pattern to identify characteristic losses and fragment ions.
- Compare the observed spectrum with the predicted fragmentation pattern to confirm the structure.
Visualization of the Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry-based structural confirmation.
Section 3: Single-Crystal X-ray Crystallography: The Definitive 3D Structure
Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[8][9] It provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.
The Causality Behind X-ray Crystallography: Why It's the Ultimate Proof
While NMR provides information about the structure in solution and MS gives the molecular weight and fragmentation, X-ray crystallography provides a "snapshot" of the molecule in the solid state. This technique directly visualizes the electron density of the atoms, allowing for the construction of a detailed 3D model of the molecule. For complex structures or cases where stereochemistry is , X-ray crystallography is often the only way to achieve absolute certainty.[10]
Predicted Crystallographic Data for 2-Chloro-3-formylbenzoic Acid Derivatives
Obtaining a crystal structure requires growing a suitable single crystal, which can be a challenging and time-consuming process. However, based on the structures of related benzoic acid derivatives, we can anticipate some key features.[11]
Table 3: Expected Crystallographic Parameters for a 2-Chloro-3-formylbenzoic Acid Derivative
| Parameter | Expected Value/Observation |
| Crystal System | Likely monoclinic or orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Key Bond Lengths (Å) | C-Cl: ~1.74, C=O (acid): ~1.22, C-O (acid): ~1.31, C=O (aldehyde): ~1.21 |
| Key Bond Angles (°) | C-C-C (aromatic): ~120°, O-C=O (acid): ~123° |
| Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups is highly likely, potentially forming dimers. |
Experimental Protocol: Single-Crystal X-ray Crystallography
This protocol provides a general overview of the steps involved in obtaining a crystal structure.
1. Crystal Growth:
- This is often the most challenging step. The goal is to grow a single, well-ordered crystal that is large enough for analysis (typically 0.1-0.3 mm in each dimension).
- Common techniques include slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion.
- A variety of solvents should be screened to find the optimal conditions for crystal growth.
2. Data Collection:
- A suitable crystal is selected under a microscope and mounted on a goniometer head.
- The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.
- The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector.
3. Structure Solution and Refinement:
- The diffraction data is processed to determine the unit cell dimensions and space group.
- The initial positions of the atoms are determined using computational methods.
- The atomic positions and other parameters are refined to obtain the best fit between the calculated and observed diffraction data.
4. Data Analysis:
- The final crystal structure is visualized and analyzed to determine bond lengths, bond angles, and intermolecular interactions.
- The quality of the structure is assessed using various statistical parameters.
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Crystallography.
Section 4: Comparative Analysis: Choosing the Right Tool for the Job
Each of these techniques provides a different piece of the structural puzzle. The choice of which technique(s) to use will depend on the specific research question, the amount of sample available, and the resources at hand.
Table 4: Comparison of NMR, MS, and X-ray Crystallography for Structural Confirmation
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition (HRMS), fragmentation pattern | 3D atomic arrangement, bond lengths, bond angles, absolute configuration |
| Sample State | Solution | Gas phase (ions) | Solid (single crystal) |
| Sample Amount | mg range | µg to ng range | Single crystal (µg to mg) |
| Destructive? | No | Yes | No (crystal is preserved) |
| Key Advantage | Detailed structural information in a physiologically relevant state (solution) | High sensitivity and accurate mass determination | Unambiguous 3D structure |
| Key Limitation | Can be complex to interpret for large molecules, requires soluble sample | Provides limited connectivity information | Requires a suitable single crystal, which can be difficult to grow |
Conclusion
The structural confirmation of 2-Chloro-3-formylbenzoic acid derivatives, like any novel compound, requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for elucidating the molecular framework and connectivity in solution. Mass spectrometry provides an essential confirmation of the molecular weight and offers clues to the structure through fragmentation analysis. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing a definitive and high-resolution 3D structure in the solid state.
By understanding the principles, protocols, and comparative strengths of these techniques, researchers can design a robust and efficient analytical workflow to confidently confirm the structures of their synthesized molecules, ensuring the integrity and reproducibility of their scientific findings.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-formylbenzoic Acid
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 2-Chloro-3-formylbenzoic acid, a halogenated aromatic compound. The procedures outlined herein are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow.
Hazard Characterization and the Rationale for Specialized Disposal
2-Chloro-3-formylbenzoic acid is a solid organic compound containing chlorine, an aldehyde group, and a carboxylic acid group. Its molecular structure necessitates its classification as a halogenated organic acid . This classification is critical because the combustion of halogenated compounds can produce hazardous byproducts like hydrogen halides (e.g., hydrogen chloride), which are corrosive and toxic.[1] Therefore, simple disposal methods are inappropriate and unsafe.
The primary hazards, based on data from structurally similar compounds, demand careful handling to prevent exposure.[2][3]
| Hazard Classification | GHS Precautionary Statement | Description | Causality and Implication for Disposal |
| Skin Irritation | P264, P280, P302+P352 | Causes skin irritation.[2][3] | Direct contact with the solid or its solutions can cause local inflammation. This necessitates the use of chemical-resistant gloves and a lab coat during handling and disposal to prevent skin exposure. Contaminated clothing must be removed and decontaminated before reuse.[2][3] |
| Serious Eye Damage/Irritation | P280, P305+P351+P338 | Causes serious eye irritation or damage.[2][3] | The compound can cause significant injury upon contact with the eyes. This is a critical risk, especially with fine powders that can become airborne. Mandatory use of safety goggles or a face shield is required to prevent irreversible eye damage. |
| Aquatic Toxicity | P273 | May be harmful to aquatic life.[2] | Release into the environment must be avoided.[2] This is the primary reason why this chemical must never be disposed of down the drain or in regular trash, as it can contaminate water systems.[4][5] |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, the handler must be equipped with the appropriate PPE to mitigate the risks identified above. The choice of PPE is a direct response to the chemical's hazardous properties.
-
Eye Protection : Wear chemical safety goggles or a full-face shield.[3][6] Standard safety glasses are insufficient.
-
Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.[6]
-
Body Protection : A lab coat is mandatory to protect against skin contact.[7] For larger quantities or in case of a spill, a chemical-resistant apron may be advisable.
-
Respiratory Protection : If there is a risk of generating dust, a dust respirator (e.g., N95) or handling within a fume hood is necessary.[6][7]
Step-by-Step Disposal Protocol: A Self-Validating Workflow
The disposal of 2-Chloro-3-formylbenzoic acid must be managed through your institution's hazardous waste program.[8] The following steps ensure compliance and safety.
Step 1: Waste Segregation
-
Action : Designate 2-Chloro-3-formylbenzoic acid waste as "Halogenated Organic Solid Waste." [9]
-
Causality : This is the most critical step. Halogenated waste is typically disposed of via high-temperature incineration under controlled conditions to neutralize the resulting acidic gases.[1] Mixing it with non-halogenated waste streams can lead to dangerous chemical reactions and complicates the disposal process, increasing costs and environmental risk.[10]
Step 2: Container Selection and Labeling
-
Action : Select a wide-mouth, sealable container made of a compatible material (e.g., glass or polyethylene). Affix a "Hazardous Waste" label.
-
Causality : The container must be robust and chemically resistant to prevent leaks. Proper labeling is a regulatory requirement and a critical safety communication tool, informing others of the contents and associated hazards. The label must include:
-
The full chemical name: "2-Chloro-3-formylbenzoic acid"
-
The words "Hazardous Waste"
-
Hazard identification (e.g., "Irritant")
-
The accumulation start date
-
Step 3: Waste Accumulation
-
Action : Place the waste into the labeled container using a funnel or scoop. Do not leave a funnel in the container. Seal the container immediately after adding waste.
-
Causality : Keeping the container sealed prevents the release of vapors or dust and protects the contents from contamination. It should be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the operator.[11]
Step 4: Disposal of Contaminated Materials and Empty Containers
-
Action : Any materials contaminated with 2-Chloro-3-formylbenzoic acid (e.g., gloves, weigh boats, paper towels) must be placed in the same hazardous waste container. Empty containers must be triple-rinsed.
-
Causality : Trace amounts of the chemical render these items hazardous. The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[12] Subsequent rinses can typically be disposed of down the drain after neutralization, but always follow your institution's specific guidelines.
Step 5: Arranging for Final Disposal
-
Action : Once the container is full, or if the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.[8][11]
-
Causality : Transportation and final disposal of hazardous waste are strictly regulated by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Only certified professionals are permitted to handle this final step.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is key to mitigating harm.
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Increase ventilation by opening a fume hood sash.
-
Don PPE : Wear the full PPE described in Section 2.
-
Contain and Clean :
-
Decontaminate : Clean the spill area with soap and water.[11] Collect all cleanup materials (including contaminated gloves) and place them in the hazardous waste container.[9]
Disposal Decision Workflow
The following diagram illustrates the logical flow for handling 2-Chloro-3-formylbenzoic acid waste, from generation to final disposal.
Caption: Decision workflow for 2-Chloro-3-formylbenzoic acid disposal.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
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Loba Chemie. (2016, May 18). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]
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Personal protective equipment for handling 2-Chloro-3-formylbenzoic acid
Executive Safety Directive
The Core Directive: Treat 2-Chloro-3-formylbenzoic acid not merely as a standard organic solid, but as a reactive electrophile with high potential for mucous membrane damage.[1]
While specific toxicological data for this exact isomer is often limited in public repositories, we apply the Precautionary Principle based on "read-across" toxicology from its structural analogs (e.g., 2-Chloro-3-methylbenzoic acid and 2-Formylbenzoic acid).[1] The combination of a carboxylic acid (acidity), an aldehyde (reactivity/sensitization), and a chlorine substituent (lipophilicity) necessitates a safety protocol stricter than standard "irritant" guidelines.[1]
Immediate Action Required:
-
Eye Protection: Safety glasses are insufficient . Use unvented chemical goggles due to the risk of irreversible corneal damage (Category 1 Eye Damage potential).[1]
-
Respiratory: All solid handling must occur inside a certified fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aldehyde group is air-sensitive and will oxidize to the dicarboxylic acid (2-chloroisophthalic acid) if exposed, altering your stoichiometry.[1]
Hazard Architecture (The "Why")
To understand the PPE, we must understand the molecule.[1] We are defending against three specific chemical behaviors:
| Functional Group | Hazard Mechanism | Critical PPE Defense |
| Formyl Group (-CHO) | Sensitization & Oxidation. Aldehydes are protein cross-linkers.[1] Inhalation can trigger respiratory sensitization.[1] It also scavenges oxygen, degrading the reagent.[1] | Respiratory: Fume hood (primary), N95/P100 (secondary).[1] Storage: Inert atmosphere. |
| Carboxylic Acid (-COOH) | Corrosivity/Irritation. Proton donation lowers pH on moist surfaces (eyes, lungs, sweat), causing immediate tissue irritation or burns.[1] | Eyes: Goggles (prevent powder drift).[1] Body: Lab coat + chemically resistant apron. |
| Chloro-Substituent (-Cl) | Permeation. The halogen increases the lipophilicity of the molecule compared to benzoic acid, potentially facilitating faster dermal absorption.[1] | Hands: Nitrile gloves (min 0.11mm thickness).[1] Change immediately upon splash.[1][2] |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "wear gloves" advice. Use this specification table for procurement and daily use.
| Protection Zone | Equipment Standard | Technical Justification |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Powder fines drift unpredictably.[1] Analogs (e.g., 2-chloro-3-methylbenzoic acid) are classified as causing Serious Eye Damage (H318) .[1][3] Contact lenses are prohibited.[1][4] |
| Dermal (Hands) | Nitrile Gloves (Double-gloving recommended) | Inner: 4 mil (0.10 mm) Nitrile.Outer: 5-8 mil Nitrile (Long cuff).Latex is not recommended due to poor organic solvent resistance if the compound is in solution.[1] |
| Respiratory | Engineering Control (Primary) | Certified Fume Hood. Face velocity: 80–100 fpm.[1] Sash height: <18 inches.If hood is unavailable (Not Recommended): Half-face respirator with P100/Organic Vapor cartridges.[1] |
| Body | Lab Coat (Cotton/Poly blend) | Must be buttoned to the neck.[1] Synthetic fibers (100% polyester) should be avoided if using flammable solvents (e.g., THF) for solubilization.[1] |
Operational Protocol: Handling & Synthesis
This workflow is designed to minimize static discharge (powder scattering) and hydrolysis/oxidation.[1]
Phase 1: Preparation & Weighing
-
Environment: Verify Fume Hood flow. Clear the deck of incompatible bases (amines, hydroxides) which react exothermically with the acid.[1]
-
Static Control: 2-Chloro-3-formylbenzoic acid is a dry crystalline powder prone to static charge.[1] Use an antistatic gun or ionizing bar if weighing <10 mg.[1]
-
Weighing:
Phase 2: Solubilization & Reaction
-
Solvent Choice: The compound is sparingly soluble in water but soluble in organic solvents (Methanol, DMSO, DMF).
-
Addition Order: Add solvent to the powder, not powder to the solvent, to prevent "puffing" of the solid into the air.
-
Inerting: Immediately after removing the required amount, purge the source container with Nitrogen/Argon and seal with Parafilm. Aldehyde oxidation is the #1 cause of experimental failure with this reagent.
Phase 3: Cleanup & Decontamination
-
Dry Spills: Do not wet sweep.[5] Cover with a paper towel dampened with dilute sodium bicarbonate (NaHCO₃) to neutralize the acid, then wipe up.[1]
-
Surface Decon: Wipe the balance area with 70% Ethanol followed by a wet paper towel.
Decision Logic & Workflow Visualization
Figure 1: PPE Selection Hierarchy
Caption: Logical flow for selecting protective equipment based on the physical state of the reagent.
[1]
Figure 2: Operational Handling Workflow
Caption: Step-by-step process flow ensuring chemical integrity and operator safety.
Emergency Response & Disposal
Accidental Exposure:
-
Eye Contact: Flush immediately with water for 15 minutes .[2][4][5] Hold eyelids open. The acidic nature requires thorough dilution.[1] Seek medical attention immediately (Ophthalmologist).
-
Skin Contact: Wash with soap and water.[4][5][6][7] Do not use organic solvents (ethanol/acetone) on skin, as this may drive the chlorinated compound deeper into the dermis.[1]
Disposal Protocols:
-
Waste Stream: Halogenated Organic Waste.
-
Neutralization: Small amounts of powder can be neutralized with dilute Sodium Bicarbonate (NaHCO₃) solution before disposal, but direct disposal into the halogenated waste stream is preferred to prevent unpredicted off-gassing.[1]
-
Container: Do not dispose of the empty bottle in regular trash. Triple rinse with solvent (add rinse to waste) and deface the label.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 139879, 2-Chloro-3-methylbenzoic acid (Structural Analog).[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-chlorobenzoic acid (Structural Analog).[1] Retrieved from [Link][1]
Sources
- 1. 2-Chloro-3-methylbenzoic acid | C8H7ClO2 | CID 139879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. aksci.com [aksci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
